1-Iodo-4-isobutylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-(2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHPJSTZKDDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464467 | |
| Record name | 1-Iodo-4-isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85609-09-2 | |
| Record name | 1-Iodo-4-isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Iodo-4-isobutylbenzene from Isobutylbenzene
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-iodo-4-isobutylbenzene, a key intermediate in pharmaceutical and fine chemical manufacturing. The document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the core chemical principles, a comparative analysis of synthetic methodologies, and field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative scientific literature to uphold the highest standards of technical accuracy and trustworthiness.
Introduction: Strategic Importance of this compound
This compound (CAS No. 85609-09-2) is an aromatic iodide of significant interest, primarily serving as a crucial building block in the synthesis of more complex molecules.[1][2][3][4][5] Its molecular structure, featuring an iodine atom para to an isobutyl group on a benzene ring, makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The isobutylbenzene moiety is notably a core structural component of several non-steroidal anti-inflammatory drugs (NSAIDs), making this iodo-derivative a valuable precursor in pharmaceutical development.
This guide focuses on the direct synthesis of this compound from the readily available starting material, isobutylbenzene. The primary transformation discussed is the electrophilic aromatic substitution (SEAr) reaction, a cornerstone of aromatic chemistry. We will dissect the mechanistic underpinnings of this reaction and present a critical evaluation of various iodinating systems.
Core Principles: The Electrophilic Aromatic Iodination of Isobutylbenzene
The conversion of isobutylbenzene to this compound is achieved through electrophilic aromatic substitution (SEAr). This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophilic iodine species.[6]
Reaction Mechanism and Regioselectivity
The SEAr mechanism proceeds via a two-step pathway:
-
Formation of the Sigma Complex: The π-electrons of the isobutylbenzene ring act as a nucleophile, attacking an electrophilic iodine species (I⁺). This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]
-
Deprotonation and Re-aromatization: A weak base in the reaction medium abstracts a proton from the carbon atom bearing the iodine, restoring the aromatic system and yielding the final product.[7][9]
The isobutyl group (–CH₂CH(CH₃)₂) is an alkyl group, which is an electron-donating group by induction. Consequently, it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[8] Due to the steric bulk of the isobutyl group, the para position is significantly less hindered than the two ortho positions. Therefore, the iodination of isobutylbenzene overwhelmingly yields the para-substituted product, this compound.
Caption: General mechanism for the electrophilic iodination of isobutylbenzene.
The Challenge of Iodination
Direct iodination of aromatic compounds is inherently more challenging than chlorination or bromination.[10] Molecular iodine (I₂) is the least electrophilic of the common halogens, and the reaction is often reversible.[11] The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that can reduce the iodinated product back to the starting arene, shifting the equilibrium away from the desired product.[11]
To overcome these thermodynamic and kinetic hurdles, practical iodination methods must:
-
Increase the electrophilicity of the iodine species.
-
Remove the HI byproduct as it is formed.
This is typically achieved by using an oxidizing agent in conjunction with molecular iodine or by employing pre-formed, highly electrophilic iodinating reagents.[12][13]
Comparative Analysis of Synthetic Methodologies
Several effective methods exist for the iodination of isobutylbenzene. The choice of method depends on factors such as substrate sensitivity, cost, scale, and safety considerations.
Method A: Molecular Iodine with an Oxidizing Agent
This classic approach utilizes affordable molecular iodine (I₂) in the presence of a strong oxidizing agent. The oxidant serves a dual purpose: it oxidizes I₂ to a more potent electrophilic species (effectively I⁺) and consumes the HI byproduct, driving the reaction to completion.[13][14]
-
Common Oxidants: Nitric acid (HNO₃), iodic acid (HIO₃), hydrogen peroxide (H₂O₂), and sodium percarbonate are frequently used.[12][14][15]
-
Mechanism of Action: For example, nitric acid oxidizes HI back to I₂, preventing the reverse reaction.[11] 2 HI + 2 HNO₃ → I₂ + 2 NO₂ + 2 H₂O
-
Advantages: Low cost of the iodine source (I₂).
-
Disadvantages: Often requires strongly acidic and harsh reaction conditions, which may not be suitable for sensitive substrates. The use of strong oxidants can also lead to side reactions and presents safety hazards.
Method B: Iodine Monochloride (ICl)
Iodine monochloride is a highly effective interhalogen reagent for aromatic iodination.[7] The I-Cl bond is polarized due to the higher electronegativity of chlorine, rendering the iodine atom electrophilic (Iᵅ⁺-Clᵅ⁻) and highly reactive towards electron-rich aromatic rings.[7][11]
-
Mechanism: The reaction proceeds via the standard SEAr mechanism, where the aromatic ring directly attacks the electrophilic iodine of ICl.[7][9]
-
Advantages: High reactivity and efficiency, often leading to clean and rapid conversions at or below room temperature.
-
Disadvantages: ICl is corrosive, moisture-sensitive, and more expensive than molecular iodine. Careful handling is required.[7]
Method C: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile and mild source of electrophilic iodine.[16][17][18] It is particularly valuable for substrates that are sensitive to the harsh conditions of other methods. The reactivity of NIS is often enhanced by the addition of a protic or Lewis acid catalyst.
-
Activation: Catalytic amounts of acids, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid, activate the N-I bond, increasing the electrophilicity of the iodine atom.[16][19]
-
Advantages: Mild reaction conditions, high regioselectivity, and excellent functional group tolerance make it a preferred reagent in complex molecule synthesis.[18] The succinimide byproduct is generally easy to remove.
-
Disadvantages: NIS is significantly more expensive than I₂ or ICl, making it less suitable for large-scale industrial synthesis unless the cost is justified by its selectivity and mildness.[20]
Data Summary
| Method | Reagent System | Typical Solvent | Conditions | Key Advantages | Key Disadvantages |
| A | I₂ / Oxidant (e.g., HNO₃) | Acetic Acid | Room Temp. to 50 °C | Low cost of iodine source. | Harsh conditions, potential for side reactions (nitration), safety concerns.[14] |
| B | Iodine Monochloride (ICl) | CH₂Cl₂, CCl₄, Acetic Acid | 0 °C to Room Temp. | High reactivity, clean conversion, fast reaction times. | Reagent is corrosive and moisture-sensitive, higher cost.[7] |
| C | N-Iodosuccinimide (NIS) / Acid Catalyst | CH₂Cl₂, CH₃CN | Room Temp. | Mild conditions, high selectivity, good for sensitive substrates. | High reagent cost.[18][20] |
Detailed Experimental Protocols
The following protocols are provided as detailed, self-validating guides for laboratory execution. Researchers should perform their own risk assessments prior to any experimental work.
Protocol 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted from established procedures for the electrophilic iodination of arenes.[7][9]
-
Materials and Reagents:
-
Isobutylbenzene (1.0 eq)
-
Iodine monochloride (1.05 eq, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel.
-
-
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add isobutylbenzene (1.0 eq). Dissolve it in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the iodine monochloride solution (1.05 eq) dropwise via a dropping funnel over 15-20 minutes. Controlled addition is crucial as the reaction can be exothermic.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution to neutralize any unreacted ICl (the dark color will disappear).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol leverages the mild and selective nature of NIS, activated by trifluoroacetic acid.[16][19]
-
Materials and Reagents:
-
Isobutylbenzene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq, catalytic)
-
Anhydrous Acetonitrile (CH₃CN)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isobutylbenzene (1.0 eq) and N-Iodosuccinimide (1.1 eq) in anhydrous acetonitrile.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the solution with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude oil can be purified by flash column chromatography (eluting with hexanes) to afford the pure product.
-
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety and Handling Precautions
All iodination procedures must be conducted in a well-ventilated chemical fume hood.[21] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Iodine (I₂): Gives off irritating vapors and can cause skin and respiratory tract irritation. It will stain skin and clothing.[22]
-
Iodine Monochloride (ICl): A highly corrosive and toxic substance. It reacts violently with water. Handle with extreme care under anhydrous conditions.[7]
-
N-Iodosuccinimide (NIS): An irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acids (HNO₃, H₂SO₄, TFA): Highly corrosive and can cause severe burns. Handle with extreme caution.[23]
-
Quenching: Reactions involving iodine or electrophilic iodine reagents should be quenched with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution to neutralize any reactive excess.[9]
-
Waste Disposal: All halogenated organic waste must be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound from isobutylbenzene via electrophilic aromatic substitution is a robust and well-established transformation. The choice between using molecular iodine with an oxidant, iodine monochloride, or N-iodosuccinimide depends on a careful balance of cost, scale, reaction conditions, and substrate sensitivity. For large-scale, cost-driven syntheses, methods involving I₂/oxidant or ICl may be preferable. For high-value, sensitive, or small-scale applications, the mildness and selectivity of NIS offer a distinct advantage. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
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- 17. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 18. calibrechem.com [calibrechem.com]
- 19. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
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- 22. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
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1-Iodo-4-isobutylbenzene chemical properties and structure
An In-depth Technical Guide to 1-Iodo-4-isobutylbenzene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, with a focus on its practical application in creating complex molecular architectures.
Introduction and Strategic Importance
This compound (IUPAC Name: 1-iodo-4-(2-methylpropyl)benzene) is an aromatic organoiodine compound that serves as a pivotal building block in modern synthesis.[1][2] Its structure, featuring a para-substituted benzene ring with a sterically significant isobutyl group and a highly reactive iodo-substituent, makes it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The isobutylphenyl moiety is a key structural feature in numerous pharmacologically active molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. While not a direct precursor in the classic Ibuprofen synthesis, this functionalized derivative provides a powerful handle for chemists to introduce this valuable pharmacophore into novel molecular scaffolds, facilitating the exploration of new chemical space in drug discovery.
Physicochemical Properties and Molecular Structure
The utility of this compound in synthesis is directly linked to its distinct physicochemical properties and molecular structure. The presence of the iodine atom significantly influences its reactivity, while the isobutyl group impacts its solubility and steric profile.
Data Presentation: Core Properties
| Property | Value | Source |
| CAS Number | 85609-09-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃I | [1][3] |
| Molecular Weight | 260.11 g/mol | [1][3] |
| Appearance | Liquid (Typical) | N/A |
| SMILES | CC(C)CC1=CC=C(C=C1)I | [1][3] |
| InChIKey | YLXHPJSTZKDDLN-UHFFFAOYSA-N | [1] |
| LogP | 3.48 - 4.2 | [1][3] |
| Storage | Sealed in dry, 2-8°C, keep in dark place | [3][4] |
The structure is defined by two key components:
-
The Isobutyl Group : This branched alkyl chain is electron-donating (by induction and hyperconjugation), activating the aromatic ring towards electrophilic substitution. It is an ortho, para-directing group, and its steric bulk heavily favors substitution at the sterically unhindered para position.
-
The Iodo Group : The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group. This high reactivity is the cornerstone of its utility in transition-metal-catalyzed cross-coupling reactions.[5][6][7]
Spectroscopic Profile
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectra are instrument-dependent, the expected profile is predictable.
-
¹H NMR : The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, typically as two distinct doublets in the δ 7.0-7.8 ppm region, corresponding to the protons ortho and meta to the iodine atom. The isobutyl group would show a doublet for the six methyl protons (around δ 0.9 ppm), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH₂) adjacent to the aromatic ring.
-
¹³C NMR : The carbon spectrum will display four distinct signals for the aromatic carbons, with the carbon atom bonded to iodine being significantly shifted. Four additional signals will correspond to the carbons of the isobutyl group.
-
Mass Spectrometry (MS) : GC-MS analysis would show a prominent molecular ion peak (M⁺) at m/z ≈ 260.[1][8] Common fragmentation patterns would include the loss of the iodine atom ([M-127]⁺) and cleavage of the isobutyl group.
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching frequencies for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, along with aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.
Synthesis of this compound
The most direct and common synthesis route is the electrophilic iodination of isobutylbenzene. The para regioselectivity is driven by the directing effect and steric hindrance of the isobutyl group.
Experimental Protocol: Electrophilic Iodination
Objective: To synthesize this compound from isobutylbenzene.
Materials:
-
Isobutylbenzene (starting material)
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or nitric acid (HNO₃) as an oxidizing agent
-
Glacial acetic acid (solvent)
-
Dichloromethane (extraction solvent)
-
5% Sodium thiosulfate solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isobutylbenzene in glacial acetic acid.
-
Add iodine (I₂) powder to the solution.
-
Slowly add the oxidizing agent (e.g., periodic acid) portion-wise to the stirring mixture. The oxidant is crucial to generate the electrophilic iodine species in situ.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Wash the organic layer sequentially with 5% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.
Workflow and Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The oxidizing agent reacts with I₂ to form a potent electrophile (such as I⁺), which is then attacked by the electron-rich π-system of the isobutylbenzene ring.
Caption: Synthesis workflow for this compound.
Key Reactions and Applications in Drug Development
The synthetic value of this compound lies almost entirely in the reactivity of its C-I bond, making it a superior substrate for palladium-catalyzed cross-coupling reactions.[5]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6][9] This reaction is a workhorse in the pharmaceutical industry for constructing biaryl scaffolds.
Objective: To synthesize 4-isobutyl-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)
-
A phosphine ligand (e.g., XPhos, SPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (base)[10]
-
Toluene and water (solvent system)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the mixture (e.g., to 90-100°C) with vigorous stirring for several hours until TLC or GC-MS indicates consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.
The choice of palladium catalyst, ligand, base, and solvent is critical for an efficient reaction. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting. Aryl iodides undergo oxidative addition to Pd(0) much more readily than aryl bromides or chlorides, allowing for milder reaction conditions.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes, which are valuable intermediates and structural motifs in pharmaceuticals.[11][12]
Objective: To synthesize 1-(4-isobutylphenyl)-2-phenylethyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (base and solvent)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the amine base (e.g., triethylamine).
-
Add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Add phenylacetylene (1.1 equivalents) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating until completion is confirmed by TLC.
-
Filter the reaction mixture through a pad of celite to remove the amine salt precipitate and catalyst residues.
-
Rinse the celite pad with an organic solvent like ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
The reaction is prized for its mild conditions and functional group tolerance.[11] The dual-catalyst system involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13][14]
Safety and Handling
As a chemical reagent, this compound requires careful handling to ensure laboratory safety.
-
Hazards : The compound is classified as a flammable liquid and is very toxic to aquatic life with long-lasting effects.[15] Avoid release to the environment.
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[16]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It should be protected from light.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile synthetic intermediate whose importance is rooted in the predictable and high reactivity of its carbon-iodine bond. Its utility in cornerstone reactions like the Suzuki and Sonogashira couplings provides medicinal and materials chemists with a reliable tool for introducing the isobutylphenyl group into complex target molecules. A thorough understanding of its properties, synthesis, and reactivity enables researchers to leverage this building block effectively, accelerating innovation in drug discovery and materials science.
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Foreword: The Strategic Importance of 1-Iodo-4-isobutylbenzene in Modern Synthesis
An In-Depth Technical Guide to 1-Iodo-4-isobutylbenzene for Advanced Research
To the experienced researcher, the value of a chemical intermediate is not merely in its structure, but in its potential. This compound (CAS No. 85609-09-2) stands as a prime example of such a strategic molecule.[1][2] As a derivative of isobutylbenzene—the direct precursor to the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen—this compound offers a robust platform for pharmaceutical innovation.
The introduction of an iodine atom onto the aromatic ring transforms a relatively inert hydrocarbon into a highly versatile synthetic building block. The carbon-iodine bond is the most reactive of the haloarene series, making it an exceptional leaving group for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the cornerstone of its utility in medicinal chemistry and materials science, enabling the construction of complex molecular architectures through established and novel cross-coupling methodologies. This guide provides a detailed examination of its physical properties, spectroscopic signature, synthesis, and critical applications for professionals in drug development and chemical research.
Part 1: Core Physicochemical and Computed Properties
A comprehensive understanding of a compound's physical properties is fundamental to its application in a laboratory setting, informing decisions on reaction conditions, purification methods, and storage. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 85609-09-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃I | [1][3] |
| Molecular Weight | 260.11 g/mol | [1][3] |
| IUPAC Name | 1-iodo-4-(2-methylpropyl)benzene | [1] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 242.3 ± 9.0 °C at 760 mmHg | |
| Flash Point (Predicted) | 105.8 ± 7.7 °C | |
| Refractive Index (Predicted) | 1.566 | |
| LogP (Octanol/Water Partition) | 4.2 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| SMILES | CC(C)CC1=CC=C(C=C1)I | [1][3] |
| InChIKey | YLXHPJSTZKDDLN-UHFFFAOYSA-N | [1] |
Note: Several physical properties, such as boiling and melting points, are computationally predicted values as definitive experimental data is not widely published. These predictions provide useful estimates for experimental design.
Part 2: Spectroscopic Characterization
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for both the aromatic and the isobutyl moieties.
-
Aromatic Region (δ 7.0-7.7 ppm): The para-substitution pattern will result in a classic AA'BB' system. We expect two signals, each integrating to 2H. The protons ortho to the iodine atom (H-3, H-5) would appear as a doublet around δ 7.5-7.7 ppm, while the protons ortho to the isobutyl group (H-2, H-6) would appear as a doublet at a more upfield position, likely around δ 7.0-7.2 ppm.
-
Isobutyl Group (δ 0.9-2.5 ppm): This will present three characteristic signals.
-
A doublet at ~δ 2.4-2.5 ppm (2H), corresponding to the benzylic methylene protons (-CH₂-).
-
A multiplet (nonet) at ~δ 1.8-1.9 ppm (1H), corresponding to the methine proton (-CH-).
-
A doublet at ~δ 0.9 ppm (6H), corresponding to the two equivalent methyl groups (-CH₃).
-
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum should display 7 unique signals corresponding to the 10 carbon atoms in the molecule.
-
Aromatic Carbons (δ 90-150 ppm):
-
Ipso-Carbon (C-I): The carbon directly attached to the iodine atom is expected to be the most upfield of the aromatic signals, appearing around δ 90-95 ppm due to the heavy atom effect of iodine.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical δ 128-145 ppm range. The carbon bearing the isobutyl group (C-4) would be at the downfield end of this range.
-
-
Aliphatic Carbons (δ 22-46 ppm): Based on isobutylbenzene data, the signals for the isobutyl group are expected around δ 45 ppm (-CH₂-), δ 30 ppm (-CH-), and δ 22 ppm (-CH₃).[4]
Expected Mass Spectrum (EI)
Electron ionization mass spectrometry is expected to show a clear molecular ion and predictable fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 260, corresponding to the molecular weight of the compound.[1]
-
Key Fragments:
-
[M - I]⁺: A significant peak at m/z = 133, resulting from the loss of the iodine atom.
-
[C₄H₉]⁺: A peak at m/z = 57, corresponding to the isobutyl cation, which is often a base peak for such structures.
-
[I]⁺: A peak at m/z = 127, characteristic of the iodine cation.[5]
-
Expected Infrared (IR) Spectrum
The IR spectrum provides information on the functional groups present.
-
C-H Stretching (Aromatic): 3100-3000 cm⁻¹
-
C-H Stretching (Aliphatic): 3000-2850 cm⁻¹
-
C=C Stretching (Aromatic Ring): ~1600 cm⁻¹ and ~1480 cm⁻¹
-
C-I Stretching: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.[6]
Part 3: Synthesis Protocol - Direct Electrophilic Iodination
The most efficient synthesis of this compound is via the direct electrophilic iodination of isobutylbenzene. Standard iodination with molecular iodine (I₂) is a reversible process because the hydrogen iodide (HI) byproduct is a strong reducing agent that converts the product back to the starting material.[7] Therefore, an oxidizing or activating agent is required to consume the HI and drive the reaction to completion. A modern and highly effective method utilizes Selectfluor™ as an activator for elemental iodine.[8]
Rationale for Method Selection
This protocol, adapted from the work of Stavber et al., is chosen for its high efficiency, regioselectivity, and mild reaction conditions.[8] Selectfluor™ (F-TEDA-BF₄) activates molecular iodine, generating a potent electrophilic iodinating species. The isobutyl group is a moderately activating ortho-, para-director. Due to significant steric hindrance at the ortho positions, the iodination occurs almost exclusively at the para position.
Experimental Workflow: Iodination of Isobutylbenzene
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of isobutylbenzene (1.0 mmol, 1.0 eq) and elemental iodine (0.5 mmol, 0.5 eq) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor™ (1.0 mmol, 1.0 eq) portion-wise with stirring at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to quench unreacted iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.
Part 4: Reactivity and Applications in Drug Development
The primary value of this compound lies in its utility as a substrate for transition-metal-catalyzed cross-coupling reactions. The C-I bond is sufficiently weak to readily undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating a catalytic cycle.
This reactivity allows for the strategic installation of the 4-isobutylphenyl moiety onto a wide range of molecular scaffolds, a common tactic in the development of new pharmaceutical agents.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern medicinal chemistry. This compound is an excellent substrate for this reaction.
Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This reaction enables chemists to couple the isobutylbenzene fragment with other complex aromatic or heteroaromatic systems, providing a direct route to novel analogues of known drugs or entirely new chemical entities for high-throughput screening. Other important reactions include the Heck, Sonogashira, and Buchwald-Hartwig aminations, all of which leverage the high reactivity of the C-I bond.
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on data for structurally related compounds such as iodobenzene and other haloalkanes.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[9] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Aryl iodides can be light-sensitive and may discolor over time; storage in an amber bottle or in the dark is recommended to maintain purity.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[10] Dispose of contents and container in accordance with local, regional, and national regulations.
References
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- 4. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]
- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. testbook.com [testbook.com]
- 8. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
A Senior Application Scientist's Guide to Sourcing 1-Iodo-4-isobutylbenzene for Pharmaceutical Research & Development
Introduction: The Unseen Pillar of a Blockbuster Drug
In the intricate world of pharmaceutical synthesis, the quality of a starting material is not merely a parameter; it is the foundation upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. 1-Iodo-4-isobutylbenzene (CAS No. 85609-09-2), a seemingly simple aromatic iodide, exemplifies this principle.[1][2] Its primary claim to fame is its role as a key intermediate in modern, greener synthetic routes to Ibuprofen, one of the most widely consumed nonsteroidal anti-inflammatory drugs (NSAIDs) globally.[3][4] The Boots-Hoechst-Celanese (BHC) process, a landmark in industrial green chemistry, utilizes a derivative of this compound to achieve a more atom-economical synthesis compared to the original Boots process.[3] For researchers and drug development professionals, selecting a reliable commercial supplier of this critical precursor is a decision that directly impacts reaction efficiency, impurity profiles, and ultimately, project timelines and success. This guide provides a technical framework for navigating the commercial landscape, evaluating critical quality attributes, and validating suppliers to ensure a consistent and high-quality supply chain.
The Commercial Supplier Landscape: A Comparative Analysis
The market for this compound is populated by a range of suppliers, from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the scale of research, from discovery chemistry requiring milligram quantities to process development needing multi-kilogram batches. Below is a comparative analysis of representative commercial offerings.
| Supplier | Product Example | Purity Specification | Available Quantities | Notes |
| ChemScene | CS-0154241 | ≥95% | Custom/Bulk | Focuses on providing a wide range of reagents for drug discovery.[5] |
| Ivy Fine Chemicals | 151103 | Not specified | 100mg, 250mg, Bulk | Offers small-scale quantities suitable for initial research and development.[6] |
| BLD Pharm | 85609-09-2 | Not specified | Various | Provides online documentation like NMR and HPLC for some products.[7] |
| LookChem Aggregator | 85609-09-2 | ≥99% (Stated by some vendors) | Varies by vendor | An aggregator platform listing multiple, often smaller, manufacturers.[8] |
Note: Purity, availability, and pricing are subject to change. Researchers should always obtain lot-specific Certificates of Analysis.
Critical Quality Attributes (CQAs) for this compound
Simply sourcing a chemical by its CAS number is insufficient for rigorous scientific work. The following CQAs must be carefully considered as they have direct mechanistic consequences on subsequent chemical transformations.
-
Assay and Purity: A high-purity starting material (ideally >99% by GC) is paramount. Lower purity introduces contaminants that can act as catalyst poisons or generate side products that are structurally similar to the desired product, creating significant downstream purification challenges.
-
Isomeric Purity: The synthesis of this compound can potentially generate ortho- and meta-isomers. These isomers may participate in subsequent reactions, leading to regioisomeric impurities in the final API that can be difficult and costly to separate.
-
Residual Solvents and Reagents: The manufacturing process may leave trace amounts of solvents or unreacted reagents. These can interfere with sensitive reactions, particularly organometallic catalysis.
-
Heavy Metal Content: For reactions employing palladium, copper, or other transition metal catalysts, trace amounts of other metals in the starting material can inhibit or completely shut down catalysis. A supplier's Certificate of Analysis (CoA) should ideally provide information on metal content.
A comprehensive CoA is a non-negotiable document. It serves as the primary declaration of a product's quality, detailing the specific analytical tests performed and the lot-specific results.[9] Researchers must scrutinize the CoA for the methods used (e.g., GC, NMR, HPLC) and ensure they are appropriate for detecting relevant impurities.[10]
Workflow for Supplier Qualification and Incoming Material Validation
Selecting a supplier should be a systematic process. The following workflow provides a robust framework for qualifying a new vendor and ensuring the consistent quality of this compound.
References
- 1. This compound | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. medicilon.com [medicilon.com]
- 5. chemscene.com [chemscene.com]
- 6. ivychem.com [ivychem.com]
- 7. 85609-09-2|this compound|BLD Pharm [bldpharm.com]
- 8. This compound, CasNo.85609-09-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 9. eliminox.co.uk [eliminox.co.uk]
- 10. Quality Control Testing and Analysis | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Starting Material and Synthesis of Ibuprofen
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the industrial synthesis of ibuprofen, with a primary focus on the selection of the starting material and the evolution of synthetic pathways. We will delve into the causality behind the process choices, offering insights grounded in chemical principles and industrial application. Every protocol and mechanism is presented with the intent of providing a self-validating system of understanding for the discerning scientific audience.
The Strategic Selection of Isobutylbenzene: The Cornerstone of Ibuprofen Synthesis
The journey to synthesize ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, begins with a critical choice of starting material. The vast majority of industrial syntheses, both historical and contemporary, commence with isobutylbenzene .[1][2][3][4][5][6][7][8][9][10][11] The rationale for this selection is rooted in its structural similarity to the final ibuprofen molecule, providing a cost-effective and efficient scaffold upon which to build the necessary functional groups.
Isobutylbenzene already contains the isobutyl group attached to a phenyl ring, which constitutes a significant portion of the final drug's structure. This pre-existing framework is advantageous as it circumvents the need for more complex and potentially lower-yielding carbon-carbon bond formation steps to construct this moiety. The primary challenge then becomes the introduction of the propionic acid group at the para position of the benzene ring.
The Evolution of Industrial Synthesis: A Tale of Two Processes
The industrial production of ibuprofen is largely dominated by two main synthetic routes, each originating from isobutylbenzene but differing significantly in their efficiency, environmental impact, and atom economy.
The Boots Process: The Original Six-Step Synthesis
First patented in the 1960s by the Boots Company, this was the original method for ibuprofen production.[1][4][7][8][12] While groundbreaking for its time, it is now largely considered inefficient and environmentally burdensome due to its multiple steps and use of stoichiometric reagents rather than catalytic ones.[4][8][13][14][15] This process is characterized by a low atom economy of approximately 40%, meaning a significant portion of the reactants end up as waste.[4][8][14][15]
The key intermediate in the Boots process, as in the more modern BHC process, is 4'-isobutylacetophenone .[3][4][5][8][16][17] This is synthesized via a Friedel-Crafts acylation of isobutylbenzene. The subsequent steps in the Boots process are a lengthy sequence of reactions to convert the acetyl group into the desired propionic acid moiety.
Experimental Protocol: The Boots Process
-
Step 1: Friedel-Crafts Acylation. Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4'-isobutylacetophenone.[4][8]
-
Step 2: Darzens Condensation. The resulting ketone undergoes a Darzens reaction with ethyl chloroacetate and a strong base (like sodium ethoxide) to form an α,β-epoxy ester.[1][4][8]
-
Step 3: Hydrolysis and Decarboxylation. The epoxy ester is then hydrolyzed and decarboxylated, typically with an acid, to yield an aldehyde, 2-(4-isobutylphenyl)propanal.[4][8]
-
Step 4: Oxime Formation. The aldehyde is reacted with hydroxylamine to form an aldoxime.[1][4]
-
Step 5: Dehydration to Nitrile. The oxime is dehydrated, often using acetic anhydride, to produce 2-(4-isobutylphenyl)propionitrile.[1][4]
-
Step 6: Hydrolysis to Carboxylic Acid. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding ibuprofen.[1][4]
The BHC (Boots-Hoechst-Celanese) Process: A Greener, Three-Step Revolution
Developed in the 1980s, the BHC process represents a significant leap forward in green chemistry and industrial efficiency.[1][2][4][7][8][12][14][15][18] This streamlined, three-step synthesis also starts with isobutylbenzene but employs catalytic reactions that dramatically improve the atom economy to around 77-80%.[4][8][13][14][15][18] When the primary byproduct, acetic acid, is recovered and reused, the atom economy can approach an impressive 99%.[8][15][18]
This process not only reduces the number of steps but also minimizes waste by using catalysts that can be recovered and recycled.[7][18]
Experimental Protocol: The BHC "Green" Process
-
Step 1: Friedel-Crafts Acylation. Similar to the Boots process, isobutylbenzene is acylated to form 4'-isobutylacetophenone. However, the BHC process utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[8][12][18] The HF can be efficiently recovered and reused.[13][18]
-
Step 2: Catalytic Hydrogenation. The 4'-isobutylacetophenone is then reduced to an alcohol, 1-(4-isobutylphenyl)ethanol. This is achieved through catalytic hydrogenation using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon.[1][3][4][8]
-
Step 3: Catalytic Carbonylation. The final, and most innovative, step is the direct carbonylation of the alcohol intermediate to form ibuprofen. This reaction is carried out using carbon monoxide in the presence of a palladium catalyst.[1][3][4][8]
Comparative Analysis of Synthesis Routes
The superiority of the BHC process over the Boots process is evident in several key metrics:
| Metric | Boots Process | BHC Process |
| Number of Steps | 6 | 3 |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Atom Economy | ~40%[4][8][14][15] | ~77-80% (approaching 99% with byproduct recovery)[4][8][13][14][15][18] |
| Key Reagents | Acetic anhydride, ethyl chloroacetate, hydroxylamine | Acetic anhydride, hydrogen, carbon monoxide |
| Catalyst(s) | Aluminum trichloride (stoichiometric, generates waste)[7][8] | Hydrogen fluoride (recyclable), Raney Nickel/Palladium (recyclable)[8][18] |
| Waste Products | Large quantities of aluminum salts and other organic byproducts[8] | Primarily acetic acid (recoverable and reusable)[8][18] |
Visualizing the Synthetic Pathways
The logical flow of these two distinct synthetic routes can be visualized as follows:
Caption: Comparative workflows of the Boots and BHC ibuprofen syntheses.
Conclusion: The Imperative of Green Chemistry in Pharmaceutical Manufacturing
The evolution of ibuprofen synthesis from the cumbersome Boots process to the elegant BHC process is a quintessential case study in the principles of green chemistry. The strategic choice of isobutylbenzene as a starting material laid the foundation for an efficient synthesis, but it was the application of catalytic methods in the BHC process that truly revolutionized the production of this vital medication. For researchers and professionals in drug development, this narrative underscores the critical importance of process optimization, not only for economic viability but also for environmental stewardship. The BHC process demonstrates that a well-designed synthetic pathway can significantly reduce waste, conserve resources, and ultimately lead to a more sustainable pharmaceutical industry.
References
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- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 6. medicilon.com [medicilon.com]
- 7. intechemistry.wordpress.com [intechemistry.wordpress.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
- 14. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 15. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
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- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
Electrophilic iodination of isobutylbenzene
An In-depth Technical Guide to the Electrophilic Iodination of Isobutylbenzene
Abstract
The introduction of an iodine atom onto an aromatic scaffold is a cornerstone of modern organic synthesis, providing a versatile functional handle for subsequent cross-coupling reactions and the construction of complex molecular architectures. Isobutylbenzene, a readily available industrial feedstock, serves as a critical starting material for numerous applications, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2][3] While direct iodination is not the principal industrial route to ibuprofen, the resulting product, 4-iodo-isobutylbenzene, is a highly valuable intermediate for the synthesis of diverse pharmaceutical analogues and fine chemicals. This technical guide provides a comprehensive overview of the electrophilic iodination of isobutylbenzene, grounded in fundamental principles and field-proven methodologies. We will explore the underlying reaction mechanism, dissect the factors governing regioselectivity, and present a comparative analysis of contemporary iodinating agents. Detailed, actionable protocols for laboratory-scale synthesis are provided, aimed at researchers, chemists, and professionals in drug development.
The Foundation: Electrophilic Aromatic Substitution
The functionalization of an aromatic ring with an iodine atom proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. This process is a fundamental reaction class in organic chemistry and involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.[4]
The Core Mechanism
Direct iodination of aromatic compounds with molecular iodine (I₂) is generally a slow and thermodynamically unfavorable process because iodine is the least reactive halogen in electrophilic substitutions.[5] Therefore, the reaction necessitates an activating agent or an oxidizing agent to generate a more potent iodine electrophile, often represented as "I⁺".[6][7] The mechanism can be universally described in three discrete steps:
-
Generation of the Electrophile: An activator or oxidant reacts with the iodine source to produce a highly electrophilic iodine species.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the isobutylbenzene ring acts as a nucleophile, attacking the iodine electrophile. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.[4]
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final iodinated product.
Figure 1: Generalized mechanism for the electrophilic iodination of isobutylbenzene.
Guiding the Substitution: Regioselectivity
The isobutyl group (-CH₂CH(CH₃)₂) on the benzene ring is an alkyl group. As such, it acts as an activating group and an ortho, para-director for incoming electrophiles. This directing effect is primarily due to two factors:
-
Inductive Effect: The alkyl group donates electron density to the ring through the sigma bond, enriching the ring and stabilizing the positively charged sigma complex intermediate.
-
Hyperconjugation: Electron density from the C-H sigma bonds adjacent to the ring can overlap with the π-system, further stabilizing the arenium ion, particularly when the positive charge is located at the ortho or para positions.[8]
While both ortho and para positions are electronically activated, the para position is sterically less hindered than the two ortho positions. Consequently, the electrophilic iodination of isobutylbenzene strongly favors the formation of the para-substituted product, 1-iodo-4-isobutylbenzene .[9][10][11]
A Comparative Analysis of Iodinating Systems
The choice of iodinating agent is critical and dictates reaction conditions, efficiency, and safety. Several classes of reagents are commonly employed, each with distinct advantages and limitations.
| Reagent System | Activating Principle | Typical Conditions | Advantages | Disadvantages |
| I₂ / Silver Salt (e.g., Ag₂SO₄) | In-situ generation of an electrophilic iodine species via precipitation of insoluble silver iodide (AgI).[12] | Dichloromethane, Room Temp. | Mild conditions, good yields for activated arenes, no strong acids required.[5][13] | Stoichiometric use of expensive silver salts, generation of solid waste. |
| Iodine Monochloride (ICl) | The I-Cl bond is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom inherently electrophilic.[14] | CH₂Cl₂, CCl₄, or Acetic Acid, 0°C to RT. | Potent electrophile, high reactivity, commercially available. | Corrosive and moisture-sensitive, can potentially introduce chlorine as a byproduct.[15] |
| N-Iodosuccinimide (NIS) | Activation by a protic or Lewis acid (e.g., TFA, BF₃·OEt₂) generates a highly reactive iodinating species.[16][17] | Acetonitrile, CH₂Cl₂, RT. | Easy to handle solid, mild reaction conditions, good selectivity. | Can be expensive for large-scale synthesis, requires an acid catalyst.[17] |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | A hypervalent iodine(III) compound that acts as a powerful oxidant and source of electrophilic iodine.[18][19] | CH₂Cl₂, TFA, RT. | Very high reactivity, effective for de-activated arenes, versatile reagent.[20] | Expensive, stoichiometric oxidant, can lead to over-oxidation or side reactions. |
| I₂ / Oxidizing Acid (e.g., HNO₃, HIO₃) | Strong acid oxidizes I₂ to a potent electrophilic species, such as I⁺ or I₃⁺.[6][21] | H₂SO₄, Acetic Acid, Heat. | Inexpensive reagents, effective for deactivated systems. | Harsh and strongly acidic conditions, risk of nitration or other side reactions, safety concerns. |
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 4-iodo-isobutylbenzene using two distinct and reliable methods.
Protocol A: Iodination using Iodine and Silver(I) Sulfate
This method is based on the mild activation of molecular iodine by a silver salt, which is particularly effective for activated alkylbenzenes.[5][22]
Workflow Diagram:
Figure 2: Experimental workflow for iodination using the Iodine/Silver Sulfate method.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (CH₂Cl₂, 40 mL).
-
Reagent Addition: Add isobutylbenzene (1.34 g, 10 mmol, 1.0 eq.), molecular iodine (2.54 g, 10 mmol, 1.0 eq.), and silver sulfate (Ag₂SO₄, 3.12 g, 10 mmol, 1.0 eq.).
-
Reaction Execution: Stopper the flask and stir the resulting suspension vigorously at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the yellow precipitate of silver iodide (AgI).
-
Quenching and Extraction: Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 20 mL) to remove any unreacted iodine, followed by water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluent: hexanes) to afford pure this compound as a colorless liquid.
Protocol B: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a powerful and direct iodinating agent.[14] Due to its reactivity, it should be handled with care in a well-ventilated fume hood.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add isobutylbenzene (1.34 g, 10 mmol, 1.0 eq.) dissolved in glacial acetic acid (20 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: Prepare a solution of iodine monochloride (1.62 g, 10 mmol, 1.0 eq.) in glacial acetic acid (10 mL).
-
Reagent Addition: Add the ICl solution dropwise to the stirred isobutylbenzene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.
Conclusion
The electrophilic iodination of isobutylbenzene is a robust and highly regioselective transformation that yields the valuable synthetic intermediate 4-iodo-isobutylbenzene. The choice of methodology depends on factors such as scale, cost, and available laboratory infrastructure. Mild methods utilizing iodine activated by silver salts offer excellent selectivity under ambient conditions, while more potent reagents like iodine monochloride provide rapid conversion. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and the directing effects of the isobutyl substituent are paramount for achieving optimal results. The protocols detailed herein serve as a validated starting point for researchers to efficiently access this important iodoarene building block for applications in pharmaceutical and materials science.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. medicilon.com [medicilon.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Page loading... [guidechem.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 17. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 – Chemia [chemia.manac-inc.co.jp]
- 18. (Bis(trifluoroacetoxy)iodo)benzene - Wikipedia [en.wikipedia.org]
- 19. chemimpex.com [chemimpex.com]
- 20. Iodosobenzene bis(trifluoroacetate) [organic-chemistry.org]
- 21. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. egrove.olemiss.edu [egrove.olemiss.edu]
An In-depth Technical Guide to the Synthesis of 1-Iodo-4-isobutylbenzene
Abstract
1-Iodo-4-isobutylbenzene is a pivotal intermediate in modern organic synthesis, most notably as a key precursor in the industrial production of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Its utility also extends to academic and industrial research, where the aryl-iodide moiety serves as a versatile handle for constructing complex molecular architectures through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of electrophilic aromatic iodination and Sandmeyer-type reactions, offering detailed experimental protocols and field-proven insights to ensure procedural success and safety.
Introduction and Strategic Importance
The isobutylbenzene scaffold is central to a range of pharmaceuticals, with Ibuprofen being the most prominent example. The synthesis of such molecules often requires the regioselective installation of functional groups on the aromatic ring. This compound (CAS No. 85609-09-2) is an ideal precursor for this purpose.[2][3] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive and susceptible to displacement in a variety of transformations, including Suzuki, Heck, and Sonogashira couplings. This reactivity profile allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the para-position of the isobutylbenzene core.
This document will explore the two most practical and widely employed synthetic strategies:
-
Direct Electrophilic Aromatic Iodination: A direct approach starting from the readily available isobutylbenzene.
-
Diazotization-Iodination (Sandmeyer-type) Reaction: An indirect but highly regioselective route commencing from 4-isobutylaniline.
The selection of a synthetic route is dictated by factors such as starting material availability, cost, required purity, and scalability. This guide aims to provide the necessary technical detail to make an informed decision.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards associated with a chemical is a prerequisite for safe and effective laboratory work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 85609-09-2 | [3][4] |
| Molecular Formula | C₁₀H₁₃I | [3][4] |
| Molecular Weight | 260.11 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | Inferred |
| Boiling Point | 236 - 238 °C | [5] |
| Density | ~1.525 g/cm³ | [5] |
| LogP | 3.4897 | [4] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. While specific toxicity data is limited, aryl iodides are generally considered irritants. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[5] The starting material, isobutylbenzene, is a flammable liquid.[6] All operations, especially distillations, should be conducted away from ignition sources.[7]
Synthetic Methodology I: Electrophilic Aromatic Iodination
This method involves the direct functionalization of isobutylbenzene. The isobutyl group is an activating, ortho, para-directing substituent. Due to steric hindrance from the bulky isobutyl group, electrophilic attack is heavily favored at the para-position, leading to the desired product.
Mechanistic Principles
Direct iodination of arenes with molecular iodine (I₂) is challenging because it is an endothermic and reversible process.[8] The hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the iodoarene back to the starting material.[8] To drive the reaction forward, an oxidizing agent is required to consume the HI as it forms or to generate a more potent electrophilic iodine species ("I⁺").[8][9] Common oxidizing systems include nitric acid, hydrogen peroxide, or hypervalent iodine reagents.[9][10][11]
The general mechanism proceeds via a classic electrophilic aromatic substitution (EAS) pathway:
-
Generation of the Electrophile: An oxidizing agent converts I₂ into a more electrophilic species.
-
π-Complex Formation: The electron-rich aromatic ring of isobutylbenzene attacks the iodine electrophile, forming an intermediate sigma complex (arenium ion).
-
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 9. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
1-Iodo-4-isobutylbenzene molecular weight and formula
An In-depth Technical Guide to 1-Iodo-4-isobutylbenzene: Synthesis, Properties, and Applications in Drug Development
Abstract
This compound is a critical aromatic halogenated intermediate, pivotal in the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring an isobutyl group on a benzene ring activated by a highly reactive iodine substituent, makes it an exceptionally valuable building block. The carbon-iodine bond is the weakest among the aryl halides, rendering it highly susceptible to oxidative addition—the rate-limiting step in many palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a discussion of its strategic importance in the synthesis of complex molecular architectures relevant to drug discovery and development.
Physicochemical and Structural Properties
This compound is a substituted aromatic compound whose utility is largely defined by its molecular structure and physical characteristics. The presence of the iodo group is paramount, serving as a versatile synthetic handle for introducing molecular complexity. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃I | [1][2] |
| Molecular Weight | 260.11 g/mol | [1][3] |
| CAS Number | 85609-09-2 | [1][2] |
| IUPAC Name | 1-iodo-4-(2-methylpropyl)benzene | [3] |
| Synonyms | 1-iodo-4-(2-methylpropyl)benzene | [2] |
| Boiling Point | 105-108 °C / 3 mmHg | Commercial Supplier Data |
| Density | 1.381 g/mL | Commercial Supplier Data |
| Appearance | Colorless to pale yellow liquid | Commercial Supplier Data |
| LogP | 3.4897 | [1] |
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via the direct electrophilic iodination of its precursor, isobutylbenzene. A critical consideration in this reaction is the management of the hydrogen iodide (HI) byproduct. Direct iodination with molecular iodine (I₂) is a reversible process because HI is a potent reducing agent that can reduce the aryl iodide product back to the starting arene. To drive the reaction to completion, an oxidizing agent is required to scavenge the HI as it forms, converting it back to the electrophilic iodine species.
This protocol employs a robust and widely applicable method using potassium iodide (KI) as the iodine source and hydrogen peroxide (H₂O₂) as a green and efficient oxidizing agent in an acidic medium.
Experimental Protocol: Synthesis
Reaction: Direct Oxidative Iodination of Isobutylbenzene
Reagents:
-
Isobutylbenzene (1.0 eq)
-
Potassium Iodide (KI) (1.2 eq)
-
Hydrogen Peroxide (30% aq. solution) (2.0 eq)
-
Methanol (as solvent)
-
Sulfuric Acid (concentrated, as catalyst)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutylbenzene (1.0 eq) and methanol. Begin stirring to ensure the solution is homogenous.
-
Addition of Reagents: Add potassium iodide (1.2 eq) to the solution and stir until it is fully dissolved.
-
Acidification: Carefully and slowly add concentrated sulfuric acid to the mixture to catalyze the reaction.
-
Initiation of Oxidation: Begin the dropwise addition of 30% hydrogen peroxide (2.0 eq) to the stirring solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary. The solution will typically turn a dark brown/purple color, indicative of the formation of molecular iodine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the dark iodine color dissipates, indicating that excess iodine has been quenched.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
The crude this compound is typically purified by flash column chromatography to achieve high purity (>95%).
Procedure:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a non-polar mobile phase (e.g., 100% hexane). The product is non-polar and will elute relatively quickly.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a clear to pale yellow liquid.
Role in Synthetic Chemistry and Drug Development
The primary value of this compound in drug development and advanced organic synthesis lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions.[4] These reactions are foundational in modern medicinal chemistry, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
The Advantage of the C-I Bond
Among aryl halides (Ar-X), the reactivity order in the crucial oxidative addition step with a Pd(0) catalyst is: Ar-I > Ar-Br > Ar-Cl. The carbon-iodine bond is the longest and weakest, allowing the reaction to proceed under milder conditions, with lower catalyst loadings, and often with faster kinetics compared to its bromo or chloro counterparts. This high reactivity makes iodoarenes like this compound ideal coupling partners for constructing complex molecular scaffolds, especially when dealing with sensitive functional groups elsewhere in the molecule.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for creating biaryl structures, which are prevalent motifs in many marketed drugs.[4] In this reaction, an aryl halide (this compound) is coupled with an organoboron species (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.
The reaction provides a powerful method to link the 4-isobutylphenyl moiety to other aromatic or heteroaromatic systems, a key strategy in lead optimization to modulate properties like target binding, solubility, and metabolic stability.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The aromatic region would exhibit an AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine (H-2, H-6) would be shifted downfield relative to those ortho to the isobutyl group (H-3, H-5) due to iodine's deshielding effect. The isobutyl group would present as a doublet for the two methyl groups, a multiplet (nonet) for the single methine proton, and a doublet for the methylene (CH₂) protons.
-
¹³C NMR: The most significant shift would be observed for the carbon directly attached to the iodine (C-1), which would appear far upfield (around 90-100 ppm) due to the "heavy atom effect." The other aromatic carbons and the aliphatic carbons of the isobutyl group would have chemical shifts similar to those in isobutylbenzene itself.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
This compound is a synthetically versatile and highly valuable intermediate. Its importance is primarily derived from the reactivity of its carbon-iodine bond, which serves as a reliable linchpin for constructing complex organic molecules through modern catalytic methods. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and strategic application in cross-coupling chemistry is essential for the efficient design and execution of synthetic routes toward novel therapeutic agents.
References
Methodological & Application
Introduction: The Strategic Importance of 1-Iodo-4-isobutylbenzene in C-C Bond Formation
An Application Guide to the Suzuki-Miyaura Coupling of 1-Iodo-4-isobutylbenzene
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability, functional group tolerance, and relatively mild conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that earned its pioneers the 2010 Nobel Prize in Chemistry.[3] Within this reaction class, aryl iodides such as this compound serve as highly effective electrophilic partners.
The isobutylbenzene moiety is a key structural fragment in numerous pharmaceuticals, most notably in the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and its derivatives.[4] Consequently, the efficient coupling of this compound is of significant interest to researchers in medicinal chemistry and process development. The high reactivity of the carbon-iodine bond often allows for faster reaction times and milder conditions compared to its bromide or chloride counterparts, making it an ideal substrate for optimizing synthetic routes.[5]
This technical guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura coupling. We will dissect the reaction mechanism, present detailed experimental protocols for the synthesis of biaryl and styrene derivatives, and discuss critical parameters for reaction optimization.
The Core Mechanism: A Palladium-Catalyzed Journey
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[5] The cycle, which shuttles the palladium between its Pd(0) and Pd(II) oxidation states, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts itself into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle.[1] The reactivity order for aryl halides is I > Br > Cl, meaning that aryl iodides like our substrate undergo this step more readily than other halides, often allowing for lower reaction temperatures.[5] This step forms a square-planar Pd(II) complex.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an aryl or vinyl boronic acid) to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base.[6] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[7][8] This boronate then displaces the halide on the palladium complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups (the isobutylphenyl moiety and the group from the boronic acid) on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product.[5] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3]
Below is a visualization of the catalytic cycle for the coupling of this compound.
Caption: Fig 1. Catalytic cycle for Suzuki-Miyaura coupling.
Critical Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction depends on the careful selection of several components. Optimization is often necessary to achieve high yields and purity.[9]
| Parameter | Selection & Rationale | Typical Values |
| Catalyst | Palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common. Pd(OAc)₂ can be used but requires in-situ reduction to Pd(0). Pre-catalysts like PEPPSI or those with Buchwald ligands are effective for challenging substrates.[3] | 0.5 - 5 mol% |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃, SPhos) stabilize the Pd(0) species and modulate its reactivity.[3] Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination, and are crucial for sterically hindered substrates.[5][10] | 1-4 equivalents relative to Pd |
| Base | Essential for activating the boronic acid.[6] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. The choice of base can significantly impact yield.[11] Cs₂CO₃ is often effective for difficult couplings. | 2.0 - 3.0 equivalents |
| Solvent | A mixture of an organic solvent and water is typical. Common choices include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[3] The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species. | Varies; often 4:1 or 5:1 organic to water ratio |
| Temperature | Due to the high reactivity of the C-I bond, reactions can often be run at lower temperatures (50-80 °C) compared to aryl bromides. However, some studies note that with PPh₃ ligands, aryl iodides can be surprisingly inefficient at lower temperatures (~50 °C), suggesting that higher temperatures (80-100 °C) may still be optimal.[12] | 50 - 110 °C |
Experimental Workflow: From Setup to Purification
A standardized workflow ensures reproducibility and safety. The key stages are outlined below.
Caption: Fig 2. General experimental workflow for Suzuki coupling.
Protocol 1: Synthesis of 4-Isobutylbiphenyl
This protocol details a standard coupling between this compound and phenylboronic acid, a foundational reaction for producing biaryl structures.
Reaction Scheme: (Image of this compound reacting with phenylboronic acid in the presence of a palladium catalyst and base to form 4-isobutylbiphenyl)
Materials:
-
This compound (C₁₀H₁₃I, MW: 260.11 g/mol )
-
Phenylboronic acid (C₆H₇BO₂, MW: 121.93 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (C₇₂H₆₀P₄Pd, MW: 1155.56 g/mol )
-
Potassium Carbonate (K₂CO₃, MW: 138.21 g/mol )
-
1,4-Dioxane, Anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.60 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, leading to lower yields.[3]
-
Solvent Addition: Via syringe, add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water. The mixture should be a suspension.
-
Degassing: Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes. Rationale: This step removes any residual dissolved oxygen from the solvent system, further protecting the catalyst.
-
Catalyst Addition: Briefly remove the septum and quickly add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.20 mmol, 2 mol%). Immediately reseal the flask and ensure a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate gradient) to yield 4-isobutylbiphenyl as a colorless oil or white solid.
Protocol 2: Synthesis of 4-Isobutylstyrene
This protocol describes the coupling of this compound with a vinylboronic acid pinacol ester. This reaction is a key step in modern, greener syntheses of ibuprofen precursors.[13][14]
Reaction Scheme: (Image of this compound reacting with vinylboronic acid pinacol ester in the presence of a palladium catalyst and base to form 4-isobutylstyrene)
Materials:
-
This compound (C₁₀H₁₃I, MW: 260.11 g/mol )
-
Vinylboronic acid pinacol ester (C₈H₁₅BO₂, MW: 153.99 g/mol )
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (C₃₄H₂₈Cl₂FeP₂Pd, MW: 731.70 g/mol )
-
Cesium Carbonate (Cs₂CO₃, MW: 325.82 g/mol )
-
Tetrahydrofuran (THF), Anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.30 g, 5.0 mmol, 1.0 equiv), vinylboronic acid pinacol ester (0.92 g, 6.0 mmol, 1.2 equiv), and cesium carbonate (3.26 g, 10.0 mmol, 2.0 equiv).
-
Catalyst Addition: In the same flask, add Pd(dppf)Cl₂ (0.183 g, 0.25 mmol, 5 mol%). Rationale: Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species. It is highly effective for a wide range of couplings.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add 25 mL of anhydrous THF and 5 mL of deionized water via syringe.
-
Degassing: Sparge the mixture with a gentle stream of argon for 10 minutes while stirring.
-
Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir for 4-8 hours.
-
Monitoring: Check for the disappearance of the starting material using TLC (staining with KMnO₄ can help visualize the product) or GC-MS. Note: Incomplete reactions can make purification difficult, as the starting material and product have similar polarities.[13]
-
Workup: After cooling to room temperature, pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.
-
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using hexanes as the eluent to afford 4-isobutylstyrene as a clear, colorless oil.
Troubleshooting Common Side Reactions
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by using rigorously dried solvents and ensuring the reaction goes to completion in a timely manner.[3]
-
Dehalogenation: Reduction of the aryl iodide to isobutylbenzene. This can occur if there are sources of hydride in the reaction. Using pure reagents and solvents is critical.[3]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl iodide molecules. This is often promoted by the presence of oxygen, reinforcing the need for thorough degassing and a robust inert atmosphere.[3]
Conclusion
This compound is a highly valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its efficient use enables the rapid construction of complex molecular architectures essential for pharmaceutical and materials science research. By understanding the core mechanism and carefully controlling key reaction parameters such as the catalyst system, base, and atmosphere, researchers can reliably execute these powerful C-C bond-forming transformations. The protocols provided herein serve as a robust starting point for the synthesis of both simple biaryls and more complex, pharmaceutically relevant intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of a Borylated Ibuprofen Derivative Through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions [jove.com]
- 14. Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. | Semantic Scholar [semanticscholar.org]
Application Note: Palladium-Catalyzed Heck Reaction for the Synthesis of Butyl 4-(4-isobutylphenyl)acrylate
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for carbon-carbon bond formation.[1] This application note provides a detailed, field-proven protocol for the palladium-catalyzed coupling of 1-Iodo-4-isobutylbenzene with n-butyl acrylate. This specific transformation is relevant for the synthesis of precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other fine chemicals. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide for execution, purification, and characterization.
Introduction: The Significance of the Heck Reaction
Discovered independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, the Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[2] For this work, Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry. The reaction's significance lies in its ability to form substituted alkenes with high stereo- and regioselectivity, a transformation that is fundamental in the construction of complex organic molecules.[1]
The reaction tolerates a wide variety of functional groups, making it exceptionally useful in multi-step syntheses within the pharmaceutical, agrochemical, and materials science industries.[1] The synthesis of Butyl 4-(4-isobutylphenyl)acrylate serves as an excellent model system, demonstrating the coupling of a reactive aryl iodide with an electron-deficient alkene, a classic and highly efficient pairing for this transformation. Aryl iodides are common electrophiles due to the facile nature of the C-I bond's oxidative addition to the palladium catalyst.
The Catalytic Cycle: A Mechanistic Deep Dive
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The process can be broken down into four key steps:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step. The reactivity of the halide is crucial, with the trend being I > Br > Cl. This step oxidizes the catalyst to a square planar Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene (n-butyl acrylate) coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion. For electron-deficient alkenes like acrylates, this insertion is highly regioselective, with the aryl group adding to the β-carbon (the carbon not bearing the ester group) due to electronic factors.
-
Syn β-Hydride Elimination: Before elimination can occur, rotation around the newly formed carbon-carbon single bond takes place to position a hydrogen atom syn-coplanar to the palladium. The palladium then abstracts this hydrogen, forming a hydrido-palladium(II) complex and eliminating the desired substituted alkene product. This step generally favors the formation of the more thermodynamically stable E (trans) isomer.
-
Reductive Elimination & Catalyst Regeneration: A base (e.g., triethylamine, potassium carbonate) is essential to neutralize the hydroiodic acid (HI) generated from the hydrido-palladium complex. This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the Heck reaction between this compound and n-butyl acrylate.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.
Materials and Methods
Reagent Properties and Quantities
This protocol is designed for a 10 mmol scale reaction. Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheet (SDS).
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| This compound | C₁₀H₁₃I | 260.11 | 10.0 | 2.60 g | Solid/Liquid |
| n-Butyl acrylate | C₇H₁₂O₂ | 128.17 | 12.0 | 1.72 mL (1.54 g) | Liquid, d=0.898 g/mL[3] |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.1 (1 mol%) | 22.5 mg | Orange solid |
| Triphenylphosphine | PPh₃ | 262.29 | 0.2 (2 mol%) | 52.5 mg | White solid |
| Triethylamine | Et₃N | 101.19 | 12.0 | 1.67 mL (1.21 g) | Liquid, d=0.726 g/mL |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Anhydrous, polar aprotic solvent[4] |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Schlenk line or similar inert atmosphere setup
-
Glass syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Protocol
Reaction Setup and Execution
This workflow outlines the key steps from setup to product isolation.
Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure:
-
Glassware Preparation: Assemble the three-neck flask with a condenser, magnetic stir bar, and a septum. Flame-dry the entire apparatus under vacuum or dry in an oven overnight. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Catalyst Preparation: To the flask, add palladium(II) acetate (22.5 mg, 0.1 mmol) and triphenylphosphine (52.5 mg, 0.2 mmol).
-
Scientist's Note: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) intermediate and facilitates the reaction.
-
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Through the septum, add anhydrous DMF (20 mL) via syringe. Stir the mixture until the catalyst and ligand dissolve. Add this compound (2.60 g, 10.0 mmol).
-
Substrate Addition: Sequentially add n-butyl acrylate (1.72 mL, 12.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) via syringe.
-
Scientist's Note: A slight excess of the acrylate (1.2 equivalents) is used to ensure complete consumption of the more expensive aryl iodide. The base, triethylamine, is used in stoichiometric amounts to neutralize the HI produced.
-
-
Heating: Immerse the flask in a preheated oil bath at 85-90 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. Spot the crude reaction mixture against the this compound starting material. The reaction is typically complete within 2-4 hours when the starting iodide spot has disappeared.
-
Workup - Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Workup - Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the pure product as a clear oil.
-
Characterization: The structure and purity of the final product, Butyl 4-(4-isobutylphenyl)acrylate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 2 - 4 hours |
| Appearance | Crude: Dark brown/black oil. Pure: Clear, colorless oil. |
| Yield | 75-90% (after purification) |
| TLC (9:1 Hex:EtOAc) | R_f (Product) > R_f (this compound) |
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(II) not reduced); insufficient heat; presence of oxygen. | Ensure proper inert atmosphere technique. Check temperature controller. Use fresh, high-purity reagents. |
| Formation of Byproducts | Di-arylation of the alkene; polymerization of acrylate. | Avoid excessive heating or prolonged reaction times. Ensure acrylate contains an inhibitor.[5][6] |
| Dark Black Solution | Formation of palladium black (Pd(0) precipitation). | While some darkening is normal, excessive precipitation indicates catalyst instability. Ensure proper ligand-to-metal ratio. |
| Difficult Purification | Co-elution of product with residual starting material or byproducts. | Optimize the eluent system for column chromatography based on TLC analysis. |
Conclusion
This application note provides a robust and reproducible protocol for the Mizoroki-Heck coupling of this compound and n-butyl acrylate. By understanding the underlying mechanism and the function of each component, researchers can effectively apply this powerful C-C bond-forming reaction to synthesize a wide range of valuable chemical entities. The detailed procedure and troubleshooting guide serve as a practical resource for scientists in both academic and industrial settings.
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Iodo-4-isobutylbenzene
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2] These attributes have rendered it an indispensable tool in the synthesis of complex molecules, with wide-ranging applications in the creation of pharmaceuticals, natural products, and advanced organic materials.[1]
The focus of this guide, 1-Iodo-4-isobutylbenzene, is a key building block in the synthesis of various commercially significant compounds. Its coupling with terminal alkynes via the Sonogashira reaction opens a direct pathway to a diverse array of substituted alkynes, which are valuable intermediates in drug discovery and materials science. This document provides a comprehensive technical guide, including a detailed mechanistic overview, a field-tested experimental protocol, and expert insights into the nuances of this important transformation.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] This dual catalytic system is the key to the reaction's high efficiency under mild conditions.
The Palladium Cycle: The primary catalytic cycle is driven by a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound). This step forms a square planar Pd(II) complex.
-
Transmetalation: The copper acetylide, generated in the copper cycle, then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
It is important to note that a copper-free variant of the Sonogashira reaction has also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[2]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a reliable method for the Sonogashira coupling of this compound with phenylacetylene. The quantities and conditions have been optimized for high yield and purity.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mol | Eq. |
| This compound | C₁₀H₁₃I | 260.11 | 1.00 g | 3.84 mmol | 1.0 |
| Phenylacetylene | C₈H₆ | 102.13 | 0.43 mL | 3.92 mmol | 1.02 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 27.0 mg | 0.038 mmol | 0.01 |
| Copper(I) Iodide | CuI | 190.45 | 7.3 mg | 0.038 mmol | 0.01 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 2.14 mL | 15.36 mmol | 4.0 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | - |
Equipment
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.00 g, 3.84 mmol), bis(triphenylphosphine)palladium(II) dichloride (27.0 mg, 0.038 mmol), and copper(I) iodide (7.3 mg, 0.038 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add degassed toluene (15 mL) and triethylamine (2.14 mL, 15.36 mmol) to the flask via syringe.
-
Alkyne Addition: Add phenylacetylene (0.43 mL, 3.92 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-isobutyl-1-(phenylethynyl)benzene.
Expertise & Experience: Troubleshooting and Optimization
While the Sonogashira coupling is generally robust, certain challenges can arise, particularly with electron-rich aryl iodides like this compound. Here are some field-proven insights for troubleshooting and optimization:
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low or No Conversion | - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere | - Use fresh, high-quality catalysts and reagents.- Ensure solvents are anhydrous and properly degassed.- Meticulously maintain an inert atmosphere throughout the reaction. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High copper catalyst loading | - Rigorously exclude oxygen from the reaction.- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol. |
| Formation of Palladium Black | - Catalyst decomposition due to oxygen or impurities- High reaction temperature | - Ensure a strictly inert atmosphere and use pure reagents.- For less reactive substrates requiring heat, increase the temperature gradually and monitor for decomposition. |
| Slow Reaction Rate | - Steric hindrance- Electron-donating nature of the isobutyl group | - A slight increase in temperature (e.g., to 40-50 °C) can be beneficial.- The use of a more electron-rich and bulky phosphine ligand can sometimes accelerate the oxidative addition step. |
Conclusion
The Sonogashira coupling of this compound is a highly efficient and versatile method for the synthesis of valuable diarylacetylene derivatives. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably achieve high yields of the desired product. The troubleshooting and optimization strategies provided in this guide, born from practical experience, will further empower scientists to overcome potential challenges and successfully apply this powerful reaction in their synthetic endeavors.
References
Application Notes and Protocols for the Formation of 4-Isobutylphenylmagnesium Iodide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Isobutylphenylmagnesium Iodide
The Grignard reagent, 4-isobutylphenylmagnesium iodide, is a pivotal organometallic intermediate in organic synthesis. Its significance is most notably demonstrated in the pharmaceutical industry, particularly in multi-step syntheses of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2][3] The formation of this reagent via the reaction of 1-iodo-4-isobutylbenzene with magnesium metal is a classic example of nucleophilic carbon species generation. This document provides a comprehensive guide to the preparation, handling, and quality control of this versatile reagent, underpinned by a deep understanding of the reaction mechanism and practical laboratory considerations.
The core of the Grignard reaction lies in the oxidative insertion of magnesium metal into the carbon-halogen bond.[4] This process effectively reverses the polarity (umpolung) of the carbon atom, transforming it from an electrophilic center in the aryl iodide to a highly nucleophilic one in the organomagnesium compound.[4] The success of this transformation is critically dependent on maintaining anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water.[5][6]
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent is a surface-mediated reaction that is believed to proceed through a radical mechanism.[7] The magnesium metal donates an electron to the aryl iodide, leading to the formation of a radical anion which then fragments to an aryl radical and an iodide ion. A second electron transfer from the magnesium to the aryl radical generates the carbanion, which rapidly combines with the magnesium cation to form the organomagnesium iodide.
Several factors are paramount for the successful and safe execution of this reaction:
-
Purity of Reagents and Solvents: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere, to eliminate adsorbed moisture.[5][6] The solvent, most commonly diethyl ether or tetrahydrofuran (THF), must be anhydrous.[4] THF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.[8][9]
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can inhibit the reaction.[4][10] Activation is therefore crucial and can be achieved through various methods, including the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the turnings.[10][11][12] The disappearance of the characteristic purple color of iodine is a visual indicator that the magnesium surface has been activated.[11][13]
-
Initiation and Temperature Control: The reaction is exothermic and can have an induction period.[8] Once initiated, the reaction can become vigorous. It is essential to have an ice-water bath readily available to control the reaction rate and prevent a runaway reaction.[5][8] The addition of the aryl halide should be done dropwise to maintain a steady reflux.[8][14]
Experimental Workflow and Protocols
The following diagram outlines the general workflow for the preparation and subsequent use of 4-isobutylphenylmagrogram iodide.
References
- 1. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 2. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adichemistry.com [adichemistry.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. dchas.org [dchas.org]
- 9. reddit.com [reddit.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Lithiation of 1-Iodo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental procedure for the lithiation of 1-iodo-4-isobutylbenzene to generate 4-isobutylphenyllithium. This organolithium reagent is a critical intermediate in organic synthesis, notably in the construction of various pharmaceutical compounds. These application notes detail the underlying chemical principles, a step-by-step experimental protocol, rigorous safety procedures for handling pyrophoric reagents, and methods for in-process validation. The information herein is curated for professionals in research and drug development, emphasizing reproducibility, safety, and a deep understanding of the reaction mechanism.
Introduction and Significance
The lithium-halogen exchange reaction is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon bonds.[1] This reaction allows for the conversion of an organic halide into a highly reactive organometallic species. Specifically, the lithiation of aryl iodides with organolithium reagents like n-butyllithium (n-BuLi) is an efficient method for preparing aryllithium compounds.[1] The reactivity of halogens in this exchange follows the trend I > Br > Cl, making aryl iodides the preferred substrates for rapid and clean conversion.[1]
This compound is a key starting material for the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs). Its lithiation product, 4-isobutylphenyllithium, serves as a potent nucleophile that can be reacted with a variety of electrophiles to introduce the 4-isobutylphenyl moiety into a target molecule. Understanding and mastering this procedure is therefore of significant interest to the pharmaceutical and fine chemical industries.
This guide provides a detailed protocol for the successful and safe execution of this reaction, grounded in established principles of organometallic chemistry.
Reaction Mechanism and Causality
The lithiation of this compound with n-butyllithium proceeds via a lithium-halogen exchange mechanism. This process is believed to involve the formation of an "ate-complex" intermediate.[1][2] The carbanionic portion of the n-butyllithium attacks the electrophilic iodine atom of the aryl iodide, leading to the formation of the more stable aryllithium species and n-butyl iodide.
The equilibrium of this reaction is driven by the relative stability of the organolithium reagents. Aryllithium compounds, where the negative charge resides on an sp²-hybridized carbon, are generally more stable than alkyllithium compounds with the charge on an sp³-hybridized carbon. This thermodynamic driving force ensures a high conversion to the desired 4-isobutylphenyllithium.
The reaction is typically conducted at very low temperatures (e.g., -78 °C) to minimize side reactions.[3][4][5] These can include the reaction of the newly formed aryllithium with the n-butyl iodide byproduct or attack of the highly basic n-BuLi on the solvent if an ether like tetrahydrofuran (THF) is used.[6][7]
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of this procedure.
| Reagent/Material | Grade/Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under an inert atmosphere, away from light. |
| n-Butyllithium (in hexanes) | Typically 1.6 M or 2.5 M | Commercially Available | Pyrophoric. Must be handled under inert gas. The concentration should be titrated before use. |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercially Available | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. |
| Deuterated Chloroform (CDCl₃) | For NMR analysis | Commercially Available | |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercially Available | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Nitrogen or Argon Gas | High Purity (99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Synthesis of 4-isobutylphenylboronic acid from 1-Iodo-4-isobutylbenzene
An Application Guide for the Synthesis of 4-Isobutylphenylboronic Acid from 1-Iodo-4-isobutylbenzene
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4-isobutylphenylboronic acid, a critical building block in medicinal chemistry and organic synthesis, notably as a precursor in modern syntheses of Ibuprofen and a key component in Suzuki-Miyaura cross-coupling reactions.[1] The described method employs a lithium-halogen exchange reaction on this compound followed by electrophilic trapping with triisopropyl borate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a robust step-by-step protocol, critical safety procedures for handling pyrophoric reagents, and troubleshooting advice to ensure a successful and safe synthesis.
Introduction and Scientific Background
Arylboronic acids are indispensable tools in modern synthetic chemistry. Their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions make them preferred synthons for creating carbon-carbon bonds.[2][3][4] 4-Isobutylphenylboronic acid is of particular interest due to its direct structural relationship to the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
The most common and efficient laboratory-scale synthesis of arylboronic acids from aryl halides involves the formation of an organometallic intermediate, which is then quenched with a borate ester.[5] While Grignard reagents can be used, the lithium-halogen exchange method often provides faster reaction times and is compatible with a wider range of functional groups, albeit with stricter requirements for anhydrous conditions and lower temperatures.[5][6][7]
This protocol focuses on the lithium-halogen exchange using n-butyllithium (n-BuLi), a highly reactive organolithium reagent. The reaction proceeds via the formation of a highly nucleophilic 4-isobutylphenyllithium intermediate, which is subsequently trapped by the electrophilic boron atom of triisopropyl borate. Acidic workup then hydrolyzes the resulting boronate ester to yield the final product.
Reaction Mechanism
The synthesis is a three-step process occurring in a single pot:
-
Lithium-Halogen Exchange: n-Butyllithium reacts with this compound. This exchange is extremely rapid at low temperatures (-78 °C).[7] The equilibrium favors the formation of the more stable aryllithium species, driven by the higher s-character of the sp²-hybridized aryl carbon compared to the sp³-hybridized carbon of the butyl group.[7]
-
Borylation: The highly nucleophilic 4-isobutylphenyllithium attacks the electrophilic boron atom of triisopropyl borate, displacing one of the isopropoxide groups to form a lithium triisopropoxyboronate complex.
-
Hydrolysis: Upon addition of aqueous acid during the workup, the boronate ester is hydrolyzed to the final 4-isobutylphenylboronic acid.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nBuLi [label="n-Butyllithium\n(n-BuLi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="4-Isobutylphenyllithium", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Borate [label="Triisopropyl Borate\nB(O-iPr)₃", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronateEster [label="Lithium Boronate Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Aqueous Acid\n(e.g., HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Isobutylphenylboronic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side1 [label="n-Butyl Iodide", fillcolor="#F1F3F4", fontcolor="#202124"]; Side2 [label="Isopropanol + Li⁺ Salts", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Intermediate [label=" Lithium-Halogen\n Exchange @ -78 °C ", color="#4285F4", fontcolor="#4285F4"]; nBuLi -> Intermediate [color="#4285F4"]; Intermediate -> Side1 [style=dashed, arrowhead=none];
Intermediate -> BoronateEster [label=" Borylation\n (Electrophilic Quench) ", color="#EA4335", fontcolor="#EA4335"]; Borate -> BoronateEster [color="#EA4335"];
BoronateEster -> Product [label=" Hydrolysis\n (Acidic Workup) ", color="#34A853", fontcolor="#34A853"]; Acid -> Product [color="#34A853"]; BoronateEster -> Side2 [style=dashed, arrowhead=none]; } .enddot Figure 1: Reaction mechanism for the synthesis of 4-isobutylphenylboronic acid.
Safety Protocols and Hazard Management
CRITICAL: This synthesis involves pyrophoric materials that ignite spontaneously on contact with air and/or moisture.[8] A thorough understanding and strict adherence to safety protocols are mandatory. Never work alone when handling such reagents.[8][9]
Reagent-Specific Hazards
| Reagent | CAS Number | Key Hazards |
| n-Butyllithium (n-BuLi) | 109-72-8 | Pyrophoric Liquid [10][11], Water-Reactive[12], Corrosive[12], Causes Severe Skin and Eye Burns[13]. |
| This compound | 85609-09-2 | Toxic if inhaled[14], Light sensitive[14]. |
| Triisopropyl borate | 5419-55-6 | Highly Flammable Liquid [15][16], Keep away from ignition sources[17][18]. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Highly Flammable, May form explosive peroxides. |
| Hexanes | 110-54-3 | Highly Flammable, Aspiration hazard, May cause nervous system damage[12]. |
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are required.[19][20]
-
Body Protection: A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned.[8][21]
-
Hand Protection: Wear nitrile gloves as a base layer for dexterity, covered by neoprene or other chemically-resistant gloves.[8][22]
-
Footwear: Closed-toe, non-slip shoes are mandatory.[22]
Engineering Controls and Emergency Preparedness
-
All operations must be performed inside a certified chemical fume hood.[20]
-
Keep the fume hood sash at the lowest possible position.
-
Ensure an ABC dry powder or Class D fire extinguisher is immediately accessible. DO NOT use water or CO₂ extinguishers on organolithium fires.
-
A safety shower and eyewash station must be within a 10-second travel distance.[8]
-
Keep a container of sand or powdered lime nearby to smother small spills or fires at a syringe tip.[8]
// Nodes Start [label="START: Pre-Experiment Check", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="1. Don Full PPE\n(Flame-Resistant Coat, Goggles,\nFace Shield, Double Gloves)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hood [label="2. Prepare Fume Hood\n(Clear clutter, lower sash,\nlocate extinguisher)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="3. Establish Inert Atmosphere\n(Nitrogen/Argon flow in\ndry glassware)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="4. Transfer Pyrophoric Reagent\n(Use syringe/cannula technique,\nsecure reagent bottle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="5. Perform Reaction\n(Maintain low temp,\nslow addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="6. Quench & Dispose\n(Careful quenching of reaction\nand residual reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="END: Safe Shutdown", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PPE [label="Safety First"]; PPE -> Hood; Hood -> Inert; Inert -> Transfer; Transfer -> Reaction; Reaction -> Quench; Quench -> End; } .enddot Figure 2: Mandatory safety workflow for handling pyrophoric reagents.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent / Material | Quantity | Moles (mmol) | Notes |
| This compound | 5.20 g | 20.0 | Purity ≥95%[23] |
| n-Butyllithium (1.6 M in hexanes) | 13.1 mL | 21.0 | Titrate solution before use for accuracy. |
| Triisopropyl borate | 4.14 g (5.1 mL) | 22.0 | Purity ≥98%[15] |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | - | From a freshly opened bottle or passed through a solvent purification system. |
| 2 M Hydrochloric Acid (HCl) | 50 mL | - | For workup. |
| Diethyl Ether or Ethyl Acetate | ~200 mL | - | For extraction. |
| Saturated NaCl solution (Brine) | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | For drying. |
| Equipment | |||
| 250 mL three-neck round-bottom flask | 1 | - | Flame or oven-dried before use. |
| Magnetic stirrer and stir bar | 1 | - | |
| Septa, glass stoppers | 3, 1 | - | |
| Nitrogen or Argon gas line with bubbler | 1 | - | |
| Syringes (20 mL, 10 mL) and needles | 2, 2 | - | Oven-dried before use.[24] |
| Dry ice / acetone bath | 1 | - | To achieve -78 °C. |
| Separatory funnel (500 mL) | 1 | - |
Step-by-Step Synthesis Procedure
-
System Preparation: Assemble the 250 mL three-neck flask with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a septum, and a condenser attached to a nitrogen/argon inlet with a bubbler. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[24]
-
Reactant Addition: Once cool, add this compound (5.20 g, 20.0 mmol) to the flask, followed by 80 mL of anhydrous THF via syringe.
-
Cooling: Place the flask in a dry ice/acetone bath and stir the solution until the internal temperature reaches -78 °C.
-
Lithium-Halogen Exchange: Using a dry syringe, slowly add n-butyllithium (13.1 mL, 21.0 mmol, 1.05 eq) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes. The solution may change color, indicating the formation of the aryllithium species.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (5.1 mL, 22.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. A white precipitate may form.
-
Warming: After the addition of the borate is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature while stirring. This typically takes 2-3 hours.
-
Quenching and Hydrolysis: Once at room temperature, cool the flask in an ice-water bath. Slowly and carefully add 50 mL of 2 M HCl to quench the reaction and hydrolyze the boronate ester. Caution: The initial addition may be exothermic. Stir vigorously for 30 minutes. The mixture should become a clear biphasic solution.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
Crude arylboronic acids often contain residual boroxine (the dehydrated trimer) and other impurities.
Method 1: Acid-Base Extraction (Recommended) This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.
-
Dissolve the crude product in 100 mL of diethyl ether.
-
Extract the ether solution with 1 M NaOH (3 x 30 mL). The boronic acid will move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers and cool in an ice bath.
-
Acidify the aqueous solution to pH ~2 by slowly adding concentrated HCl. The pure 4-isobutylphenylboronic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Method 2: Recrystallization Recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like hexane/ethyl acetate) can also be effective.[25][26]
Characterization and Quality Control
-
Appearance: A white to off-white crystalline solid.
-
Yield: Typical yields range from 70-85%.
-
Melting Point: 109-112 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 2H), 7.30 (d, 2H), 2.50 (d, 2H), 1.90 (m, 1H), 0.92 (d, 6H).
-
Purity (LC-MS/HPLC): ≥95% is expected after purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet glassware or solvent. | Ensure all glassware is rigorously dried and use high-quality anhydrous solvent. |
| 2. Inactive n-BuLi solution. | Titrate the n-BuLi solution immediately before use to determine its exact molarity. | |
| 3. Reaction temperature too high. | Maintain the temperature strictly at or below -70 °C during n-BuLi and borate addition. | |
| Recovery of Starting Material | Incomplete lithium-halogen exchange. | Increase stirring time after n-BuLi addition to 1 hour. Ensure accurate n-BuLi concentration. |
| Oily or Gummy Product | Presence of boroxine or other impurities. | Perform the acid-base extraction purification. If the product is still oily, attempt recrystallization. |
| Exothermic Runaway | Reagents added too quickly. | Always add n-BuLi and triisopropyl borate slowly and dropwise, monitoring the internal temperature. |
Conclusion
The synthesis of 4-isobutylphenylboronic acid via lithium-halogen exchange is a reliable and high-yielding method when performed with meticulous attention to anhydrous conditions and safety protocols. The detailed procedure and insights provided in this application note offer a robust framework for researchers to successfully produce this valuable synthetic intermediate. Proper handling of pyrophoric reagents is paramount and is the most critical factor for a safe and successful outcome.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. ethz.ch [ethz.ch]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. beta.lakeland.edu [beta.lakeland.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 20. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 21. pnnl.gov [pnnl.gov]
- 22. ehs.ucr.edu [ehs.ucr.edu]
- 23. chemscene.com [chemscene.com]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
Application of 1-Iodo-4-isobutylbenzene in the Synthesis of Advanced Liquid Crystals
Introduction: The Strategic Importance of the Isobutyl Group in Mesogen Design
In the rational design of liquid crystalline materials, the terminal alkyl or alkoxy chains play a crucial role in dictating the mesomorphic properties, such as the clearing point, viscosity, and the specific type of liquid crystal phase (nematic, smectic, etc.). The isobutyl group, with its branched structure, offers a unique steric profile compared to its linear n-butyl counterpart. This branching can disrupt intermolecular packing in a controlled manner, often leading to a depression of the melting point and a broadening of the nematic phase range. This makes isobutyl-substituted mesogens highly desirable for formulating liquid crystal mixtures for display applications and other advanced materials. 1-Iodo-4-isobutylbenzene serves as a key and versatile precursor for introducing this valuable 4-isobutylphenyl moiety into the rigid core of liquid crystal molecules. Its high reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an ideal starting material for the efficient synthesis of a variety of liquid crystal architectures.[1]
This technical guide provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of liquid crystals: 4-alkyl-4'-cyanobiphenyls and tolane-based liquid crystals. The methodologies described herein are grounded in well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The construction of the rigid core of most calamitic (rod-like) liquid crystals relies heavily on the formation of carbon-carbon bonds between aromatic rings. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern liquid crystal synthesis due to their high efficiency, functional group tolerance, and predictable stereochemistry.[2] For a precursor like this compound, the carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a Pd(0) center, which is the initial and often rate-determining step in the catalytic cycle. This high reactivity allows for milder reaction conditions and often leads to higher yields compared to other aryl halides.[3][4]
Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[5] In the context of liquid crystal synthesis, it is the premier method for creating the biphenyl core structure.
The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, yielding the desired biaryl product and regenerating the Pd(0) catalyst.[6]
Figure 1: Simplified workflow of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Constructing the Tolane Core
The Sonogashira coupling is the method of choice for synthesizing arylalkynes, which form the core of tolane-based liquid crystals. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][7]
The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate, which is the active species for the transmetalation step.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal-Halogen Exchange Reactions of 1-Iodo-4-isobutylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Metal-Halogen Exchange
In the landscape of modern organic synthesis, the metal-halogen exchange stands as a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This powerful transformation enables the conversion of a relatively inert organic halide into a highly reactive organometallic nucleophile. The reaction's utility is particularly pronounced in the synthesis of complex molecules, where regioselective functionalization of aromatic rings is paramount.
This guide focuses on the application of this reaction to 1-iodo-4-isobutylbenzene, a key starting material in various synthetic pathways, most notably in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[3][4][5] The organometallic intermediates derived from this substrate, 4-isobutylphenyllithium and 4-isobutylphenylmagnesium iodide, are versatile synthons for introducing the 4-isobutylphenyl moiety.
The choice of an aryl iodide as the substrate is strategic; the carbon-iodine bond is the most labile among the common halogens (I > Br > Cl), facilitating a rapid and efficient exchange under mild conditions.[1] This guide will provide a detailed examination of the two primary methodologies for this conversion: lithium-halogen exchange and magnesium-halogen exchange (Grignard reagent formation), offering field-proven protocols and the causal logic behind critical experimental parameters.
Pillar 1: Mechanistic Underpinnings and Reagent Selection
The metal-halogen exchange is an equilibrium process, driven toward the formation of the more stable organometallic species.[5][6] For aryl halides, the reaction equilibrium favors the formation of the aryllithium or arylmagnesium species because the sp²-hybridized aryl anion is more stable than the corresponding sp³-hybridized alkyl anion of the reagent (e.g., n-butyllithium).
Two primary mechanisms are proposed for the lithium-halogen exchange:
-
Ate-Complex Formation: This pathway involves a nucleophilic attack of the organolithium reagent on the iodine atom of the aryl iodide, forming a transient, hypervalent "ate-complex."[1] This complex then rearranges to furnish the more stable aryllithium and the corresponding alkyl iodide.
-
Single Electron Transfer (SET): An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating radical intermediates that subsequently combine to form the final products.[1]
The choice between generating an organolithium or a Grignard reagent depends on the desired subsequent reaction and the functional group tolerance required.
-
Organolithium Reagents (e.g., 4-isobutylphenyllithium): Generated using alkyllithiums like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), these are extremely powerful nucleophiles and strong bases.[7] The exchange reaction is exceptionally fast, even at cryogenic temperatures (-78 °C to -100 °C), which allows for the presence of sensitive functional groups that might not withstand higher temperatures.[2][7][8]
-
Grignard Reagents (e.g., 4-isobutylphenylmagnesium iodide): These are typically prepared either by the direct oxidative addition of magnesium metal to the aryl halide or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[1][6][9] Grignard reagents are generally less basic and reactive than their organolithium counterparts, which can be advantageous for certain applications requiring greater selectivity.
Comparative Overview of Methodologies
| Feature | Lithium-Halogen Exchange | Grignard Formation (Direct Mg Insertion) | Grignard Formation (Mg-Halogen Exchange) |
| Primary Reagent | n-BuLi or t-BuLi | Magnesium (Mg) turnings | i-PrMgCl or similar Grignard reagent |
| Typical Temp. | -100 °C to -78 °C | Room Temperature to 40 °C (refluxing ether) | 0 °C to Room Temperature |
| Reaction Speed | Very Fast (minutes) | Slower, requires initiation period | Moderately Fast |
| Key Advantages | Excellent functional group tolerance at low temp; very rapid and clean conversion. | Cost-effective for large scale; well-established. | Good functional group tolerance; avoids initiation issues of direct insertion. |
| Key Challenges | Requires handling of pyrophoric n-BuLi; strict cryogenic conditions needed. | Initiation can be difficult; sensitive to moisture; potential for Wurtz coupling. | Requires preparation or purchase of a separate Grignard reagent. |
Pillar 2: Validated Experimental Protocols
CRITICAL SAFETY DIRECTIVE: Handling Pyrophoric Reagents
Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[10] All operations involving these reagents must be conducted under a completely inert atmosphere (dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][12] Adherence to strict safety protocols is not optional; it is essential for preventing fire and injury.
| Safety Measure | Specification | Rationale |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents spontaneous ignition and reaction with atmospheric moisture.[10][12] |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, chemical splash goggles, nitrile gloves under neoprene or Viton gloves.[10][11] | Provides a barrier against splashes and fire. Nitrile alone is combustible. |
| Emergency Preparedness | Class B or Dry Powder (ABC) fire extinguisher and a container of powdered lime or sand within arm's reach.[11][12] | Water or CO2 extinguishers must NOT be used as they react violently with organolithiums.[10][11] |
| Team Protocol | Never work alone. [10][11] | Ensures immediate assistance is available in case of an emergency. |
| Reagent Transfer | Use Luer-lock syringes or double-tipped needles (cannula) for transfers >20 mL. | Prevents accidental disconnection and spillage of the pyrophoric reagent. |
Protocol 1: Synthesis of 4-Isobutylphenyllithium via Lithium-Iodine Exchange
This protocol describes the generation of 4-isobutylphenyllithium, which is typically used in situ for subsequent reactions with electrophiles.
Workflow Diagram
Caption: Workflow for the synthesis of 4-isobutylphenyllithium.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Reaction Flask (Schlenk) | - | VWR / Kimble |
| Magnetic Stirrer & Stir Bar | - | VWR |
| Syringes and Needles | Gas-tight, Luer-lock | Hamilton / BD |
| Inert Gas Supply | High Purity N₂ or Ar | Airgas / Praxair |
| Cooling Bath | Dry Ice / Acetone | - |
Step-by-Step Methodology
-
Glassware Preparation: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a gas inlet adapter on the other. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Charging: Through the septum, add 1.0 equivalent of this compound to the flask. Using an anhydrous solvent syringe, add dry tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M.
-
Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to an internal temperature of -78 °C with gentle stirring.
-
Lithiation: Slowly add 1.05 equivalents of n-butyllithium solution dropwise via syringe over 10-15 minutes. A slight excess of n-BuLi ensures complete conversion. Maintain the internal temperature below -70 °C during the addition. The reaction is extremely fast.[7][13]
-
Reaction Completion: Stir the resulting solution at -78 °C for an additional 30 minutes to ensure the exchange is complete. The pale yellow to colorless solution of 4-isobutylphenyllithium is now ready for reaction with a chosen electrophile.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Reaction fails (quenching shows only starting material) | Wet solvent/glassware; degraded n-BuLi. | Ensure all materials are scrupulously dry.[13] Titrate the n-BuLi solution prior to use to confirm its molarity. |
| Formation of dark/colored byproducts | Temperature rose too high, causing reaction with THF. | Maintain strict temperature control at -78 °C. Add the n-BuLi slowly to the wall of the flask above the solvent line to allow it to be cooled as it runs down. |
| Low yield in subsequent trapping reaction | Incomplete exchange. | Ensure accurate stoichiometry of n-BuLi. Extend the stirring time at -78 °C to 60 minutes. |
Protocol 2: Synthesis of 4-Isobutylphenylmagnesium Iodide (Grignard Reagent)
This protocol describes the classic method of Grignard reagent formation via direct insertion of magnesium metal. This method is often used in syntheses where the subsequent electrophile is robust, such as carboxylation with CO₂ to form an acid.[3][4]
Reaction Mechanism Diagram
Caption: Formation of a Grignard reagent via oxidative addition.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Magnesium Turnings | High Purity | Sigma-Aldrich |
| Diethyl Ether or THF | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Iodine | Crystal, Reagent Grade | J.T. Baker |
| Three-Neck Flask, Condenser | - | VWR / Kimble |
Step-by-Step Methodology
-
Glassware and Reagent Preparation: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser (with a gas inlet at the top), a stopper, and a pressure-equalizing addition funnel. Flame-dry the entire setup and cool under an inert atmosphere.
-
Magnesium Activation: Place 1.2 equivalents of magnesium turnings into the flask. Add a single small crystal of iodine.[9][14] The iodine vapor will etch the passivating magnesium oxide layer on the turnings.
-
Initiation: Prepare a solution of 1.0 equivalent of this compound in anhydrous diethyl ether or THF in the addition funnel. Add ~10% of this solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[15] If it does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction is self-sustaining, add the remaining aryl iodide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux for an additional 30-60 minutes until most of the magnesium metal has been consumed.
-
Use: Cool the gray-black solution to room temperature. The Grignard reagent is now ready for the next step.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Passivated Mg surface; presence of moisture. | Crush the magnesium turnings with a glass rod (under inert gas). Add a few drops of 1,2-dibromoethane as an activator. Ensure all reagents and glassware are scrupulously dry.[9][14][15] |
| Reaction starts but then stops | Insufficiently activated Mg; solution too dilute. | Add another small crystal of iodine. Increase the concentration of the aryl iodide solution. |
| Significant formation of a biphenyl byproduct | Wurtz coupling reaction. | Ensure the aryl iodide solution is added slowly and steadily to avoid high local concentrations. Vigorous stirring is essential. |
Pillar 3: Authoritative Grounding & References
The protocols and scientific principles detailed in this guide are grounded in established organometallic literature and safety standards. The provided citations link to authoritative sources that form the basis for these recommendations.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 4. researchgate.net [researchgate.net]
- 5. medicilon.com [medicilon.com]
- 6. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 7. epa.gov [epa.gov]
- 8. DE60011870T2 - Process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 9. Ibuprofen synthesis - chemicalbook [chemicalbook.com]
- 10. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. 4′-Isobutylacetophenone - 1-(4-Isobutylphenyl)ethanone, 1-Acetyl-4-isobutylbenzene [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 1-Iodo-4-isobutylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of 1-Iodo-4-isobutylbenzene. As an aryl iodide, this substrate is highly reactive in the Suzuki-Miyaura reaction, making it an excellent electrophile.[1][2] However, achieving high, consistent yields requires careful attention to several key parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction shows low or no conversion of this compound. The starting material is largely recovered. What are the likely causes?
A1: Low conversion with an active electrophile like an aryl iodide points directly to a problem in the initial stages of the catalytic cycle, most likely with the catalyst itself.
-
Cause 1: Inactive Palladium Catalyst. The active catalyst is a Palladium(0) species.[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. If you are using a Pd(0) source like Pd(PPh₃)₄, it may have oxidized upon storage. The formation of palladium black (precipitated, aggregated palladium) is a visual indicator of catalyst decomposition and loss of catalytic activity.[4]
-
Solution:
-
Use High-Quality Catalysts: Purchase catalysts from reputable suppliers and store them under an inert atmosphere, especially air-sensitive Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0).
-
Ensure In Situ Reduction: When using Pd(II) precatalysts, the presence of a phosphine ligand can often facilitate the reduction to the active Pd(0) species.[5]
-
Try a Pre-formed Catalyst: Consider using modern, air-stable palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) which are designed for reliable activation and high catalytic turnover.[6]
-
-
-
Cause 2: Insufficiently Inert Atmosphere. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This is a primary cause of reaction failure.
-
Cause 3: Inefficient Oxidative Addition. While aryl iodides are highly reactive, this step can be hindered at very low temperatures.[9] The choice of ligand also plays a critical role; the ligand must dissociate to allow the aryl iodide to access the metal center.
-
Solution:
-
Optimize Temperature: While many Suzuki reactions with aryl iodides proceed well at moderate temperatures (60-80 °C), gentle heating is typically required.[8][10] If you are running the reaction at room temperature, try increasing the temperature to 60-90 °C.
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step and stabilize the resulting Pd(II) complex.[1][3]
-
-
Q2: My this compound is consumed, but the yield of the desired biaryl product is low. What side reactions are occurring?
A2: If the starting material is consumed without forming the desired product, unwanted side reactions are the primary issue. The most common culprits in Suzuki couplings are protodeboronation, homo-coupling, and dehalogenation.
-
Cause 1: Protodeboronation of the Boronic Acid. This is the cleavage of the C-B bond of your organoboron reagent by a proton source (often residual water or alcohol solvents), replacing it with a hydrogen atom.[4][11] This destroys your nucleophile.
-
Solution:
-
Use a Stoichiometric Excess: Employ a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.
-
Use Anhydrous Conditions (If Possible): While many Suzuki protocols use water as a co-solvent, if protodeboronation is severe, you may try anhydrous conditions with a base soluble in organic solvents (e.g., KF, CsF, or an organic base).
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable and less susceptible to protodeboronation than their corresponding boronic acids.[6][12]
-
-
-
Cause 2: Homo-coupling. This side reaction forms symmetric biaryls from the coupling of two identical partners (either two aryl halides or two organoboron molecules).[4][13]
-
Solution:
-
Ensure Rigorous Deoxygenation: Homo-coupling of boronic acids is often promoted by the presence of oxygen.
-
Control Catalyst Loading: Excessively high catalyst loading can sometimes favor side reactions.
-
Modify Reaction Conditions: Changing the solvent, base, or ligand can often disfavor the kinetics of homo-coupling relative to the desired cross-coupling.
-
-
-
Cause 3: Dehalogenation. The aryl halide can be reduced, replacing the iodine with a hydrogen atom to form isobutylbenzene. This can occur via a hydride transfer to the palladium complex, often from solvent or base.[4][6]
-
Solution:
-
Choose a Non-Reducing Solvent: Avoid solvents that can easily act as hydride donors, such as isopropanol, especially at high temperatures. Toluene, dioxane, or THF are generally safer choices.
-
Select the Base Carefully: Some amine bases can contribute to dehalogenation.[6] Carbonates or phosphates are typically preferred.
-
-
Q3: The reaction yield is inconsistent between different runs, even when following the same procedure. What should I check?
A3: Inconsistency often points to subtle variations in reagent quality or reaction setup.
-
Cause 1: Reagent Purity and Stability.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers, which can alter reactivity.[6] They can also degrade over time.
-
Base Quality: Inorganic bases like K₂CO₃ or K₃PO₄ can be hygroscopic. The amount of associated water can affect their solubility and basicity, leading to inconsistent results.
-
Solvent Quality: Peroxides in aged ethers (like THF or dioxane) can interfere with the catalyst.
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Use freshly opened solvents or solvents purified by passing through a solvent purification system.
-
Consider drying the base before use (e.g., heating K₃PO₄ under vacuum).[7]
-
-
-
Cause 2: Inefficient Mixing. Many Suzuki reactions are biphasic or triphasic (organic solvent, aqueous base, solid catalyst/base).
-
Solution: Ensure vigorous stirring throughout the reaction to maximize interfacial contact between the different phases. A magnetic stir bar that is too small for the flask can lead to poor mixing and inconsistent results.
-
Frequently Asked Questions (FAQs)
What is the fundamental role of the base in the Suzuki coupling? The base is essential for the transmetalation step. It reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃⁻].[14][15][16] This "activated" boronate can then more efficiently transfer its organic group (R) to the palladium center, displacing the halide.[1]
Why is an inert atmosphere so critical? The catalytically active Pd(0) species is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This oxidation converts it to an inactive Pd(II) species, effectively killing the catalyst and halting the reaction.
Can I use a different palladium source? Yes. While Pd(PPh₃)₄ is a classic choice, many other sources are available and often superior. Common alternatives include:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are air-stable Pd(II) and Pd(0) sources, respectively, that are used in combination with a supporting ligand.[3]
-
PdCl₂(dppf): A popular and robust Pd(II) precatalyst that contains a bidentate phosphine ligand.[17]
-
Buchwald Precatalysts (e.g., XPhos Pd G3): These are highly active, air-stable catalysts that often give excellent results at low loadings and milder conditions.[18]
How does water affect the reaction? Water often plays a beneficial role. It is an excellent solvent for many inorganic bases (like K₂CO₃, K₃PO₄, Cs₂CO₃), facilitating their function.[6] A mixture of an organic solvent (e.g., dioxane, THF) and water is one of the most common systems for Suzuki couplings.[7][19] However, as mentioned in the troubleshooting section, excess water can promote protodeboronation.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3][17]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield Suzuki coupling reactions.
Key Parameter Summary for Coupling with this compound
| Parameter | Recommended Range/Options | Rationale & Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts | Aryl iodides are reactive, so many systems work. Buchwald catalysts often allow for lower temperatures and catalyst loadings.[11][18] |
| Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol%. Higher loadings may be needed for challenging substrates but can increase side reactions. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Use a 1:1 to 2:1 Ligand:Pd ratio if not using a pre-formed catalyst. Electron-rich, bulky ligands are generally preferred.[1][20] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Use 2-3 equivalents. K₃PO₄ is a strong, effective base. Cs₂CO₃ is often used for difficult couplings.[7][17] |
| Solvent System | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1) | The aqueous component helps dissolve the inorganic base. Ensure solvents are deoxygenated.[6][7] |
| Temperature | 60 - 100 °C | Start around 80-90 °C. The reaction should proceed readily without needing high heat due to the reactive C-I bond.[8][10] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is recommended to counteract potential protodeboronation. |
Optimized Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid as a model system.
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 11.2 mg) or similar bulky phosphine ligand
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424 mg)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate small vial, quickly weigh the Pd(OAc)₂ and PCy₃ ligand and add them to the Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[8][21]
-
Degassing: Sparge the resulting suspension by bubbling argon or nitrogen through the liquid for an additional 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. aidic.it [aidic.it]
- 20. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Iodo-4-isobutylbenzene
Welcome to the technical support center for the synthesis of 1-iodo-4-isobutylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound is primarily achieved through two main routes: the Sandmeyer-type reaction starting from 4-isobutylaniline, and the direct electrophilic iodination of isobutylbenzene. Each pathway presents a unique set of challenges and potential side reactions. This guide will address specific issues you may encounter in a question-and-answer format.
Route 1: Sandmeyer-Type Reaction from 4-Isobutylaniline
This classical transformation involves the diazotization of 4-isobutylaniline to form a diazonium salt, which is subsequently displaced by an iodide ion. While effective, this multi-step process is sensitive to reaction conditions.
Question 1: My reaction mixture turned a dark brown/red color, and I have a low yield of the desired product. What is happening?
Answer: The formation of a dark-colored, often viscous or solid, byproduct is a common issue in Sandmeyer reactions and typically indicates the formation of azo compounds.
-
Root Cause: Azo compounds are formed when the highly reactive 4-isobutylbenzenediazonium salt couples with an electron-rich aromatic compound present in the reaction mixture. The most likely coupling partners are unreacted 4-isobutylaniline or the phenolic byproduct, 4-isobutylphenol. This side reaction is particularly prevalent if the temperature of the reaction is not strictly controlled.[1][2]
-
Preventative Measures & Solutions:
-
Strict Temperature Control: The diazotization and subsequent iodide addition must be performed at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.[1] Exceeding this temperature range significantly increases the rate of decomposition and side reactions.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 4-isobutylaniline. This ensures that the nitrous acid is consumed as it is formed, preventing its decomposition and minimizing localized temperature increases.
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity and efficient heat dissipation.
-
Immediate Use of Diazonium Salt: Diazonium salts are notoriously unstable and should be used immediately after their preparation.[2]
-
Question 2: My final product is contaminated with a significant amount of 4-isobutylphenol. How can I avoid this and remove the impurity?
Answer: The presence of 4-isobutylphenol is a result of the diazonium salt reacting with water.
-
Root Cause: The diazonium group is an excellent leaving group, and in an aqueous acidic solution, it can be displaced by water, especially if the reaction mixture is allowed to warm up.[3]
-
Preventative Measures & Solutions:
-
Maintain Low Temperatures: As with azo coupling, keeping the reaction temperature below 5 °C is crucial to minimize the hydrolysis of the diazonium salt.
-
Use of Non-Aqueous Solvents (Advanced): For particularly sensitive substrates, conducting the diazotization in an organic solvent with an organic diazotizing agent (e.g., tert-butyl nitrite) can circumvent the issue of reaction with water.[4]
-
Purification: 4-Isobutylphenol can be removed from the desired this compound by washing the crude organic extract with a dilute aqueous sodium hydroxide solution. The acidic phenol will be deprotonated to form the water-soluble sodium phenoxide, which will be extracted into the aqueous layer.
-
Below is a diagram illustrating the competing reaction pathways in the Sandmeyer-type synthesis of this compound.
Caption: Competing reactions in the synthesis of this compound.
Route 2: Electrophilic Iodination of Isobutylbenzene
Direct iodination of the isobutylbenzene starting material offers a more atom-economical route. However, controlling the regioselectivity and the degree of iodination are the primary challenges.
Question 3: My product is a mixture of isomers (ortho, meta, and para). How can I improve the regioselectivity for the para-isomer?
Answer: The formation of a mixture of constitutional isomers is a common outcome in electrophilic aromatic substitution reactions. The isobutyl group is an ortho-, para-director; however, the steric hindrance of the bulky isobutyl group favors para-substitution.
-
Root Cause: The electrophilic attack of the iodinating agent can occur at the ortho, meta, and para positions of the benzene ring. While the isobutyl group electronically directs to the ortho and para positions, the meta isomer can still be formed, albeit typically in smaller amounts.[5]
-
Preventative Measures & Solutions:
-
Choice of Iodinating Agent: The selectivity can be influenced by the nature of the iodinating agent. Milder and bulkier iodinating agents may exhibit higher para-selectivity. Systems such as N-iodosuccinimide (NIS) with a catalytic amount of a strong acid (e.g., trifluoroacetic acid) can offer good regioselectivity.[6]
-
Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents, from nonpolar (e.g., hexane) to more polar (e.g., acetonitrile or acetic acid), may help optimize the para:ortho ratio.[7][8]
-
Purification: The isomers of this compound have slightly different boiling points and polarities. Careful fractional distillation under reduced pressure or column chromatography can be employed to separate the desired para-isomer from the ortho- and meta-isomers.[9][10]
-
Question 4: I am observing the formation of di- and tri-iodinated products. How can I prevent this polyiodination?
Answer: Polyiodination occurs when the desired mono-iodinated product undergoes further iodination.
-
Root Cause: The iodo-substituted product is still activated towards further electrophilic attack, and if the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled, multiple iodinations can occur.
-
Preventative Measures & Solutions:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the iodinating agent relative to the isobutylbenzene. Using a large excess of the iodinating agent will favor polyiodination.
-
Reaction Time and Temperature: Monitor the reaction progress by techniques like GC-MS or TLC. Stopping the reaction once the starting material is consumed can prevent the formation of poly-iodinated products. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity for mono-iodination.
-
Choice of a Milder Iodinating System: Systems like iodine with a mild oxidizing agent (e.g., hydrogen peroxide) can offer better control over the reaction compared to more aggressive reagents.[2][11]
-
The following diagram illustrates the potential products from the electrophilic iodination of isobutylbenzene.
Caption: Potential products in the electrophilic iodination of isobutylbenzene.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and desired purity of the final product. The Sandmeyer-type reaction, while longer, often provides a cleaner product with a more predictable isomer distribution, as the starting material, 4-isobutylaniline, dictates the position of the iodo group. The electrophilic iodination is more direct but may require more extensive purification to remove isomeric byproducts.
Q2: How can I effectively monitor the progress of my reaction?
A2: For both synthetic routes, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the consumption of starting material and the formation of products. GC-MS offers a more detailed analysis, allowing for the identification and quantification of the desired product and any side products.[12][13]
Q3: What are the best practices for purifying the crude this compound?
A3: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.
-
Fractional Distillation: This method is effective for separating compounds with different boiling points. Since the isomers of this compound have slightly different boiling points, a careful fractional distillation can enrich the desired para-isomer.[10]
-
Column Chromatography: For smaller scale reactions or when very high purity is required, column chromatography using silica gel is a powerful technique for separating the isomers based on their differences in polarity.[14]
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes, both synthetic routes have specific safety considerations.
-
Sandmeyer-Type Reaction: Diazonium salts, especially when isolated as solids, can be explosive. Therefore, it is crucial to keep them in solution and at low temperatures.[2]
-
Electrophilic Iodination: Many iodinating agents are corrosive and toxic. Reactions involving oxidizing agents like hydrogen peroxide can be exothermic and should be carefully controlled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Sandmeyer-Type Synthesis of this compound
Materials:
-
4-Isobutylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
5% Aqueous Sodium Thiosulfate solution
-
Saturated Aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 4-isobutylaniline (1 equivalent) to a mixture of concentrated HCl and water. Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Extract the mixture with diethyl ether. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Electrophilic Iodination of Isobutylbenzene with Iodine and Hydrogen Peroxide
Materials:
-
Isobutylbenzene
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Diethyl ether
-
5% Aqueous Sodium Thiosulfate solution
-
Saturated Aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isobutylbenzene (1 equivalent) and iodine (1.2 equivalents) in methanol.
-
Iodination: To the stirred solution, add 30% hydrogen peroxide (2 equivalents) dropwise at room temperature. Monitor the temperature as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Quench the reaction by adding 5% aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the mixture with diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional vacuum distillation or column chromatography to separate the isomers.
Quantitative Data Summary
| Synthetic Route | Key Side Products | Typical Yield Range | Key Optimization Parameters |
| Sandmeyer-Type Reaction | 4-Isobutylphenol, Azo compounds | 60-80% | Strict temperature control (0-5 °C), slow reagent addition, immediate use of diazonium salt. |
| Electrophilic Iodination | ortho- and meta-isomers, Poly-iodinated products | 70-90% (of mixed isomers) | Stoichiometry of iodinating agent, choice of solvent and catalyst, reaction time and temperature. |
Yields are highly dependent on the specific reaction conditions and purification efficiency.
References
- 1. echemi.com [echemi.com]
- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. Solvent effect on halogen bonding: the case of the I⋯O interaction. | Sigma-Aldrich [merckmillipore.com]
- 8. Solvent effect on halogen bonding: the case of the I⋯O interaction. | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembam.com [chembam.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification of Crude 1-Iodo-4-isobutylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Iodo-4-isobutylbenzene. As an important intermediate in pharmaceutical synthesis, particularly for non-steroidal anti-inflammatory drugs (NSAIDs), its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Purification Overview & Common Challenges
The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, reagents, and side-products. The primary purification techniques are vacuum distillation and column chromatography, often preceded by an aqueous workup.
Key challenges in the purification of this compound include:
-
Residual Iodine: The presence of elemental iodine (I₂) is a common issue in iodination reactions, imparting a pink or purple color to the organic phase.
-
Close-Boiling Point Impurities: The synthesis of the precursor, isobutylbenzene, can generate impurities with boiling points very close to the product, making separation by distillation difficult.
-
Thermal Instability: Aryl iodides can be susceptible to decomposition at elevated temperatures, necessitating careful control of distillation conditions.
-
Polar Impurities: Various reagents and byproducts from the synthesis may be polar and require removal through washing or chromatography.
-
Compound Stability on Silica Gel: While generally stable, some aryl iodides can show instability on acidic silica gel, leading to degradation during column chromatography.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: My crude this compound has a persistent pink/purple color. How do I remove it?
A1: The characteristic pink or purple hue is due to the presence of residual elemental iodine (I₂). This can be effectively removed during the aqueous workup by washing the organic layer with a reducing agent solution.
Recommended Procedure:
Wash the organic phase with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). The thiosulfate or sulfite ions reduce the elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
-
Mechanism Insight: The reaction with thiosulfate is as follows: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq).
Continue washing until the organic layer is colorless. Subsequently, wash with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.
Q2: I'm planning a vacuum distillation, but I can't find a literature boiling point for this compound under vacuum. What conditions should I use?
A2: The absence of a reported boiling point under vacuum for a specific compound is a common challenge. However, we can estimate the boiling point and devise a strategy for its purification by distillation. The atmospheric boiling point of the structurally similar 1-iodo-4-propylbenzene is reported as 240-242 °C. Due to its high boiling point, vacuum distillation is essential to prevent thermal decomposition.
Strategy for Determining Optimal Distillation Conditions:
-
Initial Low-Pressure Distillation: After a thorough workup to remove acidic and water-soluble impurities, begin the distillation at a relatively low pressure (e.g., 1-5 mmHg).
-
Gradual Heating: Slowly increase the temperature of the heating mantle while monitoring for the distillation of any lower-boiling impurities.
-
Observe the Main Fraction: The desired product, this compound, will distill over as the main fraction. Carefully note the temperature at which it distills and the corresponding pressure. This will be your experimentally determined boiling point under vacuum.
-
Monitor for Decomposition: If you observe darkening of the distillation pot residue or a drop in the distillation rate at a constant temperature, it may indicate decomposition. In such cases, it is advisable to stop the distillation.
Q3: My this compound is co-distilling with an impurity. How can I improve the separation?
A3: Co-distillation with impurities having close boiling points is a frequent issue, especially if byproducts from the synthesis of the isobutylbenzene precursor are present. If fractional distillation is not providing adequate separation, column chromatography is the recommended next step.
Q4: What is a good starting point for column chromatography of this compound?
A4: this compound is a relatively non-polar compound. Therefore, a non-polar eluent system should be used with a polar stationary phase like silica gel.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with 100% hexanes or cyclohexane. The product will likely have a high Rf in this system. Gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. A good starting point for a mixed solvent system would be 99:1 or 98:2 hexanes:ethyl acetate.
-
TLC Monitoring: Before running the column, it is crucial to determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal eluent system will give your product an Rf value of approximately 0.2-0.4, with good separation from any impurities.
Q5: I am concerned about my product decomposing on the silica gel column. How can I check for this and what can I do to prevent it?
A5: While many aryl iodides are stable on silica gel, it is a valid concern, especially if the silica is slightly acidic.
Procedure to Check for Stability:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Allow the plate to sit for 30-60 minutes before developing it in your chosen eluent system.
-
If new spots appear or significant streaking is observed that was not present in an immediately developed plate, it may indicate decomposition.
Preventative Measures:
-
Neutralized Silica Gel: If you observe degradation, you can neutralize the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine, packing the column with this slurry, and then flushing with the eluent without triethylamine before loading your sample.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Experimental Protocols
Protocol 1: Aqueous Workup of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction was performed in an organic solvent, ensure it is immiscible with water. If not, dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color of elemental iodine is no longer visible.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues.
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (determined by TLC).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. For poorly soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃I | --INVALID-LINK-- |
| Molecular Weight | 260.11 g/mol | --INVALID-LINK-- |
| CAS Number | 85609-09-2 | --INVALID-LINK--[1] |
| Boiling Point (Atmospheric) | Estimated > 240 °C | Based on 1-iodo-4-propylbenzene[2] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction with 1-Iodo-4-isobutylbenzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting advice for optimizing palladium catalyst loading in the Heck-Mizoroki reaction, specifically with the substrate 1-Iodo-4-isobutylbenzene. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Catalyst Selection and Loading
Q1: What is a typical starting catalyst loading for the Heck reaction with a highly reactive substrate like this compound?
A1: For highly reactive aryl iodides, such as this compound, you can often begin with a significantly lower catalyst loading compared to less reactive aryl bromides or chlorides.[1] A general starting point for a palladium precatalyst like Palladium(II) Acetate (Pd(OAc)₂) is in the range of 0.5-2 mol%.[1][2] Due to the high reactivity of the C-I bond, which readily undergoes oxidative addition (often the rate-determining step), lower catalyst concentrations are typically sufficient to achieve a high turnover number and efficient conversion.[3] In some optimized systems, loadings as low as 0.05 mol% have proven effective.[1]
Q2: How does the isobutyl group on the aromatic ring affect the optimal catalyst loading?
A2: The isobutyl group is an electron-donating group (EDG). EDGs can slightly decrease the rate of oxidative addition compared to electron-withdrawing groups. However, with a highly reactive aryl iodide, this effect is generally minor. More importantly, the steric bulk of the isobutyl group is not in immediate proximity to the site of reaction, so it is unlikely to significantly hinder the catalytic cycle. Therefore, the catalyst loading recommendations for general aryl iodides remain a valid starting point.
Q3: Is a phosphine ligand necessary when using this compound?
A3: Not always. The Heck reaction with reactive aryl iodides can often proceed efficiently under "ligand-free" conditions.[1] In such cases, the solvent (like DMF) or other species in the reaction mixture can act as weak ligands, stabilizing the palladium center.[1] However, the absence of a dedicated stabilizing ligand can increase the risk of catalyst decomposition into inactive palladium black, especially at higher temperatures.[1] If you observe catalyst precipitation or reaction stalling, the addition of a phosphine ligand (e.g., PPh₃, P(o-tol)₃) is a critical troubleshooting step.[4][5]
Q4: Which palladium source is generally most effective for this type of reaction?
A4: Palladium(II) acetate (Pd(OAc)₂) is a widely used and highly effective precatalyst for the Heck reaction.[1][4] It is generally more efficient than pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) because it is readily reduced in situ to the active Pd(0) species.[1][6] Pd(OAc)₂ is also relatively air-stable and cost-effective.[1] Other common precatalysts include palladium chloride (PdCl₂) and bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃).[4][7]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: The reaction is sluggish or stalls, with significant starting material remaining.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Catalyst Loading | While low loadings are often feasible, the optimal concentration is substrate and condition-dependent. If the reaction is slow, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) may be necessary. |
| Catalyst Deactivation (Palladium Black) | The formation of a black precipitate is a tell-tale sign of catalyst decomposition into inactive palladium black. This occurs when the Pd(0) species agglomerates. Solutions: 1. Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[8] Thoroughly degas all solvents and reagents and maintain a nitrogen or argon atmosphere throughout the reaction.[5] 2. Add a Stabilizing Ligand: If running ligand-free, introduce a phosphine ligand (e.g., PPh₃ in a 2:1 ratio to Pd) to stabilize the catalytic species and prevent precipitation.[1][7] 3. Lower the Temperature: Excessive heat can accelerate catalyst decomposition. Consider if the reaction can proceed efficiently at a slightly lower temperature (e.g., 100 °C instead of 120 °C).[5] |
| Inefficient Precatalyst Reduction | Pd(II) precatalysts like Pd(OAc)₂ must be reduced to Pd(0) to initiate the catalytic cycle.[5] This reduction is often facilitated by phosphine ligands, amines, or even the alkene. If reduction is inefficient, the reaction will not start. Solution: Consider pre-activation of the catalyst or ensure the presence of a suitable reducing agent in the reaction mixture.[5] |
Problem 2: The reaction works, but the yield is inconsistent or not reproducible.
| Potential Cause | Explanation & Recommended Solution |
| Sensitivity to Air or Moisture | Inconsistent exposure to atmospheric oxygen can lead to variable rates of catalyst deactivation. Solution: Employing rigorous inert atmosphere techniques, such as using Schlenk lines and properly degassed solvents, will significantly improve reproducibility. |
| Variable Reagent Quality | The purity of solvents, bases, and starting materials can impact the reaction. Trace impurities can sometimes poison the catalyst. Solution: Use high-purity, anhydrous solvents (e.g., DMF, DMAc) and ensure the base is of good quality.[9][10] |
Problem 3: Formation of significant side products is observed.
| Potential Cause | Explanation & Recommended Solution |
| Excessively High Catalyst Loading | While sufficient catalyst is needed, an overly high concentration can catalyze undesired side reactions, such as alkene isomerization or dimerization.[1] Solution: Once optimal conditions are established, systematically decrease the catalyst loading in small increments to find the lowest effective concentration that maintains a high yield.[2] |
| High Reaction Temperature | Elevated temperatures can not only lead to catalyst decomposition but also promote side reactions or product degradation.[1][5] Solution: Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
Experimental Protocols & Visualizations
Catalytic Cycle of the Heck Reaction
The mechanism of the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimization.[3][11]
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding Heck reaction, a systematic approach to troubleshooting is crucial.
Caption: A logical workflow for troubleshooting low yield.
Protocol: Screening Catalyst Loading for the Heck Reaction of this compound with Ethyl Acrylate
This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Procedure:
-
Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare four separate, dry reaction vials labeled A, B, C, and D.
-
Reagent Addition:
-
To each vial, add this compound (e.g., 274 mg, 1.0 mmol, 1.0 eq.).
-
To each vial, add anhydrous K₂CO₃ (e.g., 276 mg, 2.0 mmol, 2.0 eq.).[10]
-
Add the specified amount of Pd(OAc)₂ to each vial as detailed in the table below.
-
| Vial | Catalyst | Mol% | Amount (for 1.0 mmol scale) |
| A | Pd(OAc)₂ | 2.0 | 4.5 mg |
| B | Pd(OAc)₂ | 1.0 | 2.2 mg |
| C | Pd(OAc)₂ | 0.5 | 1.1 mg |
| D | Pd(OAc)₂ | 0.1 | 0.22 mg |
-
Solvent and Alkene Addition:
-
Add anhydrous, degassed DMF (e.g., 5 mL) to each vial.
-
Add ethyl acrylate (e.g., 130 µL, 1.2 mmol, 1.2 eq.) to each vial.
-
-
Reaction:
-
Seal the vials securely.
-
Place the vials in a pre-heated reaction block or oil bath at 100 °C.
-
Stir the reaction mixtures vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).[5][12][13]
-
Once the reaction in the most efficient vial is complete (or after a set time, e.g., 12 hours), cool all vials to room temperature.
-
Dilute each reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product from each reaction via column chromatography.
-
Determine the isolated yield and purity for each catalyst loading to identify the optimal concentration that provides the best balance of efficiency and cost-effectiveness.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. quora.com [quora.com]
Preventing deiodination of 1-Iodo-4-isobutylbenzene
Technical Support Center: 1-Iodo-4-isobutylbenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and encounter challenges related to its stability, specifically the undesired side reaction of deiodination. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is deiodination, and why is this compound susceptible to it?
A1: Deiodination is the chemical process where the iodine atom is cleaved from the benzene ring, replacing it with a hydrogen atom to form isobutylbenzene. This is a specific type of hydrodehalogenation. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides like this compound particularly prone to cleavage under various conditions, including exposure to heat, light, or certain reagents.[1] The primary mechanisms involve radical intermediates or catalyst-mediated pathways, which are discussed in the troubleshooting section.[1][2]
Q2: My freshly purchased this compound already contains some isobutylbenzene impurity. Is this normal?
A2: While suppliers aim for high purity (typically ≥95%), trace amounts of the deiodinated product can form during manufacturing, purification, or storage.[3] The compound can exhibit sensitivity to light and heat.[1] For highly sensitive reactions, it is advisable to check the purity by GC/MS or ¹H NMR upon receipt and before use. If significant degradation has occurred, purification by column chromatography or distillation may be necessary.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2-8°C).[3] The key is to mitigate the factors that initiate radical decomposition: light and oxygen.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and interaction with atmospheric moisture. |
| Light | Amber vial or wrap in foil | The C-I bond can be photolabile, leading to homolytic cleavage.[1] |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition.[3] |
| Container | Tightly sealed, clean glass | Prevents contamination and exposure to air. |
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides specific advice for mitigating deiodination in common synthetic applications.
Q4: I am observing significant deiodination of this compound during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). What is the primary cause?
A4: In Palladium-catalyzed cross-coupling reactions, deiodination (hydrodehalogenation) is a common and competitive side reaction. The primary cause is often the formation of a Palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H species can then react with your aryl iodide in a reductive process, cleaving the C-I bond and replacing it with a C-H bond, thereby regenerating the Pd(0) catalyst and producing the undesired isobutylbenzene.[4][5]
The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired hydrodehalogenation side reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q5: How can I modify my cross-coupling reaction conditions to suppress this Pd-H mediated deiodination?
A5: Optimizing your reaction parameters is critical. Here is a systematic approach to troubleshoot and minimize the formation of isobutylbenzene.
Step-by-Step Troubleshooting Protocol
-
Evaluate Your Base: The base is a common source of hydrides.
-
Problem: Bases like alkoxides (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination if they contain β-hydrogens, or they can degrade to generate hydride sources.
-
Solution: Switch to a non-coordinating inorganic base that cannot serve as a hydride source, such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
-
Choose the Right Ligand: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired and undesired pathways.
-
Problem: Less sterically bulky or overly flexible ligands might not sufficiently shield the metal center, allowing for easier formation of Pd-H species.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands tend to accelerate the rate of reductive elimination from the Ar-Pd(II)-R intermediate (to form your product) over the undesired pathways.[2][6] Certain ligands are specifically designed to resist hydrodehalogenation.[4][5]
Ligand Class Examples Why They Work Buchwald Ligands SPhos, XPhos, RuPhos Bulky biaryl phosphines that promote fast reductive elimination. Ferrocenyl Ligands dppf Can influence the electronic properties of the Pd center favorably.[7] -
-
Solvent and Temperature Control:
-
Problem: Solvents like alcohols or even trace water can act as hydride/proton sources. High temperatures can accelerate decomposition pathways.[1]
-
Solution: Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure all reagents and glassware are thoroughly dried. Run the reaction at the lowest effective temperature. Sometimes, simply lowering the temperature from 100°C to 80°C can dramatically reduce deiodination.
-
-
Consider Additives:
-
Problem: The catalytic system may have a propensity for the undesired pathway.
-
Solution: The addition of a co-catalyst, like a copper(I) salt, can sometimes alter the reaction mechanism, favoring the desired coupling.[4][5] Alternatively, adding a hydrogen scavenger might be an option, but this must be carefully selected to avoid interfering with the catalytic cycle.
-
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for deiodination.
Q6: I am not using a catalyst, but I still see deiodination, especially during workup or purification. Why?
A6: This points towards a radical-mediated or photolytic decomposition.
-
Light Sensitivity: The C-I bond is susceptible to cleavage by UV or even strong visible light, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent, water, or other reagents to form isobutylbenzene.[1]
-
Solution: Protect your reaction from light at all stages by wrapping the flask and separation funnel in aluminum foil. Work expeditiously during purification.
-
-
Radical Initiators: Trace impurities in your reagents or solvents can sometimes initiate radical chain reactions.
References
- 1. reddit.com [reddit.com]
- 2. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress [mdpi.com]
Technical Support Center: Synthesis of 1-Iodo-4-isobutylbenzene
Welcome to the technical support center for the synthesis of 1-iodo-4-isobutylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important intermediate. This document provides detailed protocols and the scientific rationale behind them to ensure successful and optimized reactions.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The successful and efficient synthesis of this compound is therefore of significant interest. The two primary synthetic routes to this compound are the direct electrophilic iodination of isobutylbenzene and the Sandmeyer reaction of 4-isobutylaniline. Each method presents its own set of challenges and optimization parameters. This guide will address both routes in a comprehensive question-and-answer format.
Troubleshooting Guide: Electrophilic Iodination of Isobutylbenzene
This section addresses common issues encountered during the direct iodination of isobutylbenzene.
Q1: My electrophilic iodination of isobutylbenzene is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the electrophilic iodination of isobutylbenzene can stem from several factors. The iodination of aromatic compounds is a reversible reaction, and the hydrogen iodide (HI) produced can reduce the iodo-product back to the starting material.[1] To drive the reaction forward, an oxidizing agent is essential to remove the HI as it forms.
Probable Causes & Solutions:
-
Inadequate Oxidation of HI: The primary reason for low conversion is often the inefficient removal of HI.
-
Insufficiently Activated Iodine: Molecular iodine (I₂) itself is a weak electrophile.[3]
-
Solution: The presence of a strong acid or a Lewis acid can help to polarize the I-I bond, making it more electrophilic. Sulfuric acid or acetic acid are often used.[3]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
-
Premature Work-up: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC. Spot the reaction mixture against the starting material (isobutylbenzene). The reaction is complete when the starting material spot is no longer visible. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
Q2: I am observing the formation of multiple products in my reaction mixture, suggesting polyiodination. How can I control the selectivity for mono-iodination?
A2: The isobutyl group is an ortho-, para-directing group. While the para-product (this compound) is sterically favored, over-iodination can occur, leading to di- and tri-iodinated products, reducing the yield of the desired mono-iodinated product.
Probable Causes & Solutions:
-
Excess Iodinating Reagent: Using a large excess of the iodinating agent (e.g., I₂ or N-iodosuccinimide (NIS)) will favor polyiodination.
-
Solution: Carefully control the stoichiometry. Use a molar ratio of isobutylbenzene to the iodinating agent of approximately 1:1. A slight excess of the iodinating agent (e.g., 1.1 equivalents) may be used to ensure complete conversion of the starting material, but this should be optimized.
-
-
High Reaction Temperature or Prolonged Reaction Time: Harsher reaction conditions can lead to the formation of less stable, kinetically favored ortho-isomers and also promote further iodination.
-
Solution: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
-
Q3: My crude product after work-up is a dark-colored oil. What is the cause of this discoloration and how can I purify it?
A3: The dark color is often due to the presence of residual iodine and potentially some polymeric byproducts.
Probable Causes & Solutions:
-
Residual Iodine: Unreacted iodine will impart a dark brown or purple color to the organic layer.
-
Solution: During the work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] This will reduce the excess iodine to colorless iodide ions (I⁻). Continue washing until the organic layer is colorless or pale yellow.
-
-
Polymeric Byproducts: At higher temperatures, some decomposition and polymerization can occur.
-
Solution: The primary method for purification is flash column chromatography on silica gel.[5][6][7]
-
Eluent System: A non-polar eluent system is typically used. Start with pure hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. The product, being less polar than some potential byproducts, should elute first.
-
TLC Monitoring: Use TLC to identify the fractions containing the pure product. The Rf value of this compound will be higher (closer to the solvent front) than more polar impurities in a normal phase silica gel system.
-
-
Optimized Conditions for Electrophilic Iodination of Isobutylbenzene
| Parameter | Condition | Rationale |
| Iodinating Agent | I₂ or N-Iodosuccinimide (NIS) | I₂ is cost-effective; NIS can be milder and easier to handle. |
| Oxidizing Agent | Nitric Acid, Iodic Acid, H₂O₂ | Essential for removing HI and driving the reaction to completion.[1] |
| Solvent | Acetic Acid, Dichloromethane, or neat | Acetic acid can also act as a catalyst.[3] |
| Catalyst | Sulfuric Acid (catalytic amount) | Increases the electrophilicity of iodine.[3] |
| Temperature | Room Temperature to 50°C | Optimize for rate versus side reactions. |
| Work-up | Quench with aq. Na₂S₂O₃, Extraction | Removes excess iodine and isolates the product.[4] |
| Purification | Column Chromatography (Silica Gel) | Effective for removing polar impurities and unreacted starting material.[6] |
Troubleshooting Guide: Sandmeyer Reaction of 4-Isobutylaniline
This section addresses common issues encountered during the synthesis of this compound starting from 4-isobutylaniline via a Sandmeyer-type reaction.
Q1: The yield of this compound from my Sandmeyer reaction is very low. What are the most critical factors to consider?
A1: The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides, but its success is highly dependent on careful control of the reaction conditions. Low yields are a common issue and can often be traced back to the initial diazotization step or the stability of the diazonium salt intermediate.[8][9]
Probable Causes & Solutions:
-
Incomplete Diazotization: If the 4-isobutylaniline is not fully converted to the diazonium salt, the yield will be inherently low.
-
Solution:
-
Acid Concentration: Ensure a sufficient excess of acid (typically HCl or H₂SO₄) is used to fully dissolve the aniline and to generate nitrous acid from sodium nitrite.[10]
-
Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to maintain a low temperature and ensure it reacts to form nitrous acid.[11]
-
Check for Completion: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition. A persistent blue-black color indicates that the diazotization is complete.[10]
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[12] This leads to the formation of phenol as a major byproduct.[12]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the diazotization and the addition of the iodide source. Use an ice-salt bath for efficient cooling.[11][13]
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not attempt to store it.[14]
-
-
-
Suboptimal Iodide Addition: The rate and temperature of the potassium iodide (KI) solution addition are important.
-
Solution: Add the KI solution slowly to the cold diazonium salt solution to control the rate of nitrogen evolution. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.[15]
-
Q2: My reaction mixture turns dark and tarry upon addition of the potassium iodide. What is causing this and can the product be salvaged?
A2: The formation of dark, tar-like substances is a common problem in Sandmeyer reactions and usually indicates decomposition of the diazonium salt and subsequent radical side reactions.[8]
Probable Causes & Solutions:
-
Elevated Temperature: As mentioned, high temperatures are a major cause of diazonium salt decomposition.
-
Solution: Re-evaluate and strictly control your cooling process. Ensure the KI solution is also pre-cooled before addition.
-
-
Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[16] Uncontrolled radical reactions can lead to polymerization and the formation of biaryl byproducts.
-
Solution: While difficult to completely eliminate, ensuring a homogenous reaction mixture and slow, controlled addition of reagents can minimize these side reactions.
-
-
Salvaging the Product:
-
Work-up: Proceed with the work-up as planned. After quenching with sodium thiosulfate and extracting with an organic solvent, you may find that some of the desired product is present in the dark organic layer.
-
Purification: Aggressive purification may be necessary. Column chromatography is the most effective method. A significant amount of baseline material (the "tar") may be observed on the TLC plate. The desired product should have a much higher Rf value.
-
Q3: How do I effectively purify this compound from the Sandmeyer reaction mixture?
A3: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
Purification Steps:
-
Work-up: After the reaction is complete (cessation of nitrogen evolution), quench with aqueous sodium thiosulfate to remove any I₂/I₃⁻. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[13]
-
Column Chromatography: This is the most reliable method for obtaining high-purity this compound.[5][15]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar solvent system such as hexane or a mixture of hexane and a small amount of ethyl acetate (e.g., 99:1 or 98:2). The optimal eluent should give an Rf value of ~0.3-0.4 for the product on a TLC plate.
-
-
Distillation: If the product is obtained in a relatively pure state after work-up and is on a sufficiently large scale, vacuum distillation can be an effective purification method. This compound is a liquid at room temperature.
Optimized Conditions for the Sandmeyer Reaction
| Parameter | Condition | Rationale |
| Starting Material | 4-Isobutylaniline | The amino group is the precursor to the diazonium salt. |
| Diazotizing Agent | NaNO₂ in H₂O | Reacts with acid to form nitrous acid in situ.[10] |
| Acid | HCl or H₂SO₄ | Dissolves the aniline and is a reactant for diazotization.[10] |
| Iodide Source | Aqueous KI or NaI | The nucleophile that replaces the diazonium group. Copper catalyst is not required for iodination.[15] |
| Temperature | 0-5°C | Crucial for the stability of the diazonium salt.[11][13] |
| Work-up | Quench with aq. Na₂S₂O₃, Extraction | Removes iodine and isolates the crude product.[13] |
| Purification | Column Chromatography or Vacuum Distillation | To obtain the pure this compound.[15] |
Experimental Workflow Diagrams
Caption: Workflow for Electrophilic Iodination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Cross-Coupling of 1-Iodo-4-isobutylbenzene
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting low conversion and other common issues encountered during the palladium-catalyzed cross-coupling of 1-iodo-4-isobutylbenzene. As a key intermediate in the synthesis of pharmaceuticals like Ibuprofen and other advanced materials, mastering its reactivity is crucial. This document moves beyond standard protocols to explore the causality behind reaction failures and provide robust, field-tested solutions.
Part 1: General Troubleshooting Workflow
Low conversion is a frustratingly common issue. Before diving into specific reaction-based FAQs, it is critical to approach the problem systematically. A stalled or low-yielding reaction is a symptom, and the root cause often lies in one of three areas: Reagent Integrity , Catalyst System Inefficiency , or Suboptimal Reaction Conditions .
The following workflow provides a logical pathway to diagnose the issue.
Caption: A systematic workflow for diagnosing low conversion.
Part 2: Frequently Asked Questions (FAQs)
Category 1: Reagent and Substrate Integrity
Q1: My reaction has stalled. Could my this compound be the problem?
A1: Yes, absolutely. While aryl iodides are highly reactive electrophiles, their purity is paramount.[1][2]
-
Causality: Trace impurities can act as catalyst poisons. For instance, residual reagents from the iodination step (e.g., oxidizing agents) can deactivate the Pd(0) catalyst. The substrate itself is generally stable, but improper storage can lead to the absorption of moisture or other contaminants.[3][4]
-
Troubleshooting Steps:
-
Verify Purity: Analyze your starting material by ¹H NMR and GC-MS. Look for any unexpected signals. The pure compound should be a clear, colorless to pale yellow liquid.
-
Re-purification: If impurities are detected, consider purification by flash chromatography (using hexanes as eluent) or distillation under reduced pressure.
-
Source Verification: If you are using a commercial source, ensure it is from a reputable vendor and check the certificate of analysis.
-
Q2: I'm performing a Suzuki coupling and getting low yield with significant starting material recovery. Is my boronic acid to blame?
A2: This is a very common problem. Boronic acids, while powerful reagents, are susceptible to several decomposition pathways that consume the active nucleophile before it can participate in the catalytic cycle.[5]
-
Causality & Key Side Reactions:
-
Protodeboronation: This is the protonolysis of the C–B bond, replacing it with a C–H bond, which effectively destroys the nucleophile.[6] This side reaction is often catalyzed by residual acid or base and is highly dependent on reaction conditions.[6][7]
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species, which can occur if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is not efficiently reduced.[8]
-
Trimerization to Boroxines: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, called boroxines. While this is an equilibrium, the formation of boroxines can sequester the active monomeric boronic acid, slowing down the crucial transmetalation step. This is exacerbated by anhydrous conditions.
-
-
Troubleshooting & Mitigation Strategies:
-
Use a Boronate Ester: Pinacol boronate esters are significantly more stable than their corresponding boronic acids.[5] They are less prone to protodeboronation and are often crystalline, stable solids that are easier to purify and handle.[5][9] They participate in the reaction via a "slow-release" of the boronic acid under the basic reaction conditions.[10]
-
Check Boronic Acid Quality: Do not assume commercial boronic acids are pure. They can degrade on the shelf. Run an NMR to check for signs of decomposition.
-
Modify Reaction Conditions: Ensure your solvent and base are high purity and appropriately anhydrous (for boronate esters) or contain a controlled amount of water (which can help break up boroxines for boronic acids).[1][2]
-
Category 2: Catalyst System and Reaction Setup
Q3: My reaction turns black and stops. What does this mean and how can I fix it?
A3: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition.[2] The catalytically active species is a soluble, low-ligated Pd(0) complex. When these complexes aggregate and precipitate out of solution, the catalytic cycle halts.
-
Causality:
-
Oxygen Exposure: Palladium-catalyzed reactions are highly sensitive to oxygen.[1][2] Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to aggregation.
-
Inefficient Ligand Protection: The ligand's job is to stabilize the Pd(0) center. If the ligand is bulky, electron-rich, and binds effectively, it prevents the palladium atoms from clumping together. An inappropriate ligand choice, or ligand degradation, can leave the palladium center exposed.
-
High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways, especially with less stable ligands.[11]
-
-
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: This is the most critical first step. Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction should be set up in a glovebox or using Schlenk techniques under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Re-evaluate Your Ligand: For coupling with an aryl iodide, a wide range of phosphine ligands can work. However, if decomposition is an issue, consider switching to a more robust ligand. Buchwald's biarylphosphines (e.g., SPhos, XPhos) or chelating ligands like Xantphos are designed to provide high stability and activity.
-
Use a Modern Precatalyst: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in situ reduction to Pd(0), use a well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These generate the active LPd(0) species cleanly and efficiently upon exposure to a base, minimizing side reactions.[12]
-
Caption: Catalytic cycle with key points of catalyst deactivation.
Q4: I am performing a Buchwald-Hartwig amination and observing inhibition. Why are aryl iodides sometimes problematic in this reaction?
A4: This is a counter-intuitive but important point. While the C-I bond is the weakest and undergoes oxidative addition the fastest, the resulting iodide anion can be problematic in Buchwald-Hartwig aminations.[13][14]
-
Causality (Iodide Inhibition): After oxidative addition, the palladium complex is L-Pd(Ar)(I). The iodide anion is a soft ligand that can form strong bonds with the palladium center.[8] In some cases, it can form bridging dimers that are less reactive or even precipitate from the reaction mixture, effectively taking the catalyst out of the cycle.[14] This can make the subsequent displacement of the iodide by the amine (the nucleophile) a slower, less favorable step compared to reactions with aryl bromides or chlorides.
-
Troubleshooting Steps:
-
Solvent Choice: The solubility of the halide salt byproduct is key. Switching to a solvent where the iodide salt is less soluble, like toluene, can sometimes help drive the reaction forward by removing the inhibitory anion from the solution phase.[14][15]
-
Ligand Choice: Employing highly electron-donating and sterically bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) can accelerate the reductive elimination step, which is often rate-limiting. This can help prevent the catalyst from dwelling in the iodide-bound state.
-
Base Selection: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is critical for deprotonating the amine to form the palladium-amido complex, which precedes the product-forming reductive elimination step.
-
Category 3: Optimizing Reaction Conditions
Q5: How do I choose the right base and solvent for my specific cross-coupling reaction?
A5: The base and solvent are not passive components; they actively participate in and influence the catalytic cycle. The optimal choice depends on the specific coupling reaction being performed.
-
Causality:
-
Base Role: The base's primary role is often to activate the nucleophile (e.g., deprotonating a terminal alkyne in Sonogashira, or forming the boronate salt in Suzuki coupling).[2][16] It also neutralizes the acid (HX) generated during the reaction. The strength (pKa), solubility, and steric bulk of the base are all critical parameters.
-
Solvent Role: The solvent must dissolve all reactants, but it also influences the stability and reactivity of the catalytic species through its polarity and coordinating ability.
-
-
Selection Guide Table:
| Coupling Reaction | Common Bases | Common Solvents | Rationale & Key Considerations |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, THF | The base activates the boronic acid for transmetalation.[16] A small amount of water is often crucial to hydrolyze boronate esters and break up boroxine trimers.[8] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Strong, non-nucleophilic bases are needed to deprotonate the amine without displacing other ligands. |
| Sonogashira | Et₃N, i-Pr₂NH (DIPA) | THF, DMF, Toluene | An amine base is required to deprotonate the terminal alkyne and act as a scavenger for HX.[2] DIPA is often preferred. |
| Heck | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | A mild base is typically sufficient to neutralize the HX formed after the β-hydride elimination step.[11] |
Part 3: Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is essential for removing dissolved oxygen, a primary cause of catalyst decomposition.
-
Setup: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.
-
Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (~100 mTorr or lower). Allow it to evacuate for 5-10 minutes. You are removing the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You will see bubbles of dissolved gas being released from the liquid as it thaws.
-
Repeat: Repeat steps 2-4 two more times for a total of three cycles.
-
Storage: After the final cycle, backfill the flask with a high-purity inert gas (e.g., Argon) and store it for immediate use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fiveable.me [fiveable.me]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal from 1-Iodo-4-isobutylbenzene Reactions
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reactions involving 1-Iodo-4-isobutylbenzene. This guide is tailored for researchers, scientists, and drug development professionals, providing practical guidance, troubleshooting tips, and detailed protocols to achieve high-purity compounds essential for further research and active pharmaceutical ingredient (API) synthesis.
The efficient removal of palladium is critical, not only to prevent potential interference in downstream chemical transformations but also to meet stringent regulatory limits for metal impurities in pharmaceutical products.[1][2] The International Council for Harmonisation (ICH) Q3D guideline sets permitted daily exposure (PDE) limits for elemental impurities, which for palladium is 100 µ g/day for oral administration, translating to a concentration limit of 10 ppm for a drug product with a daily dose of 10 grams or less.[3][4]
This document provides a structured approach to troubleshooting common issues and selecting the most effective purification strategy for your specific needs.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the work-up of palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, where this compound is a substrate.[5][6][7][8][9]
Issue 1: My final product has a persistent color (gray, black, orange) and high palladium levels (>100 ppm) even after filtering through Celite.
Plausible Cause: This is a classic sign that the palladium in your reaction mixture is not in a single, easily filterable state. While heterogeneous catalysts like Pd/C can be removed by simple filtration, homogeneous catalysts or leached palladium species from heterogeneous catalysts can exist in various forms:
-
Soluble Pd(II) complexes: These are dissolved in the reaction mixture and will pass through standard filters.[10]
-
Colloidal Pd(0) nanoparticles: These particles can be too small to be trapped by filter aids like Celite.[11]
Solutions:
-
Adsorption using Activated Carbon: Activated carbon is a cost-effective and widely used adsorbent for removing dissolved palladium species.[12][13][14] Its high surface area and porous structure allow it to trap palladium complexes. However, a key drawback can be the non-selective adsorption of the desired product, leading to yield loss.[1]
-
Employ Metal Scavengers: These are solid-supported materials, often silica or polymer-based, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or triazines.[1][15][16] This process, known as chemisorption, is highly selective and efficient.[1] The solid scavenger-palladium complex is then easily removed by filtration.
-
Precipitation/Extraction: In some cases, palladium can be precipitated by adding a specific agent or extracted into an immiscible liquid phase.[17][18] For instance, adding an acid or base can sometimes precipitate palladium salts, which can then be filtered.[11]
Issue 2: My product yield is significantly lower after using activated carbon or a scavenger.
Plausible Cause: The adsorbent is likely binding to your product in addition to the palladium. This is particularly common with highly functionalized molecules or when excessive amounts of adsorbent are used.[1]
Solutions:
-
Optimize Adsorbent Loading: Systematically reduce the weight equivalent of the scavenger or activated carbon used. Run small-scale trials to find the minimum amount required to achieve the target palladium level (<10 ppm) without significant product loss.
-
Screen Different Scavengers: Not all scavengers are created equal. A thiol-based scavenger might have a high affinity for your product, while an amine-based one may not. Test a small panel of scavengers with different functional groups to find one with high selectivity for palladium and low affinity for your product.
-
Modify Solvent and Temperature: The choice of solvent can impact the binding efficiency of both the palladium and your product to the adsorbent.[1] A solvent in which your product is highly soluble may reduce its adsorption onto the solid support. Similarly, adjusting the temperature can influence the kinetics and thermodynamics of the scavenging process.
-
Consider Alternative Methods: If product loss remains unacceptably high, switch to a different purification strategy. Crystallization is an excellent alternative if your product is a solid, as it can leave palladium impurities behind in the mother liquor.[15][19]
Issue 3: Palladium removal is inconsistent from one batch to another.
Plausible Cause: The speciation of palladium (i.e., its oxidation state and coordination environment) is likely varying between batches. This can be due to subtle differences in reaction time, temperature, or exposure to air during work-up. Different palladium species have different affinities for scavengers and adsorbents.[1]
Solutions:
-
Standardize Work-up Protocol: Ensure that every step of the reaction work-up, from quenching to extraction, is performed consistently. Pay close attention to timing and atmosphere (e.g., maintaining an inert nitrogen blanket).
-
Implement a Pre-treatment Step: Before adding the scavenger, consider a mild oxidation (e.g., bubbling air or adding a small amount of a peroxide) or reduction step. This can help convert the various palladium species into a single, more uniform state that is more readily scavenged. For example, oxidizing Pd(0) to Pd(II) can improve the effectiveness of certain scavengers.
-
Use a Broad-Spectrum Scavenger: Some scavengers are designed to be effective against multiple palladium oxidation states. Consult with scavenger manufacturers to select a product suitable for a range of palladium species.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a reaction involving this compound?
The optimal method depends on factors like the specific palladium catalyst used, the nature of the final product, and the scale of the reaction. The most common techniques are summarized below.
| Method | Principle | Advantages | Disadvantages |
| Adsorption (Scavengers) | Chemisorption: Functional groups on a solid support (e.g., silica, polymer) selectively bind palladium.[1] | High selectivity, high efficiency, simple filtration-based removal.[20] | Higher cost than carbon, potential for some product loss. |
| Adsorption (Activated Carbon) | Physisorption: Palladium species are trapped within the porous carbon structure.[1] | Low cost, effective for many palladium species.[13] | Can be non-selective, leading to product loss; fine particles can be difficult to filter.[1] |
| Crystallization | The desired product is crystallized from a solution, leaving impurities (including palladium) in the mother liquor.[19] | Can deliver very high purity product, scalable. | Only applicable to solid products, may require significant process development. |
| Solvent Extraction | Liquid-liquid extraction partitions the palladium into a phase separate from the product.[17][21] | Can handle large volumes, relatively low cost. | Often requires specific extracting agents, may not achieve very low ppm levels, can generate significant solvent waste.[12] |
| Filtration | Physical removal of solid catalyst particles (e.g., Pd/C) using a filter aid like Celite.[11][22] | Simple, fast, and effective for heterogeneous catalysts. | Ineffective for dissolved (homogeneous) or colloidal palladium species.[11] |
Q2: How do I select the best palladium removal strategy for my process?
The following decision workflow can help guide your choice.
Caption: Decision workflow for selecting a palladium removal method.
Q3: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the FDA and EMA follow the ICH Q3D guidelines for elemental impurities.[19] Palladium is classified as a Route-Specific metal with a high Permitted Daily Exposure (PDE).
-
Oral PDE: 100 µ g/day
-
Parenteral PDE: 10 µ g/day
-
Inhalation PDE: 1 µ g/day
For oral medications with a maximum daily dose of ≤10 grams, the concentration limit is calculated as 100 µg / 10 g = 10 ppm .[3] For parenteral drugs, this limit is much stricter at 1 ppm .[3] It is crucial to know the intended route of administration for the final drug product to set the correct purification target.
Experimental Protocol: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for removing residual palladium from an organic solution of a crude product derived from a this compound cross-coupling reaction.
Materials:
-
Crude product dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil MP).
-
Filter aid (e.g., Celite®).
-
Laboratory filtration apparatus.
-
Inert atmosphere (Nitrogen or Argon), if the product is air-sensitive.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent to a concentration of approximately 50-100 mg/mL. Ensure the product is fully dissolved.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 3-5 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[16] For example, if you used 100 mg of a palladium catalyst, start with 300-500 mg of the scavenger.
-
Stirring: Stir the resulting slurry at room temperature (20-25 °C) or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally through small-scale trials and monitoring of the palladium content over time.[15]
-
Filtration: Prepare a small plug of Celite (approx. 1-2 cm thick) in a sintered glass funnel or on a filter paper in a Büchner funnel. Wet the Celite pad with the pure solvent used in step 1.
-
Filter the Mixture: Filter the slurry through the prepared Celite pad to remove the solid scavenger.
-
Washing: Wash the scavenger and the Celite pad with 2-3 small portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Analysis: Submit a sample of the purified product for quantitative analysis of palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm that the residual palladium level is below the target specification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. biotage.com [biotage.com]
- 20. spinchem.com [spinchem.com]
- 21. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Iodo-4-isobutylbenzene
Welcome to the Technical Support Center for 1-Iodo-4-isobutylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to empower you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your synthetic endeavors.
Introduction
This compound is a key aromatic iodide intermediate, widely utilized in organic synthesis, particularly in the pharmaceutical industry for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. Its utility primarily lies in its capacity to participate in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, owing to the reactive carbon-iodine bond.
However, like many aryl iodides, the stability of this compound can be a critical factor influencing reaction outcomes, product purity, and overall yield. This guide will delve into the nuances of its stability under different experimental stressors and provide practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its sensitivity to light, heat, and potentially strong acidic or basic conditions . The carbon-iodine bond is the most labile part of the molecule and can undergo homolytic or heterolytic cleavage under these conditions, leading to degradation.
Q2: How does light affect the stability of this compound?
A2: Aryl iodides are known to be photosensitive.[1] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. This can lead to the formation of various byproducts, including isobutylbenzene (from hydrogen abstraction by the aryl radical) and colored impurities due to the presence of elemental iodine (I₂). Therefore, it is crucial to protect the compound from light during storage and reactions.
Q3: Is this compound thermally stable?
A3: While moderately stable at room temperature, prolonged exposure to high temperatures can lead to thermal decomposition. The decomposition pathway can be complex, potentially leading to deiodination and the formation of oligomeric or polymeric materials.[2] It is advisable to use the lowest effective temperature for reactions involving this compound.
Q4: What is the stability of this compound in acidic and basic media?
A4: Strong acids can promote the disproportionation of aryl iodides, although this is more pronounced in highly activated systems.[1] Under strongly basic conditions, especially at elevated temperatures, there is a risk of deiodination or other unforeseen reactions. While generally stable under the mildly basic conditions of many cross-coupling reactions, the specific base and reaction temperature should be chosen carefully.
Troubleshooting Guide: Common Issues in Reactions
This section addresses specific problems you might encounter during your experiments with this compound and offers actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or no conversion of starting material in cross-coupling reactions. | 1. Degradation of this compound: Exposure to light or heat may have degraded the starting material before or during the reaction. 2. Catalyst deactivation: Impurities in the starting material or reaction setup can poison the palladium catalyst. 3. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature. | 1. Ensure Purity and Proper Handling: Use freshly purchased or purified this compound. Protect the reaction from light by wrapping the flask in aluminum foil. Use the lowest effective temperature. 2. Purify Starting Material: If degradation is suspected, purify the compound by column chromatography or distillation. 3. Optimize Reaction Conditions: Screen different bases, solvents, and catalyst/ligand systems. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of isobutylbenzene as a major byproduct (deiodination). | Proto-deiodination: This can occur through various mechanisms, including reaction with trace water or other proton sources in the reaction mixture, especially under reducing conditions that can be present in some catalytic cycles. | 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly dried glassware. 2. Inert Atmosphere: Maintain a strict inert atmosphere to prevent side reactions involving atmospheric moisture. 3. Choice of Base: Use a non-nucleophilic, anhydrous base. |
| Formation of biaryl homocoupling product (4,4'-diisobutylbiphenyl). | Homocoupling of this compound: This is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or issues with the catalyst's oxidation state.[3][4] | 1. Degas Solvents Thoroughly: Remove dissolved oxygen from solvents by sparging with an inert gas or by the freeze-pump-thaw method. 2. Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling issues associated with the in-situ reduction of Pd(II) salts.[5] 3. Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the base concentration can sometimes disfavor the homocoupling pathway. |
| Reaction mixture turns brown or purple. | Formation of elemental iodine (I₂): This is a clear indicator of the decomposition of this compound, often initiated by light.[1] | 1. Protect from Light: Immediately wrap the reaction vessel in aluminum foil. 2. Start with Fresh Material: Use a fresh, pure sample of this compound that has been stored properly. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
To maintain the integrity of this compound, adhere to the following storage and handling procedures:
-
Storage:
-
Store in a tightly sealed, amber glass bottle to protect from light and moisture.
-
Keep in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended.[6]
-
Store under an inert atmosphere (argon or nitrogen) to prevent slow degradation due to air and moisture.
-
-
Handling:
-
Handle the compound in a well-ventilated fume hood.
-
Avoid direct exposure to sunlight or strong artificial light. Work in a dimly lit area or use amber-colored glassware.
-
Use clean, dry spatulas and glassware to prevent contamination.
-
When weighing and transferring the compound, do so quickly to minimize exposure to air and light.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is typically effective. For method development, start with a gradient of 50% to 95% acetonitrile in water over 20 minutes. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both solvents can improve peak shape.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm, where the aromatic ring exhibits strong absorbance.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Degradation products will typically appear as separate peaks with different retention times.
Protocol 3: Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of this compound against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and internal standard are soluble.
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).[9][10]
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal (e.g., the aromatic protons) to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the analyte and standard.[11]
Visualizing Stability and Degradation Pathways
The following diagrams illustrate key concepts related to the stability and potential degradation of this compound.
Caption: General degradation pathway of this compound under light or heat.
Caption: Decision workflow for troubleshooting common side reactions.
References
- 1. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 2. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating the Large-Scale Synthesis of 1-Iodo-4-isobutylbenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-iodo-4-isobutylbenzene. As a key intermediate in the production of various pharmaceuticals, mastering its synthesis at scale is crucial. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of scaling up this important chemical transformation. We will explore the two primary synthetic routes—electrophilic iodination and the Sandmeyer reaction—offering insights into the causality behind experimental choices to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a large scale?
A1: The two most industrially viable routes are the direct electrophilic iodination of isobutylbenzene and the Sandmeyer reaction starting from 4-isobutylaniline. The choice between these methods depends on factors such as raw material availability and cost, desired purity, and the specific capabilities of the manufacturing facility.
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
A2: For the electrophilic iodination route, the primary concerns are managing the exothermicity of the reaction and handling corrosive reagents like strong acids. For the Sandmeyer reaction, the key hazard is the handling of diazonium salts, which can be explosive if isolated or allowed to decompose uncontrollably.[1] Proper temperature control is critical in diazotization reactions to prevent thermal runaways.[1]
Q3: How can I monitor the progress of the reaction in a large-scale reactor?
A3: Process Analytical Technology (PAT) is crucial for real-time monitoring.[2][3][4] Techniques like in-line Fourier Transform Infrared (FTIR) spectroscopy can track the consumption of starting materials and the formation of products and intermediates.[4][5] For the Sandmeyer reaction, cyclic voltammetry can be used as an in-process control to monitor the progress of the iodination.[6]
Q4: What are the common impurities in the synthesis of this compound and how can they be minimized?
A4: In electrophilic iodination, di-iodinated byproducts can form. Controlling the stoichiometry of the iodinating agent and the reaction temperature can minimize their formation. In the Sandmeyer reaction, phenol and deamination byproducts can be impurities.[7] Careful control of the diazotization and quenching steps is essential.
Q5: What is the most effective method for purifying this compound at an industrial scale?
A5: Fractional distillation is a common method for purifying liquid products like this compound. For solid products or to achieve higher purity, crystallization is a preferred method. The choice of solvent and cooling profile are critical parameters for an effective crystallization process.
Troubleshooting Guides
Electrophilic Iodination of Isobutylbenzene
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of Isobutylbenzene | Insufficiently activated iodinating species. | Ensure the use of a suitable activating agent (e.g., an oxidizing agent like nitric acid or hydrogen peroxide) to generate a more potent electrophile. |
| Poor mass transfer between phases. | Increase agitation speed to improve mixing and interfacial contact between the aqueous and organic phases. Consider using a phase-transfer catalyst. | |
| Formation of Di-iodinated Byproducts | Excess iodinating agent or high reaction temperature. | Carefully control the stoichiometry of the iodinating agent. Maintain a lower reaction temperature to favor mono-iodination. |
| Runaway Reaction/Exotherm | Inadequate heat removal capacity of the reactor. | Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider a semi-batch process where the iodinating agent is added portion-wise to control the rate of heat generation. |
| Product Darkens on Storage | Presence of residual iodine or acidic impurities. | Wash the crude product with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. Neutralize any acidic impurities with a mild base wash. |
Sandmeyer Reaction of 4-Isobutylaniline
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[1] Use a slight excess of nitrous acid and test for its presence using starch-iodide paper. |
| Premature decomposition of the diazonium salt. | Maintain strict temperature control throughout the process. Avoid exposure of the diazonium salt solution to sunlight or temperatures above 10 °C. | |
| Formation of Phenol Byproducts | Reaction of the diazonium salt with water. | Add the diazonium salt solution to the potassium iodide solution, rather than the reverse. This ensures an excess of the iodide nucleophile is always present. |
| Excessive Foaming During Nitrogen Evolution | Rapid decomposition of the diazonium salt. | Control the rate of addition of the diazonium salt solution to the iodide solution. Ensure adequate headspace in the reactor to accommodate gas evolution. |
| Difficulty Isolating the Product | Product is an oil and does not solidify. | Perform an extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) followed by washing and drying. Purify by vacuum distillation. |
Scaled-Up Experimental Protocols
Method 1: Electrophilic Iodination of Isobutylbenzene
This protocol is designed for a pilot-scale synthesis, yielding approximately 1 kg of this compound.
Materials and Equipment:
-
5 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.
-
Isobutylbenzene (1.34 kg, 10.0 mol)
-
Iodine (1.27 kg, 5.0 mol)
-
30% Hydrogen Peroxide (0.57 kg, 5.0 mol)
-
Glacial Acetic Acid (2.0 L)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane
Procedure:
-
Reaction Setup: Charge the 5 L reactor with isobutylbenzene and glacial acetic acid. Begin stirring and cool the mixture to 10-15 °C.
-
Reagent Addition: In a separate vessel, prepare a solution of iodine in dichloromethane. Slowly add this solution to the reactor over 1-2 hours, maintaining the temperature below 20 °C.
-
Oxidant Addition: Once the iodine addition is complete, add the 30% hydrogen peroxide dropwise via the dropping funnel over 2-3 hours. A slight exotherm will be observed; maintain the temperature between 20-25 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC until the isobutylbenzene is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding 10% sodium thiosulfate solution until the reddish-brown color of iodine disappears.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Process Flow Diagram for Electrophilic Iodination:
Caption: Workflow for the scaled-up electrophilic iodination of isobutylbenzene.
Method 2: Sandmeyer Reaction of 4-Isobutylaniline
This protocol describes a pilot-scale synthesis of this compound from 4-isobutylaniline, yielding approximately 1.2 kg of the product.
Materials and Equipment:
-
Two 10 L jacketed glass reactors, each with overhead stirring and temperature control.
-
4-Isobutylaniline (1.49 kg, 10.0 mol)
-
Concentrated Hydrochloric Acid (3.0 L)
-
Sodium Nitrite (0.76 kg, 11.0 mol)
-
Potassium Iodide (2.49 kg, 15.0 mol)
-
Diethyl ether
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Diazotization:
-
In Reactor 1, dissolve 4-isobutylaniline in concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in water.
-
Slowly add the sodium nitrite solution to Reactor 1, keeping the temperature strictly between 0-5 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid with starch-iodide paper. If necessary, add a small amount of sulfamic acid to quench the excess.
-
-
Iodination:
-
In Reactor 2, dissolve potassium iodide in water and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Reactor 1 to the potassium iodide solution in Reactor 2 over 2-3 hours. Maintain the temperature of the receiving vessel below 10 °C. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether.
-
Combine the organic extracts and wash them sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Process Flow Diagram for Sandmeyer Reaction:
Caption: Workflow for the scaled-up Sandmeyer synthesis of this compound.
Data Summary
| Parameter | Electrophilic Iodination (Pilot Scale) | Sandmeyer Reaction (Pilot Scale) |
| Starting Material | Isobutylbenzene | 4-Isobutylaniline |
| Key Reagents | Iodine, Hydrogen Peroxide, Acetic Acid | Sodium Nitrite, Potassium Iodide, HCl |
| Reaction Temperature | 10-25 °C | 0-10 °C |
| Reaction Time | 4-6 hours | 5-7 hours |
| Typical Yield | 80-85% | 75-80% |
| Purity (after distillation) | >98% | >98% |
| Key Safety Considerations | Exotherm management, handling of corrosive acids. | Handling of potentially explosive diazonium salts, strict temperature control. |
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Technical Guide to the Comparative Reactivity of 1-Iodo-4-isobutylbenzene and 1-Bromo-4-isobutylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of C-C bond formation, and the reactivity of the aryl halide coupling partner is of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of 1-iodo-4-isobutylbenzene and 1-bromo-4-isobutylbenzene , two key intermediates in the synthesis of various high-value compounds, including the widely used non-steroidal anti-inflammatory drug, ibuprofen.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organometallic chemistry, fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy (BDE) is the primary driver for the observed reactivity trends.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~285-339 |
| Data sourced from multiple references indicating a consistent trend, though exact values may vary slightly.[1][2] |
This lower BDE of the C-I bond directly facilitates the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[3][4] A weaker bond requires less energy to break, leading to a lower activation energy for this crucial step. Consequently, reactions involving this compound typically proceed at a faster rate, under milder conditions, and often with lower catalyst loadings compared to 1-bromo-4-isobutylbenzene. The general reactivity trend for aryl halides in these reactions is firmly established as: Ar-I > Ar-Br > Ar-Cl > Ar-F .[5]
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is one of the most widely utilized cross-coupling methods. The higher reactivity of the C-I bond allows for more efficient coupling, often at lower temperatures and with higher yields.
Illustrative Data: Suzuki-Miyaura Coupling of p-halotoluenes
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| p-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 1 h | >95 | [1] |
| p-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ / KOH | Toluene/H₂O, 80 °C, 1 h | ~90 | [6] |
As the data for these analogous compounds suggest, the aryl iodide consistently provides higher yields under similar or milder conditions. This trend is directly applicable to the isobutylbenzene derivatives, where this compound is expected to outperform its bromo-counterpart, enabling more efficient synthesis of biaryl compounds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursors and a representative Suzuki-Miyaura coupling reaction. These are generalized procedures based on established methods and should be adapted and optimized for specific laboratory conditions.
Synthesis of 1-Bromo-4-isobutylbenzene
This protocol describes the electrophilic aromatic substitution (bromination) of isobutylbenzene.[7]
Materials:
-
Isobutylbenzene
-
N-Bromosuccinimide (NBS)
-
Silica gel (as a mild acid catalyst)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of isobutylbenzene (1.0 eq) in anhydrous DCM, add silica gel (20 wt%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the silica gel and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 1-bromo-4-isobutylbenzene as a clear liquid.
Synthesis of this compound
This protocol is an adaptation of the Sandmeyer-type reaction, starting from 4-isobutylaniline.
Materials:
-
4-Isobutylaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium hydroxide solution (10%)
-
Sodium thiosulfate solution (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carefully add concentrated H₂SO₄ (1.2 eq) to water and cool the solution to 0-5 °C.
-
Add 4-isobutylaniline (1.0 eq) to the cold acid solution with stirring.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
In another flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract with diethyl ether (3x).
-
Combine the organic layers and wash with 10% NaOH solution, 10% sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl Halide (this compound or 1-bromo-4-isobutylbenzene) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Note that reactions with this compound are expected to proceed significantly faster than with 1-bromo-4-isobutylbenzene.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Practical Considerations: Cost and Availability
For industrial and large-scale academic applications, the cost and availability of starting materials are crucial factors. A survey of major chemical suppliers indicates a significant price difference between the two compounds.
| Compound | CAS Number | Representative Pricing (per gram) |
| 1-Bromo-4-isobutylbenzene | 2051-99-2 | ~$20 - $30[5] |
| This compound | 85609-09-2 | ~$80 - $120[3][8] |
Pricing is approximate and subject to change based on supplier and purity.
1-Bromo-4-isobutylbenzene is considerably less expensive and more widely available from a larger number of suppliers.[9][10] This cost differential can be a deciding factor, especially for large-scale syntheses. The higher cost of this compound is attributable to the higher cost of iodine and the reagents used in its synthesis.
Conclusion and Recommendations
The choice between this compound and 1-bromo-4-isobutylbenzene for cross-coupling reactions presents a classic trade-off between reactivity and cost.
-
This compound is the superior substrate in terms of reactivity . Its use allows for faster reactions, milder conditions (lower temperatures, less forcing conditions), and often requires lower catalyst loadings. This can be particularly advantageous in the synthesis of complex, sensitive molecules where harsh conditions could lead to degradation or side reactions. It is the recommended choice when reaction efficiency and mildness are the primary concerns.
-
1-Bromo-4-isobutylbenzene offers a significant cost advantage . For large-scale manufacturing or in situations where the substrate is less sensitive and can tolerate slightly more forcing conditions, the economic benefits of using the bromo-analogue are compelling. Modern advancements in catalyst systems, including the use of highly active phosphine ligands, have greatly improved the efficiency of cross-coupling reactions with aryl bromides, making them viable and often preferred substrates in many industrial processes.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the target molecule, the scale of the reaction, and the economic constraints of the project. Researchers should weigh the enhanced reactivity and milder conditions afforded by the iodo-compound against the significant cost savings of the bromo-compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. Synthonix, Inc > 2051-99-2 | 1-Bromo-4-isobutylbenzene [synthonix.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. ivychem.com [ivychem.com]
- 9. 1-BROMO-4-ISOBUTYLBENZENE | 2051-99-2 [chemicalbook.com]
- 10. 2051-99-2 Cas No. | 1-Bromo-4-isobutylbenzene | Apollo [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Suzuki Coupling: Aryl Iodides vs. Aryl Bromides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] First reported in 1979 by its Nobel Prize-winning namesake, Akira Suzuki, this palladium-catalyzed reaction has become a cornerstone of modern synthesis due to its remarkable functional group tolerance and mild conditions.[1][3] At the heart of this transformation lies the aryl halide, a critical electrophile whose identity profoundly influences reaction dynamics, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth comparison of two of the most common classes of aryl halides used in this reaction: aryl iodides and aryl bromides. We will move beyond simple reactivity trends to explore the mechanistic nuances and practical considerations that guide the choice between them in a real-world laboratory setting.
The Decisive Step: Oxidative Addition and Bond Energies
The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For most systems, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[3][4] This is where the fundamental differences between aryl iodides and bromides become most apparent.
The reactivity of the aryl halide (Ar-X) is directly correlated to the strength of the carbon-halogen bond. A weaker bond is more easily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition. The bond dissociation energies clearly illustrate this relationship:
This significant difference in bond strength establishes the well-known reactivity trend for aryl halides in Suzuki coupling:
Aryl iodides, possessing the weakest carbon-halogen bond among the common halides (excluding astatine), undergo oxidative addition most readily. This inherent reactivity allows them to couple under milder conditions, often at lower temperatures and with less sophisticated catalyst systems. Aryl bromides, with a stronger C-Br bond, require more energy to react and typically necessitate higher temperatures or more active, specialized catalysts to achieve efficient conversion.[8][9]
Caption: Oxidative addition rates for aryl iodides vs. bromides.
Comparative Performance Metrics
The choice between an aryl iodide and a bromide is a trade-off between reactivity, cost, and stability. The following table summarizes the key performance characteristics:
| Feature | Aryl Iodides | Aryl Bromides |
| Relative Reactivity | Very High | Moderate to High |
| C-X Bond Energy | ~213 kJ/mol[6] | ~285 kJ/mol[6] |
| Typical Reaction Temp. | Room temp. to moderate heat (~25-80 °C)[10][11] | Moderate to high heat (~60-120 °C)[12] |
| Catalyst Requirement | Standard catalysts (e.g., Pd(PPh₃)₄) often suffice[1] | Often require advanced, electron-rich phosphine ligands (e.g., Buchwald ligands) for high efficiency[8][10] |
| Cost & Availability | Generally more expensive and less diverse | Less expensive and widely available |
| Key Advantage | High reactivity enables mild conditions, ideal for sensitive substrates | Cost-effective for large-scale synthesis; vast commercial availability |
| Key Disadvantage | Higher cost; can be less stable | Requires more forcing conditions, potentially limiting functional group tolerance |
Field-Proven Insights & Catalyst Selection
Working with Aryl Iodides
The high reactivity of aryl iodides makes them excellent substrates for initial route-scouting and for syntheses involving thermally sensitive functional groups. Standard palladium sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with triphenylphosphine often provide excellent results.[1]
However, a fascinating and counter-intuitive phenomenon has been observed: with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts.[13] This has been attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[13] This underscores a critical point: while the oxidative addition is faster for iodides, subsequent steps in the catalytic cycle can sometimes present unforeseen bottlenecks depending on the specific ligand and solvent system.
Taming Aryl Bromides
The greater challenge of cleaving the C-Br bond necessitates more sophisticated catalyst systems. The development of bulky, electron-rich phosphine ligands by groups like Buchwald and Fu has been transformative, enabling efficient coupling of less reactive aryl bromides and even chlorides.[8][10] Ligands such as SPhos, XPhos, and tri-tert-butylphosphine [P(t-Bu)₃] increase the electron density on the palladium center, which promotes the oxidative addition step.[10] Modern pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, have further simplified the use of these challenging substrates.[11]
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols: A Head-to-Head Comparison
The following protocols illustrate the practical differences in setting up Suzuki couplings for an aryl iodide versus an aryl bromide.
Protocol 1: Coupling of an Aryl Iodide with a Standard Catalyst
Reaction: 4-Iodoanisole with Phenylboronic Acid
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole and phenylboronic acid.
-
Add the solvent mixture (Toluene/Ethanol/Water).
-
Add the sodium carbonate base, followed by the Pd(PPh₃)₄ catalyst.
-
Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Coupling of an Aryl Bromide with an Advanced Pre-catalyst
Reaction: 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 15 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium phosphate, and the SPhos Pd G3 precatalyst.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvents (1,4-Dioxane and water) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath, stirring vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 6-18 hours for full conversion.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Conclusion and Strategic Recommendations
The decision to use an aryl iodide versus an aryl bromide in a Suzuki coupling is a strategic one, balancing chemical reactivity with economic reality.
-
Choose Aryl Iodides for:
-
Maximum Reactivity: When working with sensitive substrates that cannot tolerate high temperatures.
-
Rapid Scoping: For quickly establishing the feasibility of a coupling in early-stage discovery.
-
Orthogonal Reactivity: In polyhalogenated systems where selective coupling at the iodine position is desired.[14]
-
-
Choose Aryl Bromides for:
-
Cost-Effectiveness: When planning large-scale syntheses where material cost is a primary driver.
-
Substrate Availability: When the desired iodide is not commercially available or is prohibitively expensive.
-
Robust Systems: When the substrate is stable enough to withstand the more forcing conditions required for the reaction.
-
Ultimately, a deep understanding of the mechanistic principles behind the Suzuki coupling empowers the modern chemist to make informed decisions, optimizing conditions to achieve synthetic goals efficiently and robustly. By carefully selecting the aryl halide, catalyst, and reaction parameters, researchers can harness the full power of this Nobel-winning transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. quora.com [quora.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Iodo-4-isobutylbenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and efficient means to assemble complex molecular architectures. This guide provides an in-depth, data-supported comparison of the reactivity of a key building block, 1-iodo-4-isobutylbenzene, across a spectrum of widely employed cross-coupling reactions. The insights herein are intended to inform rational substrate and catalyst selection, and to provide a practical framework for reaction optimization in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) like Ibuprofen.
The superior reactivity of aryl iodides, such as this compound, in comparison to their bromide and chloride counterparts is a well-established principle in palladium catalysis. This heightened reactivity is primarily attributed to the inherent weakness of the carbon-iodine (C-I) bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. This guide will delve into the practical implications of this reactivity across five major cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is a workhorse in synthetic chemistry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1] For this compound, the Suzuki-Miyaura coupling offers a reliable method for the introduction of various aryl and vinyl substituents.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical for the transmetalation step, as it facilitates the transfer of the organic group from the boron atom to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Data and Protocol
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which are directly applicable to this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | >95 | [2] |
| 2 | 4-Methylphenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux | 1.5 | 92 | [3] |
| 3 | Mesitylboronic acid | Pd(PPh₃)₄ | - | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | [1] |
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv.).[2]
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed 3:1:1 mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[4] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Mechanistic Considerations
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Caption: Catalytic cycle of the Heck reaction.
Experimental Data and Protocol
The following table presents typical conditions for the Heck reaction of aryl iodides.
| Entry | Alkene Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ (3) | DMF | 200 (Microwave) | 0.17 | 83 | [5] |
| 2 | n-Butyl acrylate | Pd(P(t-Bu)₃)₂ | Et₃N | Water (TPGS-750-M) | RT | - | - | |
| 3 | Ethyl crotonate | Pd EnCat®40 (1) | AcONa (2) | DMF | 105 | 5.5 | - | [6] |
Protocol 2: Heck Reaction of this compound with Styrene
-
In a microwave vial, combine this compound (1 equiv.), styrene (1 equiv.), Pd(OAc)₂ (2 mol%), and K₂CO₃ (3 equiv.) in DMF.[5]
-
Seal the vial and heat in a microwave reactor to 200 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is notable for its use of a copper co-catalyst in addition to the palladium catalyst.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I)-acetylide species. Reductive elimination then yields the arylalkyne product. The copper cycle facilitates the formation of the copper(I)-acetylide by reaction of the terminal alkyne with a copper(I) salt in the presence of a base.
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Data and Protocol
The table below provides representative conditions for the Sonogashira coupling of aryl iodides.
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | - | Dabco | - | - | - | [9] |
| 2 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Amine | Various | RT | High | [10] |
| 3 | Terminal Alkyne | Pd(0) complex | Cu(I) cocatalyst | Amine | Various | Mild | - | [11] |
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Dissolve this compound (0.5 mmol) and phenylacetylene (0.6 mmol) in a mixture of dried THF and DMA (9:1, 10 mL).[12]
-
Pass the solution through a cartridge packed with a solid-supported Pd catalyst and Cu₂O on alumina at 80 °C.
-
Collect the eluate and add water (30 mL).
-
Extract the mixture with hexane (3x30 mL).
-
Wash the combined hexane portions with brine and dry over MgSO₄.
-
Evaporate the solvent and purify the residue by column chromatography.
The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the palladium-catalyzed coupling of amines with aryl halides.[13]
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex furnishes the arylamine product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Data and Protocol
The following table summarizes conditions for the Buchwald-Hartwig amination of aryl iodides.
| Entry | Amine Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | EtONa | Water | 50 | 86 | [14] |
| 2 | Primary Amine | Pd(dba)₂ | BINAP | NaOt-Bu | Toluene | - | - | [13] |
| 3 | Secondary Amine | Pd(OAc)₂ | P(o-tol)₃ | NaOt-Bu | Dioxane | - | - | [15] |
Protocol 4: Buchwald-Hartwig Amination of this compound with Aniline
-
In a reaction vessel, combine this compound (1 mmol), aniline (1.2 mmol), and the γ-Fe₂O₃@MBD/Pd-Co catalyst (0.05 mol%).[14]
-
Add water (1 mL) and sodium ethoxide (EtONa) as the base.
-
Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction, and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product via chromatography.
The Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, offering a high degree of functional group tolerance and reactivity.[16]
Mechanistic Considerations
Similar to other cross-coupling reactions, the Negishi coupling proceeds through oxidative addition of the aryl iodide to a Pd(0) or Ni(0) catalyst. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product.
Caption: Catalytic cycle of the Negishi reaction.
Experimental Data and Protocol
The following table presents general conditions for the Negishi coupling of aryl halides.
| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Reference |
| 1 | α-amino acid-derived | Pd(OAc)₂ or Pd₂(dba)₃ / P(o-Tol)₃ | DMF | 50 | [17][18] |
| 2 | In situ generated | Pd-PEPPSI-iPent | - | - | [19] |
| 3 | Arylzinc | Ni or Pd complexes | Various | Mild | [16] |
Protocol 5: Negishi Coupling of this compound with an Organozinc Reagent
-
Prepare the organozinc reagent from the corresponding organic halide and activated zinc.
-
In a separate flask under an inert atmosphere, add the palladium or nickel catalyst and ligand.
-
Add this compound and the solvent.
-
Slowly add the organozinc reagent to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic phase, and purify by chromatography.
Conclusion
This guide has provided a comparative overview of the reactivity of this compound in five key palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings, enabling the efficient synthesis of a diverse range of derivatives. The choice of a specific cross-coupling reaction will depend on the desired final product and the available coupling partners. For the synthesis of biaryls, the Suzuki-Miyaura reaction is often the method of choice due to the stability and commercial availability of boronic acids. The Heck reaction is ideal for the synthesis of substituted alkenes, while the Sonogashira coupling provides a direct route to arylalkynes. For the formation of C-N bonds, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. Finally, the Negishi coupling offers broad functional group tolerance and is particularly useful when organozinc reagents are readily accessible. By understanding the nuances of each of these powerful transformations, researchers can strategically design and execute synthetic routes to complex molecules with greater precision and success.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Landscape of 1-Iodo-4-isobutylbenzene in Heck Reactions
For researchers, medicinal chemists, and process development professionals, the Heck-Mizoroki reaction is a cornerstone of C-C bond formation.[1] Its elegance in coupling aryl halides with alkenes has paved the way for the synthesis of countless complex molecules, including high-value active pharmaceutical ingredients (APIs). A notable example is the synthesis of Ibuprofen, where a precursor like 1-iodo-4-isobutylbenzene is a key building block.[2]
Understanding the reaction kinetics of this specific substrate is not merely an academic exercise; it is fundamental to optimizing reaction efficiency, maximizing yield, minimizing catalyst loading, and ensuring process scalability. This guide provides an in-depth comparison of catalytic systems for the Heck coupling of this compound, grounded in mechanistic principles and kinetic data. We will explore the causality behind experimental choices, present detailed protocols for kinetic analysis, and offer a framework for rational catalyst selection.
The Mechanistic Heart of the Matter: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][3] A deep appreciation for this mechanism is crucial for interpreting kinetic data and troubleshooting reactions. The cycle is generally understood to involve four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/catalyst regeneration.
Caption: Figure 1: The Heck-Mizoroki Catalytic Cycle.
For aryl iodides like this compound, the oxidative addition step (cleavage of the C-I bond) is typically very fast.[4] This contrasts sharply with aryl chlorides and, to a lesser extent, aryl bromides, where oxidative addition is often the rate-determining step.[5][6] Kinetic studies on aryl iodides frequently reveal that the migratory insertion of the olefin into the Aryl-Pd bond is the turnover-limiting step.[4][7] This has profound implications for reaction optimization; efforts should focus on accelerating this step rather than the C-I bond activation.
Performance Comparison of Catalytic Systems
The Palladium Precursor: Pd(OAc)₂ vs. Pd₂(dba)₃
Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[3] Palladium tris(dibenzylideneacetone) (Pd₂(dba)₃) is a Pd(0) source, seemingly bypassing the need for in situ reduction. However, the choice is not trivial.
| Precursor | Typical Loading (mol%) | Pros | Cons | Kinetic Implications |
| Pd(OAc)₂ | 0.1 - 2 | Air-stable, less expensive, readily available.[9] | Requires in situ reduction, which can lead to an induction period. | Reaction rate may be influenced by the rate of Pd(0) formation. |
| Pd₂(dba)₃ | 0.05 - 1 | Direct source of Pd(0), often leads to faster initiation. | Air-sensitive, more expensive, dba ligands can be involved in the catalytic cycle. | Can eliminate the induction period associated with catalyst activation. |
Expert Insight: For kinetic studies aiming to probe the core catalytic cycle, using a direct Pd(0) source like Pd₂(dba)₃ can simplify the system by removing the variable of catalyst activation rate. For process development, the stability and cost of Pd(OAc)₂ often make it the preferred choice.
The Ligand: A Tool to Tune Reactivity
Ligands are arguably the most critical component for controlling the catalyst's activity and stability.
-
Phosphine Ligands (e.g., PPh₃, P(o-tol)₃): Triphenylphosphine (PPh₃) is the classical ligand. However, kinetic studies show that excess PPh₃ can strongly inhibit the reaction with aryl iodides.[7] This is because the migratory insertion step often requires dissociation of a ligand to open a coordination site for the incoming alkene. Bulky, electron-rich phosphines can accelerate oxidative addition, but this is less relevant for highly reactive aryl iodides.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[5] This stability makes them excellent for coupling less reactive aryl halides, but for aryl iodides, their strong binding can sometimes slow the necessary ligand dissociation prior to migratory insertion.
-
Phosphine-Free Systems: Given the high reactivity of the C-I bond, the Heck reaction of this compound can often be performed effectively without phosphine ligands.[9][10] In these cases, the solvent or the alkene itself can act as a weak ligand. This approach simplifies the reaction mixture and reduces cost.
| Ligand Type | Example | Pros | Cons | Kinetic Implications for this compound |
| Monodentate Phosphine | PPh₃ | Well-understood, readily available. | Can inhibit reaction at high concentrations; prone to oxidation.[7] | Rate is often inversely proportional to [PPh₃] due to inhibition of the migratory insertion step. |
| Bulky Phosphine | P(t-Bu)₃ | Can promote oxidative addition of less reactive halides. | Expensive, air-sensitive. | Less impactful on the rate-determining step for aryl iodides compared to aryl chlorides. |
| NHC | IMes | Forms highly stable, thermally robust catalysts.[5] | Can be expensive; strong binding may slow catalysis if ligand dissociation is required. | Excellent for high-temperature reactions to prevent catalyst decomposition, but may not offer a rate advantage over simpler systems at moderate temperatures. |
| None (Phosphine-Free) | N/A | Low cost, simplified purification, environmentally benign.[10] | Can lead to palladium black precipitation; less control over the catalyst's electronic/steric properties. | Often highly effective. The reaction rate is governed more directly by the concentrations of the aryl iodide and alkene. |
The Base and Solvent System
The base is not a mere spectator; its role is to neutralize the hydriodic acid (HI) generated in the final step, regenerating the Pd(0) catalyst.[1] Common bases include organic amines (e.g., triethylamine, Et₃N) or inorganic salts (e.g., K₂CO₃, NaOAc).
The solvent choice impacts solubility, reaction temperature, and catalyst stability. Polar aprotic solvents like DMF, NMP, or DMA are most common.
Expert Insight: For aryl iodides, the choice of base is often less critical than for aryl bromides or chlorides, where it can influence the rate-determining catalyst regeneration step. However, a poorly soluble base can introduce mass transfer limitations, masquerading as a chemical kinetic effect. Using a soluble organic base like Et₃N often leads to more reproducible kinetic data in homogenous systems.
Experimental Protocol: A Framework for Kinetic Analysis
This protocol provides a robust method for determining the kinetic profile of the Heck reaction between this compound and a model alkene, such as n-butyl acrylate. The goal is to determine the reaction order with respect to the key reactants.
Caption: Figure 2: Experimental Workflow for Kinetic Studies.
Objective:
To determine the reaction order with respect to [this compound], [n-Butyl Acrylate], and [Pd Catalyst].
Materials:
-
This compound
-
n-Butyl acrylate (inhibitor removed)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dodecane (internal standard)
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Gas Chromatograph (GC) with FID detector.
Step-by-Step Methodology:
-
Standard Reaction Setup:
-
To a 100 mL jacketed reactor under a nitrogen atmosphere, add DMF (40 mL), n-butyl acrylate (1.2 eq), triethylamine (1.5 eq), and dodecane (internal standard, ~0.2 eq).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100 °C). Allow the system to equilibrate for 15 minutes.
-
-
Reaction Initiation (t=0):
-
In a separate vial, dissolve Pd(OAc)₂ (0.01 eq) and this compound (1.0 eq) in a small amount of DMF (5 mL).
-
At time t=0, rapidly inject this solution into the pre-heated reactor.
-
-
Sampling:
-
Immediately take the first sample (t=0).
-
Take subsequent samples at regular intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes).
-
For each sample, withdraw ~0.2 mL of the reaction mixture and immediately quench it in a vial containing 1 mL of chilled diethyl ether and a drop of a catalyst inhibitor (e.g., a thiol solution) to halt the reaction.
-
-
Analysis:
-
Analyze each quenched sample by GC to determine the concentration of this compound and the product, butyl (E)-3-(4-isobutylphenyl)acrylate, relative to the internal standard.
-
Generate a calibration curve for accurate quantification.
-
-
Kinetic Analysis (Method of Initial Rates):
-
Plot the concentration of this compound versus time. The initial rate is the negative of the slope of the tangent at t=0.
-
Repeat the experiment, systematically varying the initial concentration of one component (e.g., double [this compound]) while keeping others constant.
-
Determine the reaction order (α, β, γ) by analyzing how the initial rate changes with concentration, according to the rate law: Rate = k[Aryl Iodide]ᵅ[Alkene]ᵝ[Pd Catalyst]ᵞ
-
Comparing Alternatives: Why Iodide over Bromide or Chloride?
For laboratory-scale synthesis and discovery, the high reactivity of this compound makes it an ideal substrate. It allows for milder reaction conditions, lower catalyst loadings, and often proceeds cleanly even with phosphine-free systems.
However, for large-scale industrial processes, the higher cost of aryl iodides compared to bromides and especially chlorides is a significant factor.[5] This economic pressure has driven extensive research into developing highly active catalysts capable of activating the stronger C-Br and C-Cl bonds.
Caption: Figure 3: Decision Factors for Aryl Halide Selection.
| Feature | This compound | 4-Bromo-isobutylbenzene | 4-Chloro-isobutylbenzene |
| Relative Reactivity | Very High | Moderate | Very Low |
| C-X Bond Energy (kcal/mol) | ~65 | ~81 | ~96 |
| Typical Catalyst | Simple Pd salts (e.g., Pd(OAc)₂), often phosphine-free. | Pd salt + Phosphine or NHC ligand. | Specialized, bulky, electron-rich ligands required (e.g., Buchwald or Fu ligands).[5] |
| Typical Temperature | 80 - 120 °C | 100 - 140 °C | 120 - 160 °C |
| Kinetic Bottleneck | Migratory Insertion | Oxidative Addition / Catalyst Stability | Oxidative Addition |
| Cost | High | Moderate | Low |
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Ibuprofen Synthesis [comsol.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Studies on the Oxidative Addition of 1-Iodo-4-isobutylbenzene to Palladium(0) Complexes
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of computational approaches using Density Functional Theory (DFT) to investigate the oxidative addition of 1-iodo-4-isobutylbenzene, a crucial elementary step in many palladium-catalyzed cross-coupling reactions. For drug development professionals and researchers in organic synthesis, understanding this mechanism at a quantum-mechanical level is paramount for catalyst design, reaction optimization, and predicting reactivity. This compound serves as a structurally relevant model for substrates encountered in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug Ibuprofen.
The oxidative addition of an aryl halide to a metal center is the cornerstone of catalytic cycles like the Heck, Suzuki-Miyaura, and Negishi couplings, which are foundational in modern synthetic chemistry.[1][2][3][4] This step, involving the cleavage of the carbon-iodine bond and the formation of two new bonds to the palladium center, is frequently the rate-determining step of the overall catalytic process.[5][6] DFT has emerged as an indispensable tool, offering profound insights into the intricate energy landscapes, transition state geometries, and electronic effects that govern this transformation.[5][7][8][9][10][11]
Pillar 1: The DFT Investigator's Toolkit: Methodologies and Rationale
A robust computational study is built upon a judicious selection of theoretical methods. The choices are not arbitrary; they are guided by a balance of computational cost and accuracy, validated by decades of benchmark studies in organometallic chemistry.
Choosing the Right Tools: Functionals, Basis Sets, and Solvation Models
The accuracy of a DFT calculation is fundamentally dependent on the chosen functional and basis set.
-
Functionals : These are mathematical approximations to the exchange-correlation energy. For transition metal catalysis, generalized gradient approximation (GGA) functionals like BP86 have been historically used.[8][11] However, modern studies often employ hybrid functionals or dispersion-corrected functionals for greater accuracy. The ωB97-XD functional, for instance, includes long-range corrections and empirical dispersion, which are critical for accurately modeling the non-covalent interactions in pre-reaction complexes.[12] The M06 family of functionals is also highly regarded for its performance in organometallic and thermochemical calculations.[6]
-
Basis Sets : These describe the atomic orbitals of the system. For heavy atoms like palladium and iodine, it is computationally prohibitive to treat all electrons explicitly. Instead, effective core potentials (ECPs) are used, where core electrons are replaced by a potential, and only the valence electrons are described by a basis set. The LANL2DZ ECP and basis set combination is a common starting point.[8] For higher accuracy, Pople-style basis sets (e.g., 6-31G*) or more modern, systematically-generated basis sets like the Ahlrichs' 'def2' series (def2-SVP , def2-TZVP ) are preferred.[12]
-
Solvation Models : Reactions in solution can be significantly influenced by the solvent. Explicitly modeling solvent molecules is often too costly. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are used.[8][12][13] These models treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solutes.
The causality behind these choices is clear: a dispersion-corrected functional is chosen to properly describe the formation of the pre-reaction complex, while an ECP is used for palladium and iodine to make the calculation feasible without sacrificing accuracy in the valence shell where chemistry occurs.
A Self-Validating Workflow for Mechanistic Investigation
Caption: A standard workflow for DFT investigation of a reaction mechanism.
Pillar 2: A Comparative Analysis of Competing Mechanistic Pathways
The oxidative addition of aryl iodides is not monolithic; several competing pathways can operate, often dictated by the steric and electronic properties of the ligands on the palladium center.
The Ligand's Role: Monoligated vs. Bisligated Pathways
A central question in palladium catalysis is the nature of the active species. Is it a 14-electron bisligated complex, Pd(0)L₂, or a highly reactive 12-electron monoligated species, Pd(0)L? DFT studies have shown that the preferred pathway depends heavily on the ligand's steric bulk.[7]
-
Bisligated Pathway : For smaller ligands (e.g., PMe₃), the oxidative addition often proceeds directly from the Pd(0)L₂ complex. This pathway is typically barrierless or has a very low activation energy.[11]
-
Monoligated Pathway : For bulkier ligands (e.g., P(t-Bu)₃), dissociation of one ligand to form the monoligated Pd(0)L species is required before the oxidative addition can occur. While the oxidative addition step itself is very facile for the monoligated species, the initial ligand dissociation energy can be substantial, making it the rate-limiting step of this pathway.[6][11]
| Pathway | Key Feature | Energetic Consideration | Favored by |
| Bisligated (Associative) | Direct addition to PdL₂ | Generally low activation barrier for the addition step. | Small, less sterically demanding ligands. |
| Monoligated (Dissociative) | Ligand dissociation precedes addition | High energy cost for L dissociation, but very low barrier for addition to PdL. | Bulky, sterically demanding ligands. |
The Anionic Pathway: An Alternative Paradigm
Mechanistic studies by Amatore and Jutand, later supported by DFT calculations from Goossen and others, have revealed the importance of anionic palladium species in the catalytic cycle.[5][8][9] In this alternative mechanism, a three-coordinate anionic complex, such as [Pd(0)L₂(X)]⁻, is the active species.
The proposed mechanism involves the coordination of the aryl halide to this anionic complex through the halide atom, forming a stable four-coordinate intermediate.[8][9][10] This pathway avoids the high-energy, five-coordinate transition states proposed in earlier models and provides a compelling explanation for the observed reactivity in many cross-coupling systems.
Caption: Competing neutral (dissociative/associative) and anionic pathways for oxidative addition.
Pillar 3: Comparative Performance and Predictive Power
DFT allows us to not only compare different pathways but also to predict how changes in the substrate or catalyst will affect the reaction outcome.
Substituent Effects: The Role of the Isobutyl Group
The electronic nature of the substituent on the aryl iodide has a well-defined effect on the rate of oxidative addition to palladium(0). DFT studies have quantified this through calculations on a series of para-substituted iodobenzenes, showing a linear correlation between the reaction's free energy and the Hammett constants of the substituents.[11]
-
Electron-Withdrawing Groups (EWGs) : These groups make the aryl iodide more electron-poor, accelerating the oxidative addition. The reaction becomes more exergonic and the activation barrier is lowered.
-
Electron-Donating Groups (EDGs) : These groups, like the isobutyl group in our target molecule, make the aryl iodide more electron-rich. This generally slows down the rate of oxidative addition to palladium, making the reaction less exergonic.
Table: Effect of Para-Substituents on the Calculated Free Energy of Oxidative Addition (Relative to Iodobenzene)
| Substituent (Y-C₆H₄-I) | Hammett Constant (σp) | Typical ΔΔG‡ (kcal/mol) | Effect on Rate |
| -NO₂ (Strong EWG) | +0.78 | < 0 | Accelerates |
| -H (Reference) | 0.00 | 0 | Baseline |
| -CH₃ (Weak EDG) | -0.17 | > 0 | Retards |
| -CH₂CH(CH₃)₂ (Weak EDG) | ~ -0.15 | > 0 | Retards |
| -OCH₃ (Strong EDG) | -0.27 | >> 0 | Strongly Retards |
| (Note: Qualitative trends and representative data synthesized from literature, e.g., Ref[11]) |
Beyond Palladium: A Comparison with Gold Catalysis
While palladium is the workhorse for cross-coupling, other metals are gaining traction. DFT provides a powerful platform for direct comparison. For example, studies on analogous gold(I) complexes reveal fascinating mechanistic divergences from palladium.[12][14][15]
-
Thermodynamics : Oxidative addition is significantly less favored thermodynamically for gold(I) than for the isoelectronic palladium(0).[12][14][16]
-
Substituent Effects : In stark contrast to palladium, oxidative addition to bipyridyl-ligated gold(I) complexes is accelerated by electron-rich aryl iodides and electron-poor ligands.[12][14][15]
This reversal of electronic effects highlights a fundamentally different mechanism and showcases how DFT can guide the selection of a metal catalyst for a specific substrate. For an electron-rich substrate like this compound, a gold-based catalyst might, counter-intuitively, offer enhanced reactivity depending on the ligand system.[12]
Experimental Protocol: A Step-by-Step DFT Calculation
This section provides a detailed methodology for calculating the energy profile of the oxidative addition of this compound to Pd(PMe₃)₂.
-
Structure Preparation :
-
Build the 3D structures of this compound, Pd(PMe₃)₂, and the expected product, trans-Pd(PMe₃)₂(Ar)(I), using a molecular editor.
-
Create an initial guess for the transition state (TS) geometry. This can be done by placing the Pd(PMe₃)₂ fragment near the C-I bond and elongating the C-I bond by ~30-40%.
-
-
Calculation Setup :
-
Software : Gaussian, ORCA, etc.
-
Functional : ωB97-XD
-
Basis Set : def2-SVP for C, H, P. Use the associated ECP and basis set (def2-SVP) for Pd and I.
-
Solvent : Use the SMD model for a relevant solvent, e.g., Tetrahydrofuran (THF).
-
Job Type : Opt Freq (Optimization and Frequency calculation).
-
-
Execution and Analysis :
-
Reactants & Product : Run geometry optimization and frequency calculations. Confirm that the final structures have zero imaginary frequencies, verifying they are true energy minima.
-
Transition State : Run a TS optimization (Opt=TS). Verify the resulting structure has exactly one imaginary frequency corresponding to the C-I bond breaking and C-Pd/I-Pd bond formation.
-
Verification : Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS. This confirms that the TS correctly connects the reactant complex to the product.
-
Energy Calculation : Extract the Gibbs Free Energies from the frequency calculation output files. The activation energy (ΔG‡) is the difference between the TS energy and the reactant energies. The reaction energy (ΔGr) is the difference between the product and reactant energies.
-
Conclusion
DFT studies provide an unparalleled window into the mechanism of oxidative addition. By comparing different computational methodologies, mechanistic pathways, and catalytic systems, we can build a predictive framework for reaction outcomes. For a substrate like this compound, DFT predicts that the reaction rate will be sensitive to ligand sterics (monoligated vs. bisligated pathways) and that its electron-donating isobutyl group will slightly retard the reaction compared to unsubstituted iodobenzene in classical palladium catalysis. Furthermore, comparative DFT studies suggest that alternative metals like gold could offer complementary or even superior reactivity due to fundamentally different electronic demands. This guide demonstrates that a well-designed computational study, grounded in validated methods, is not merely an academic exercise but a powerful, predictive tool for innovation in drug development and chemical synthesis.
References
- 1. nobelprize.org [nobelprize.org]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. calibrechem.com [calibrechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. deepdyve.com [deepdyve.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Semantic Scholar [semanticscholar.org]
- 14. A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl-Ligated Gold(I) Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) C… [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Catalysis in 1-Iodo-4-isobutylbenzene Couplings
Introduction: The Synthetic Value of 1-Iodo-4-isobutylbenzene
This compound is a critical aryl halide intermediate, most notably recognized for its role in the synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] The carbon-iodine bond in this molecule is particularly amenable to cleavage, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[3] These reactions are foundational in modern organic synthesis, allowing for the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds.[4][5]
This guide provides a comparative analysis of various catalytic systems for the three most pivotal cross-coupling reactions involving this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the performance of different palladium catalysts and ligands, explore the underlying reaction mechanisms, and provide field-proven experimental protocols to empower researchers in drug discovery and process development. The choice of catalyst is not merely a matter of preference; it is a critical decision that dictates reaction efficiency, yield, and purity of the final product.
Comparative Analysis of Catalytic Systems
The reactivity of aryl iodides is the highest among aryl halides in palladium-catalyzed couplings, a fact attributed to the relative weakness of the C-I bond, which facilitates the rate-determining oxidative addition step.[3][6] However, the optimal catalytic system—comprising a palladium source, a ligand, a base, and a solvent—varies significantly depending on the coupling partner.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most versatile method for creating C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups and use of generally stable and non-toxic boronic acids make it a favored methodology in pharmaceutical synthesis.
Catalyst System Insights: The selection of the ligand is paramount. For a reactive substrate like this compound, traditional phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to achieve higher turnover numbers (TONs), more sophisticated ligands are employed. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald, accelerate both the oxidative addition and the reductive elimination steps, leading to more efficient catalysis.[7][8] The use of preformed, stable palladium complexes like Pd(dppf)Cl₂ can also offer enhanced reliability and ease of handling.
Table 1: Performance of Catalysts in Suzuki-Miyaura Coupling of this compound
| Catalyst System (Pd Source + Ligand) | Catalyst Loading (mol%) | Coupling Partner | Base | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-5 | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | 85-95 | [9] |
| Pd(dppf)Cl₂ | 1-3 | 4-Methoxyphenylboronic acid | K₂CO₃ | THF or DME | 60-80 | 1-6 | 90-98 | [9] |
| Pd(OAc)₂ + SPhos | 0.5-2 | 4-Formylphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80-110 | 1-4 | >95 | [10] |
| Pd-NPs@Chitosan | 0.1 | Aryl boronic acids | K₂CO₃ | TBAB (Ionic Liquid) | 70-90 | 5 | 77-98 | [11] |
Note: Yields are extrapolated from studies on analogous aryl iodides and represent typical outcomes for this highly reactive substrate.
Heck Reaction: The Art of Olefin Vinylation
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] This transformation is a powerful tool for extending carbon chains and is particularly useful for synthesizing stilbene and cinnamate derivatives. For this compound, this provides a direct route to valuable intermediates without the need for pre-functionalized coupling partners like organometallics.
Catalyst System Insights: A key feature of Heck reactions involving aryl iodides is that they can often proceed without phosphine ligands, as the reactant or solvent can serve this role.[13] However, the addition of ligands, particularly bulky phosphines or N-heterocyclic carbenes (NHCs), can significantly improve catalyst stability and efficiency, especially at lower catalyst loadings.[13][14] The choice of base is also critical for regenerating the active Pd(0) catalyst. Organic bases like triethylamine are common, but inorganic bases can also be effective, sometimes in combination.[15]
Table 2: Performance of Catalysts in Heck Coupling of this compound
| Catalyst System (Pd Source + Ligand) | Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| Pd(OAc)₂ | 1-3 | Methyl acrylate | Et₃N | DMF or NMP | 80-120 | 4-16 | 80-90 | [12][15] |
| PdCl₂ | 2-5 | Styrene | KOAc | CH₃CN | 100 | 12-24 | 75-85 | [12] |
| Pd(PPh₃)₄ | 1-2 | n-Butyl acrylate | K₂CO₃ | Dioxane | 100 | 6-12 | >90 | [14] |
| Pd/NHC Complex | 0.1-1 | Aryl/Alkyl alkenes | Cs₂CO₃ | Toluene | 110 | 8-18 | 85-95 | [13] |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are prevalent in materials science and as pharmaceutical building blocks. The classic Sonogashira protocol utilizes a dual catalytic system of palladium and a copper(I) salt, typically copper(I) iodide (CuI), which facilitates the formation of a key copper-acetylide intermediate.[17]
Catalyst System Insights: While the Pd/CuI system is robust, modern variations often focus on "copper-free" Sonogashira couplings to avoid issues related to the homocoupling of alkynes (Glaser coupling) and the potential toxicity of copper.[17][18] In these protocols, the choice of a suitable base (often a strong amine) and a highly active palladium-ligand complex is crucial to facilitate the direct reaction between the palladium center and the alkyne. For a reactive substrate like this compound, both copper-catalyzed and copper-free conditions are highly effective.
Table 3: Performance of Catalysts in Sonogashira Coupling of this compound
| Catalyst System (Pd/Cu Source + Ligand) | Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Pd: 1-2, Cu: 2-4 | Phenylacetylene | Et₃N | THF | 25-50 | 1-4 | >95 | [16][17] |
| Pd(OAc)₂ / CuI | Pd: 1-2, Cu: 2-4 | Trimethylsilylacetylene | Diisopropylamine | Toluene | 60 | 2-6 | 90-98 | [16] |
| Pd(OAc)₂ (Copper-Free) | 1-2 | Terminal Alkynes | DABCO | DMF | 80 | 3-8 | 85-95 | [18] |
| Pd(PhCN)₂Cl₂ + P(t-Bu)₃ (Copper-Free) | Pd: 1-2 | Aryl Bromides | Cs₂CO₃ | Dioxane | 25 | 4-12 | >90 | [19] |
Mechanistic Underpinnings: The Catalytic Cycles
Understanding the catalytic cycle is essential for troubleshooting and optimizing reactions. All three couplings proceed via a Pd(0)/Pd(II) cycle, but with distinct intermediate steps.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: The Mizoroki-Heck catalytic cycle.
Caption: The Sonogashira catalytic cycle with copper co-catalyst.
Field-Proven Experimental Protocols
The following protocols are designed as robust starting points for researchers. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified, using anhydrous solvents.
Caption: General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-isobutyl-4'-methoxybiphenyl.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 274 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg). Causality: Using a pre-catalyst like Pd(dppf)Cl₂ ensures a well-defined active species is generated in situ, leading to reproducible results.
-
Solvent Addition: Add 10 mL of degassed 1,2-dimethoxyethane (DME) via syringe. Causality: Degassing the solvent by bubbling with argon for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 1-6 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Protocol 2: Heck Coupling
This protocol details the synthesis of methyl (E)-3-(4-isobutylphenyl)acrylate.
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 274 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL), followed by methyl acrylate (1.5 mmol, 135 µL) and triethylamine (Et₃N) (1.5 mmol, 209 µL) via syringe. Causality: Triethylamine acts as both a base to neutralize the HI generated in the catalytic cycle and as a ligand that can stabilize the palladium catalyst.
-
Reaction Execution: Seal the tube and stir the mixture at 100 °C for 4-16 hours. Monitor the disappearance of the starting material by GC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium black. Rinse the pad with diethyl ether. Dilute the filtrate with water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting oil by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
Protocol 3: Sonogashira Coupling
This protocol details the synthesis of 1-(ethynylphenyl)-4-isobutylbenzene.
-
Reaction Setup: To a Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.015 mmol, 10.5 mg) and copper(I) iodide (CuI) (0.03 mmol, 5.7 mg).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (8 mL) and triethylamine (2 mL). Stir for 5 minutes, then add this compound (1.0 mmol, 274 mg) followed by phenylacetylene (1.1 mmol, 121 µL). Causality: The amine serves as both the base and a solvent. A large excess ensures the reaction medium remains basic and helps dissolve the catalyst and intermediates.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within 1-4 hours, which can be confirmed by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to afford the desired aryl alkyne.
References
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
A Researcher's Guide to Aryl Halide Selection: Benchmarking 1-Iodo-4-isobutylbenzene in Cross-Coupling Reactions
For the discerning researcher in drug development and materials science, the choice of starting materials is a cornerstone of synthetic efficiency. Among the pantheon of versatile reagents, aryl halides are indispensable for the construction of complex molecular frameworks through transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of 1-iodo-4-isobutylbenzene against its bromide and chloride analogs, offering a blend of mechanistic principles and practical, data-driven insights to inform your synthetic strategy.
The Decisive Role of the Halogen in Aryl Halide Reactivity
The identity of the halogen atom in an aryl halide is a primary determinant of its reactivity in cornerstone transformations like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] The established reactivity trend is a fundamental concept in organic synthesis: I > Br > Cl >> F .[1] This hierarchy is principally governed by the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily it cleaves.[3] The initial oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step of the catalytic cycle.[1][4] Consequently, the facile cleavage of the C-I bond renders aryl iodides the most reactive substrates in this class.[5][6]
While this heightened reactivity is advantageous, it is often counterbalanced by the higher cost and potential light sensitivity of aryl iodides.[5][7] This guide will dissect these critical trade-offs, focusing on the 4-isobutylphenyl scaffold, a recurring motif in pharmaceuticals, most notably as the core of Ibuprofen.[8]
Comparative Physicochemical Properties
An understanding of the fundamental physical properties of these aryl halides is crucial for designing reaction conditions and planning purification strategies.
| Property | This compound | 4-Isobutylphenyl Bromide | 4-Isobutylphenyl Chloride |
| CAS Number | 85609-09-2[9][10] | 2051-99-2[11] | 62049-65-4[12] |
| Molecular Weight | 260.11 g/mol [9][10] | 213.11 g/mol [11] | 168.66 g/mol (analogue)[13] |
| Boiling Point | ~252 °C (Predicted) | ~237 °C[11] | ~215 °C (Predicted) |
| Density | ~1.3 g/cm³ (Predicted) | ~1.24 g/cm³[11] | ~0.98 g/cm³[12] |
| C-X Bond Energy | ~270 kJ/mol (Aryl-I) | ~330 kJ/mol (Aryl-Br) | ~400 kJ/mol (Aryl-Cl) |
Note: Bond energies are representative values for phenyl halides and illustrate the general trend.[3]
Reactivity Benchmark: The Suzuki-Miyaura Coupling
To provide a tangible comparison, we will analyze the expected performance of each 4-isobutylphenyl halide in a model Suzuki-Miyaura coupling reaction with phenylboronic acid. This reaction is a stalwart in C-C bond formation.[1][14]
Experimental Protocol: Model Suzuki-Miyaura Coupling
Objective: To compare the reaction kinetics and yield of the coupling of 4-isobutylphenyl halides with phenylboronic acid.
Materials:
-
This compound
-
4-Isobutylphenyl Bromide
-
4-Isobutylphenyl Chloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (9:1)
Procedure:
-
In parallel, charge three separate oven-dried Schlenk flasks with Pd(OAc)₂ (1 mol%), PPh₃ (2.5 mol%), and K₂CO₃ (2.0 equivalents) under an inert argon atmosphere.
-
To each respective flask, add the aryl halide (1.0 mmol): this compound, 4-isobutylphenyl bromide, or 4-isobutylphenyl chloride.
-
Add phenylboronic acid (1.2 equivalents) to each flask.
-
Add the toluene/water solvent mixture (5 mL).
-
Heat the reaction mixtures to 90 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15 min, 1h, 4h, 8h) and analyzing by GC-MS to determine the consumption of the starting aryl halide.
-
Upon completion (or after 8 hours), cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield of 4-isobutylbiphenyl.
Anticipated Results & Mechanistic Discussion
The experimental outcome is predicted to follow the established reactivity trend, underscoring the impact of C-X bond strength.
| Aryl Halide | Expected Time to >95% Conversion | Expected Isolated Yield (after 8h) |
| This compound | < 1 hour | >90% |
| 4-Isobutylphenyl Bromide | 2-4 hours | ~85-90% |
| 4-Isobutylphenyl Chloride | > 8 hours (likely incomplete) | < 60%[15][16] |
The superior performance of this compound is a direct result of its lower C-I bond energy, which facilitates a rapid oxidative addition to the Pd(0) catalyst.[17] This initial, often rate-limiting, step is significantly more sluggish for aryl bromides and particularly for aryl chlorides, which may require more forcing conditions or highly specialized, electron-rich ligands to achieve comparable efficiency.[2][18]
The Catalytic Cycle Visualized
The mechanism of the Suzuki-Miyaura reaction illustrates the critical role of the aryl halide in the initial step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the oxidative addition step.
Broadening the Horizon: Heck and Buchwald-Hartwig Reactions
The reactivity paradigm established in the Suzuki-Miyaura coupling is a consistent theme across other major cross-coupling reactions.
-
Heck Reaction: This reaction, which forges a C-C bond between an aryl halide and an alkene, also commences with oxidative addition.[19][20][21] Consequently, this compound will facilitate faster reaction rates and permit milder conditions compared to its bromo and chloro analogs.[15]
-
Buchwald-Hartwig Amination: As a powerful method for C-N bond formation, this amination is highly sensitive to the aryl halide's identity.[22][23][24] While significant advancements in ligand design have enabled the effective use of aryl chlorides, aryl iodides and bromides generally remain more reactive, ensuring more reliable and rapid conversions.[6][25]
General Experimental Workflow
A disciplined approach to setting up these oxygen- and moisture-sensitive reactions is critical for reproducibility and success.
Caption: A generalized workflow for setting up palladium-catalyzed cross-coupling reactions.
Strategic and Economic Verdict
While the kinetic superiority of this compound is evident, a holistic evaluation must weigh this against practical and economic factors.
| Factor | This compound | 4-Isobutylphenyl Bromide | 4-Isobutylphenyl Chloride |
| Reactivity | Highest | High | Moderate-Low |
| Relative Cost | Highest[5] | Moderate[5] | Lowest[5] |
| Availability | Good | Excellent | Excellent |
| Catalyst Loading | Typically Lower | Moderate | Often Higher |
| Reaction Time | Shortest | Moderate | Longest |
This analysis leads to clear strategic recommendations:
-
For early-stage discovery and medicinal chemistry, where time is of the essence and substrate scope is paramount, the reliability and high reactivity of This compound justify its premium cost. The milder conditions it tolerates can be crucial for preserving delicate functionality in complex molecules.
-
For process development and scale-up manufacturing, the economic advantages of 4-isobutylphenyl bromide and, even more so, 4-isobutylphenyl chloride become compelling. The initial investment in process optimization to accommodate these less reactive halides is often rapidly offset by significant savings in raw material costs.
Final Synthesis
This compound is unequivocally the most reactive of the 4-isobutylphenyl halides in palladium-catalyzed cross-coupling reactions. This reactivity translates to faster conversions, milder conditions, and often higher yields, making it an ideal substrate for rapid synthesis and complex molecule construction. However, this performance advantage must be evaluated in the context of project goals, where the economic efficiency offered by aryl bromides and chlorides may present a more strategic choice for large-scale endeavors. A thorough understanding of these trade-offs empowers the modern chemist to select the optimal building block, balancing chemical efficiency with economic reality.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryl halide - Wikipedia [en.wikipedia.org]
- 8. vinatiorganics.com [vinatiorganics.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 1-(4'-Isobutylphenyl)ethyl chloride | C12H17Cl | CID 3017304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. web.uvic.ca [web.uvic.ca]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Iodo-4-isobutylbenzene: A Traditional Sandmeyer Approach vs. a Modern Gold-Catalyzed Route
In the landscape of pharmaceutical development and fine chemical synthesis, 1-Iodo-4-isobutylbenzene stands as a crucial intermediate, most notably as a precursor in various synthetic routes to Ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs). The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers and process chemists. This guide provides an in-depth, objective comparison between the classical Sandmeyer reaction, a cornerstone of aromatic chemistry, and a novel, milder Gold(I)-catalyzed direct C-H iodination for the preparation of this key building block.
Introduction: The Enduring Relevance of Aryl Iodides
Aryl iodides are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond, which makes them excellent substrates for a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] The synthesis of this compound, specifically, presents a practical case study for evaluating the evolution of synthetic methodologies from traditional, robust techniques to modern, elegant catalytic systems. This guide will dissect both a time-honored and a contemporary approach, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.
The Traditional Route: Diazotization and Sandmeyer Reaction
For decades, the Sandmeyer reaction has been the go-to method for converting primary aromatic amines into aryl halides.[2][3] This pathway involves the transformation of the amino group into a diazonium salt, which is an excellent leaving group (N₂ gas) and can be subsequently displaced by a nucleophile, in this case, iodide.[4][5]
Mechanistic Underpinnings
The causality behind this two-step process is rooted in fundamental reactivity principles. The primary amine (4-isobutylaniline) is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[6] This low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.[7][8] The subsequent addition of an iodide source, typically potassium iodide, results in the substitution of the diazonium group with iodine. While many Sandmeyer reactions require a copper(I) catalyst, the iodination variant often proceeds without it due to the high nucleophilicity of the iodide ion.[4][5]
Caption: Mechanism of the Sandmeyer reaction for this compound.
Experimental Protocol: Sandmeyer Synthesis
Materials:
-
4-Isobutylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.2 eq)
-
Deionized Water
-
Ice
-
Diethyl Ether or Dichloromethane for extraction
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazonium Salt Formation: In a flask surrounded by an ice-salt bath, add 4-isobutylaniline to a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0-5 °C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The reaction is exothermic; careful control is crucial to prevent side reactions.[7]
-
Stir the resulting solution at 0-5 °C for an additional 20-30 minutes after the addition is complete.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath at 50-60 °C) until the evolution of nitrogen gas ceases. A dark, oily layer of the product should form.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
A Novel Approach: Gold(I)-Catalyzed Direct C-H Iodination
Recent advances in organometallic chemistry have paved the way for more direct and atom-economical synthetic routes.[9] Transition-metal-catalyzed C-H activation/functionalization is at the forefront of this evolution. Gold catalysis, in particular, has emerged as a powerful tool for various organic transformations under mild conditions.[1][10] A gold(I)-catalyzed direct iodination of isobutylbenzene presents a compelling modern alternative to the Sandmeyer reaction.
Mechanistic Underpinnings
This method circumvents the need for a pre-functionalized starting material like 4-isobutylaniline. Instead, it starts with the readily available isobutylbenzene. The reaction employs a gold(I) complex as a catalyst and an electrophilic iodine source, such as N-Iodosuccinimide (NIS). The gold catalyst acts as a carbophilic Lewis acid, activating the C-H bond of the aromatic ring and facilitating the electrophilic aromatic substitution by the iodine species.[10] The isobutyl group is an ortho-, para-director; due to sterics, the iodination occurs predominantly at the less hindered para-position, leading to the desired product with high regioselectivity.
Caption: Proposed catalytic cycle for Gold(I)-catalyzed direct iodination.
Experimental Protocol: Gold(I)-Catalyzed Synthesis
(Based on the general procedure by Leboeuf, D. et al.[10])
Materials:
-
Isobutylbenzene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Ph₃PAuNTf₂ (Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide) (e.g., 2-5 mol%)
-
Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) as solvent
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add isobutylbenzene, N-Iodosuccinimide, and the gold(I) catalyst.
-
Add the solvent (e.g., dichloromethane) and stir the mixture at room temperature. The reaction can typically be run open to the air.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within a few hours.
-
Work-up and Purification: Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase with an aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using hexanes as the eluent) to yield pure this compound.
Head-to-Head Performance Comparison
The choice of synthetic route often depends on a balance of factors including yield, cost, safety, and scalability. The following table provides a comparative summary based on typical literature-reported data.
| Parameter | Traditional Sandmeyer Reaction | Gold(I)-Catalyzed C-H Iodination |
| Starting Material | 4-Isobutylaniline | Isobutylbenzene |
| Typical Yield | 70-85% | 85-95%[1][10] |
| Key Reagents | NaNO₂, HCl, KI | NIS, Gold(I) Catalyst |
| Reaction Temp. | 0 °C to ~60 °C | Room Temperature[10] |
| Reaction Time | 3-5 hours (plus work-up) | 1-4 hours (plus work-up) |
| Safety Concerns | Unstable diazonium salts, corrosive acid, handling of NaNO₂ | Costly and potentially toxic heavy metal catalyst |
| Green Chemistry | Poor atom economy (N₂ byproduct), multiple steps | Higher atom economy, milder conditions, fewer steps |
Discussion: Expertise in Application
Trustworthiness of Protocol: The Sandmeyer reaction, while seemingly more hazardous, is a well-understood and highly reproducible method. Its primary drawback lies in the handling of potentially explosive diazonium intermediates and the use of strong acids. The protocol's self-validating nature comes from the visible evolution of nitrogen gas, which signals reaction completion.
The Gold(I)-catalyzed route offers significant advantages in its mild conditions and operational simplicity.[10] It avoids the generation of diazonium salts and the use of strong acids. However, its trustworthiness is contingent on the purity and activity of the catalyst. The cost of the gold catalyst can be a significant barrier for large-scale synthesis, although catalyst loading is low. From an environmental and safety perspective, the catalytic method is generally preferable, aligning better with the principles of green chemistry.[11]
Validation and Characterization of this compound
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Purification: Vacuum distillation is effective for the Sandmeyer product if impurities have significantly different boiling points. Flash column chromatography is generally required for the catalytic method to remove the catalyst and succinimide byproduct.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a doublet for the two methyl groups of the isobutyl chain (~0.9 ppm), a multiplet for the methine proton (~1.8 ppm), a doublet for the methylene protons (~2.4 ppm), and two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring (e.g., ~7.0 ppm and ~7.6 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Key signals would confirm the isobutyl group carbons and the six aromatic carbons, with the carbon attached to the iodine showing a characteristic downfield shift.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 260, corresponding to the molecular weight of C₁₀H₁₃I.
Conclusion and Future Outlook
This guide has compared two distinct synthetic pathways to this compound.
-
The Sandmeyer reaction remains a viable and robust method, particularly in academic settings or for smaller-scale syntheses where the cost of starting materials is a primary concern and the necessary safety precautions for handling diazonium salts are in place.
-
The Gold(I)-catalyzed direct C-H iodination represents a more modern, efficient, and greener approach.[1][10] Its mild reaction conditions, high yields, and excellent regioselectivity make it an attractive option, especially as the demand for sustainable chemical processes grows. The primary hurdle remains the cost and recovery of the precious metal catalyst.
The continuous development of new catalytic systems, perhaps utilizing more abundant and less toxic metals like iron[12] or copper,[9] will likely define the future of aryl iodide synthesis. These next-generation methods aim to combine the directness of C-H activation with the cost-effectiveness and low toxicity of earth-abundant catalysts, promising even more efficient and sustainable routes to valuable intermediates like this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Gold(I)-Catalyzed Iodination of Arenes [organic-chemistry.org]
- 11. Iodination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Byproduct Formation in the Synthesis of 1-Iodo-4-isobutylbenzene
For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. 1-Iodo-4-isobutylbenzene is a critical building block, notably in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2][3] The synthetic route chosen for this intermediate directly impacts the impurity profile, which can have cascading effects on the yield, purification costs, and regulatory compliance of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of byproduct formation in two common synthetic pathways to this compound. We will explore the mechanistic origins of these impurities, offer a comparative analysis supported by representative experimental data, and provide detailed protocols for both synthesis and byproduct analysis. Our objective is to equip you with the technical insights needed to select and optimize a synthetic strategy that minimizes impurities and maximizes efficiency.
Section 1: Synthetic Pathways and Mechanistic Origins of Byproducts
The synthesis of this compound is predominantly approached via two distinct chemical transformations: the Sandmeyer reaction starting from 4-isobutylaniline, and the direct electrophilic iodination of isobutylbenzene. Each route presents a unique set of challenges and byproduct profiles rooted in their respective reaction mechanisms.
Route A: The Sandmeyer Reaction of 4-Isobutylaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5][6] While effective, this pathway is sensitive to reaction conditions, and deviations can lead to a variety of unwanted byproducts.[7][8]
Reaction Pathway and Key Byproducts:
The process begins with the diazotization of 4-isobutylaniline, followed by the introduction of an iodide source, typically potassium iodide. The core of the reaction involves a copper(I)-catalyzed single electron transfer that generates an aryl radical, which then abstracts an iodine atom.[4]
Figure 1: Sandmeyer reaction pathway and major side reactions.
Causality of Byproduct Formation:
-
Phenolic Impurities (4-Isobutylphenol): The diazonium salt intermediate is thermally unstable. If the reaction temperature is not strictly controlled (ideally below 10°C), the diazonium group can be displaced by water, leading to the formation of 4-isobutylphenol.[7][8] This is often the most significant byproduct, particularly if there are localized "hot spots" during the addition of reagents.
-
Azo-Coupling Products: Unreacted diazonium salt can act as an electrophile and attack an electron-rich aromatic ring. In this case, it can couple with another molecule of 4-isobutylaniline (if any remains) or with the phenolic byproduct to form highly colored azo compounds.[7] These are often visible as a brown or tarry sludge and can complicate purification even at low concentrations.
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the dimerization of the aryl radical intermediate.[4] While typically a minor byproduct, its presence is a key indicator of the radical nature of the reaction.
Route B: Electrophilic Iodination of Isobutylbenzene
Direct iodination of an aromatic ring is an electrophilic aromatic substitution reaction. Unlike other halogenations, the direct iodination of benzene derivatives with I₂ is a reversible process and requires an oxidizing agent to drive the reaction to completion by consuming the hydrogen iodide (HI) byproduct.[9][10]
Reaction Pathway and Key Byproducts:
This method uses an iodinating agent, such as iodine monochloride (ICl) or a combination of I₂ and an oxidizing agent (e.g., nitric acid, periodic acid), to generate a potent electrophile that attacks the isobutylbenzene ring.[11][12] The isobutyl group is an ortho-, para-director, but steric hindrance makes the para-position the overwhelmingly favored site of substitution.
Figure 2: Electrophilic iodination pathway and potential byproducts.
Causality of Byproduct Formation:
-
Ortho Isomer (1-Iodo-2-isobutylbenzene): Although the para-product is sterically and electronically favored, a small amount of the ortho-substituted isomer is typically formed. The ratio of para to ortho is highly dependent on the specific iodinating agent and reaction conditions.
-
Poly-iodinated Species: If the reaction is allowed to proceed for too long or if an excess of the iodinating agent is used, a second iodine atom can be added to the ring, yielding di-iodinated byproducts.[11] The primary product, this compound, is still activated towards further electrophilic substitution, making this a common issue.
-
Unreacted Starting Material: The reversibility of the iodination reaction means that incomplete conversion is a possibility, especially if the oxidizing agent is not effective in removing the HI byproduct.[9] This leaves residual isobutylbenzene in the final product mixture.
Section 2: Comparative Analysis and Data
To provide a clear comparison, we present representative analytical data from the crude product of both synthetic routes, as analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the typical impurity profile for each route based on GC-MS analysis. The values represent the relative percentage of the total integrated peak area.
| Compound | Retention Time (min) | Route A: Sandmeyer (%) | Route B: Iodination (%) |
| Isobutylbenzene | 8.5 | - | 3.2 |
| 1-Iodo-2-isobutylbenzene | 12.1 | - | 1.5 |
| This compound | 12.8 | 92.5 | 94.0 |
| 4-Isobutylphenol | 10.2 | 5.8 | - |
| Di-iodoisobutylbenzene | 15.4 | - | 1.3 |
| Azo-dimer | >20 (High Boiling) | 1.7 | - |
Analysis of Performance:
-
Purity: Direct iodination (Route B) can offer slightly higher initial purity of the desired product, provided the reaction is carefully controlled to prevent over-iodination.
-
Byproduct Profile: The byproducts from the Sandmeyer reaction (Route A), particularly the phenolic and azo impurities, have significantly different polarities and boiling points from the target compound. This can simplify purification by distillation but may require additional steps like a base wash to remove the acidic phenol. In contrast, the isomeric and di-iodinated byproducts from Route B are structurally very similar to the product, making their separation by distillation or chromatography more challenging.
-
Process Control: The Sandmeyer reaction's reliance on strict temperature control makes it more susceptible to operator error or scalability issues. The formation of unstable diazonium salts also presents a safety consideration. Direct iodination is generally more robust, with the primary challenge being the stoichiometric control of the iodinating agent.
Section 3: Experimental Protocols
A self-validating system requires robust and reproducible protocols. The following are detailed methodologies for the synthesis of this compound and the subsequent analysis of its impurities.
Synthesis Protocol A: Sandmeyer Reaction
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-isobutylaniline (1 eq.) in a mixture of water and concentrated sulfuric acid (3 eq.), maintaining the temperature below 10°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes after the addition is complete. Rationale: Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt.[7][8]
-
Iodination: In a separate flask, dissolve potassium iodide (1.2 eq.) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60°C until nitrogen evolution ceases.
-
Work-up: Cool the mixture, extract with dichloromethane, wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by a sodium hydroxide solution (to remove phenolic byproducts), and finally with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Synthesis Protocol B: Electrophilic Iodination
-
Reaction Setup: To a solution of isobutylbenzene (1 eq.) in glacial acetic acid, add iodine (0.5 eq.) and periodic acid (0.25 eq.). Rationale: Periodic acid serves as the oxidizing agent to convert the HI byproduct back to I₂, driving the reaction forward.
-
Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Byproduct Analysis Protocol: GC-MS
The identification of volatile and semi-volatile impurities is effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]
Figure 3: Workflow for GC-MS analysis of reaction byproducts.
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction product in a suitable solvent like hexane or dichloromethane.
-
GC-MS Conditions:
-
System: Agilent GC-MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the components by comparing their mass spectra with a reference library (e.g., NIST).[14] The relative percentage of each component can be estimated from the peak area percentages.
Conclusion and Recommendations
The choice between the Sandmeyer reaction and direct electrophilic iodination for the synthesis of this compound is a trade-off between operational complexity and the challenges of purification.
-
For scalability and process robustness, direct electrophilic iodination (Route B) is often preferred. The key to success lies in the precise control of stoichiometry to minimize the formation of di-iodinated byproducts, which are difficult to separate.
-
When starting material availability dictates the use of 4-isobutylaniline, the Sandmeyer reaction (Route A) is a viable option. However, it demands stringent temperature control and a well-designed workup procedure to remove phenolic and azo impurities.
For drug development professionals, a thorough understanding of these byproduct profiles is not merely academic. It is fundamental to developing a robust, efficient, and compliant manufacturing process. We recommend that both routes be evaluated at the laboratory scale, with careful GC-MS analysis of the crude product, to determine the most suitable method for your specific application and purification capabilities.
References
- 1. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 13. shimadzu.com [shimadzu.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Cost-Benefit Analysis of 1-Iodo-4-isobutylbenzene in Synthesis: An Objective Comparison for Researchers
For researchers and professionals in drug development, the selection of a synthetic route is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides an in-depth cost-benefit analysis of utilizing 1-Iodo-4-isobutylbenzene as a starting material for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. We will objectively compare a potential synthetic pathway involving this aryl iodide against the well-established industrial Boots and BHC (Boots-Hoechst-Celanese) processes, supported by experimental data and theoretical considerations.
The Established Routes: A Baseline for Comparison
The industrial synthesis of Ibuprofen has been dominated by two primary methods, both commencing with isobutylbenzene. Understanding these processes is crucial for evaluating any alternative.
The Boots process , the original six-step synthesis, is characterized by its use of stoichiometric reagents, leading to a low atom economy of about 40%.[1][2] This means a significant portion of the reactants end up as waste. The process involves a Friedel-Crafts acylation, a Darzens reaction, hydrolysis, decarboxylation, oxime formation, and finally, hydrolysis to yield Ibuprofen.[3][4]
In contrast, the BHC process is a greener, three-step alternative that significantly improves on the Boots method.[2][3] It boasts a much higher atom economy of around 77% (which can approach 99% with the recovery of acetic acid).[2] This process also utilizes a recyclable catalyst, further reducing its environmental footprint.[5] The key steps are a Friedel-Crafts acylation, catalytic hydrogenation, and a palladium-catalyzed carbonylation.[3][6]
A Potential Alternative: Synthesis via this compound
While not a conventional industrial starting material, this compound presents a theoretically viable precursor for Ibuprofen synthesis, primarily through modern cross-coupling reactions. A plausible route would involve the palladium-catalyzed carbonylation of this compound to introduce the carboxylic acid moiety, a key functional group in Ibuprofen.
Aryl iodides are often employed in palladium-catalyzed carbonylation reactions due to their high reactivity.[7][8] These reactions typically proceed with high yields and can tolerate a range of functional groups.[9]
Below is a diagram illustrating the established Boots and BHC processes alongside a proposed synthetic route starting from this compound.
Caption: Comparison of Ibuprofen synthetic pathways.
Cost-Benefit Analysis
The choice of a synthetic pathway is a multifactorial decision. Here, we compare the proposed this compound route with the established Boots and BHC processes across several key metrics.
| Metric | Boots Process | BHC Process | Proposed this compound Route |
| Number of Steps | 6 | 3 | Potentially 2-3 (including synthesis of the starting material) |
| Starting Material | Isobutylbenzene | Isobutylbenzene | This compound |
| Starting Material Cost | Lower | Lower | Significantly Higher[6][10] |
| Key Reagents | Acetic anhydride, AlCl₃, Ethyl chloroacetate, Hydroxylamine | Acetic anhydride, HF, Raney Nickel, Pd catalyst | Palladium catalyst, Carbon monoxide source, Ligands |
| Catalyst Cost | Lower (Lewis acid) | Higher (HF, Ni, Pd) | High (Palladium-based)[5][11] |
| Atom Economy | ~40%[1][2] | ~77% (up to 99% with recovery)[2] | Potentially high (for the carbonylation step) |
| Overall Yield | Lower | Higher | Likely high for the coupling step, but overall yield depends on the synthesis of the starting material. |
| Environmental Impact | High (significant waste) | Low (recyclable catalyst and byproduct)[5] | Moderate to High (use of heavy metal catalyst, potential for waste from starting material synthesis) |
In-Depth Analysis:
-
Cost of Starting Materials: this compound is significantly more expensive than isobutylbenzene.[6][10] This is a major economic disadvantage for the proposed route, as the cost of the initial raw material is a primary driver of the final product's cost.
-
Reagent and Catalyst Costs: While the BHC process uses a palladium catalyst, the proposed route would also rely on a palladium catalyst, likely with specialized ligands to ensure high yield and selectivity.[8][9] The cost of palladium can be volatile and is a significant factor in process economics.[5]
-
Atom Economy and Yield: Palladium-catalyzed carbonylations can be very efficient, leading to high atom economy and yields for the specific transformation step.[7][9] However, the overall atom economy of the entire process must take into account the synthesis of this compound itself, which would likely involve the iodination of isobutylbenzene, adding steps and potentially lowering the overall efficiency.
-
Environmental, Health, and Safety (EHS) Considerations: The BHC process is lauded for its green chemistry principles, particularly the use of recyclable hydrofluoric acid as both a catalyst and solvent.[5] A route involving this compound would require careful management of the palladium catalyst, which is a heavy metal, to prevent environmental contamination. The synthesis of the iodo-compound may also involve hazardous reagents.
The logical flow of a cost-benefit analysis for selecting a synthetic route is depicted in the following diagram.
Caption: Logical workflow for a cost-benefit analysis of a synthetic route.
Experimental Protocols
For a comprehensive comparison, detailed experimental protocols for the key transformations are provided below.
BHC Process: Palladium-Catalyzed Carbonylation (Step 3)
-
Reactants: 1-(4-isobutylphenyl)ethanol, Carbon Monoxide, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Hydrochloric Acid.
-
Solvent: A two-phase system of an organic solvent (e.g., toluene) and an acidic aqueous phase.
-
Procedure:
-
Charge a pressure reactor with 1-(4-isobutylphenyl)ethanol, the palladium catalyst, and the organic solvent.
-
Seal the reactor and purge with carbon monoxide.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction under pressure for the required duration, monitoring CO uptake.
-
After cooling and depressurization, the organic layer is separated, washed, and the solvent is removed.
-
The crude Ibuprofen is then purified by crystallization.
-
Proposed Route: Palladium-Catalyzed Carbonylation of this compound
-
Reactants: this compound, Carbon Monoxide source (e.g., CO gas or a CO precursor), Palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), a base, and a nucleophile (e.g., water or an alcohol).
-
Solvent: An inert organic solvent such as DMF, DMSO, or toluene.
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent and the nucleophile.
-
Purge the vessel with carbon monoxide and then maintain a positive pressure of CO (e.g., using a balloon or a pressurized system).
-
Heat the reaction mixture to the optimal temperature (typically 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, and quench with an aqueous acid solution.
-
Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
The resulting crude Ibuprofen is purified by column chromatography or crystallization.
-
Conclusion
Based on this comprehensive analysis, the use of this compound as a starting material for the large-scale synthesis of Ibuprofen is not economically viable compared to the established BHC process. The significantly higher cost of the starting material is the primary prohibitive factor. While palladium-catalyzed carbonylation of aryl iodides is a powerful synthetic tool, its application in this context does not outweigh the economic advantages of the BHC route, which starts from the much cheaper isobutylbenzene.
For research and development purposes, particularly for the synthesis of novel Ibuprofen analogs or for isotopic labeling studies, a route involving this compound could be a valuable option due to the versatility of cross-coupling reactions. However, for bulk manufacturing, the BHC process remains the superior choice, offering an excellent balance of efficiency, cost-effectiveness, and environmental sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. JPS5842854B2 - Method for producing 2-(4-isobutylphenyl)propionic acid - Google Patents [patents.google.com]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. news-medical.net [news-medical.net]
- 5. Palladium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 6. ivychem.com [ivychem.com]
- 7. Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions [organic-chemistry.org]
- 8. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemscene.com [chemscene.com]
- 11. Palladium Based Catalysts [fuelcellstore.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Iodo-4-isobutylbenzene
As a Senior Application Scientist, I understand that innovation in the lab is paramount. However, the integrity of our work and the safety of our environment depend on the meticulous management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Iodo-4-isobutylbenzene, a halogenated organic compound frequently used in synthetic chemistry. The procedures outlined here are designed to ensure regulatory compliance, operational safety, and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound (CAS No. 85609-09-2) is an alkylbenzene derivative containing a carbon-iodine bond.[1][2] This structural feature classifies it as a halogenated organic compound , a critical designation that dictates its disposal pathway.[3] Its improper disposal is prohibited as it can lead to environmental contamination and poses significant health risks.[4][5]
The primary hazards associated with this compound stem from both its halogenated nature and its parent isobutylbenzene structure. It is a flammable liquid and is recognized as being very toxic to aquatic life, with long-lasting environmental effects.[6][7][8] Furthermore, upon combustion, it can release toxic and corrosive fumes, including hydrogen iodide, carbon monoxide, and carbon dioxide.[5] Understanding these risks is the causal basis for the stringent disposal protocols that follow.
| Property | Value | Source(s) |
| CAS Number | 85609-09-2 | [2] |
| Molecular Formula | C₁₀H₁₃I | [1] |
| Molecular Weight | 260.11 g/mol | [1] |
| Physical State | Liquid | [9] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H410: Very toxic to aquatic life with long lasting effects. | [6][7] |
Immediate Safety Protocols & Spill Management
Before handling or disposing of this compound, a robust safety plan must be in place. This includes understanding immediate response measures for accidental releases.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following should be worn at all times when handling the compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[6][10]
-
Lab Coat: A flame-retardant lab coat provides a necessary barrier.[10]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[3][10]
Spill Response Protocol
In the event of a spill, the response must be swift, safe, and decisive.
For Minor Spills (e.g., <100 mL within a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[5][11] Do not use combustible materials like paper towels.
-
Collection: Once fully absorbed, carefully scoop the material into a designated, properly labeled hazardous waste container.[11][12]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
For Major Spills (e.g., >100 mL or outside a fume hood):
-
Evacuate: Immediately evacuate the area, alerting all personnel.[5]
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Call: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Core Disposal Procedure: A Step-by-Step Guide
The fundamental principle for disposing of this compound is strict segregation from other waste streams.
The Principle of Segregation: A Critical Mandate
As a halogenated compound, this compound must be collected in a dedicated "Halogenated Organic Waste" container.[3][4]
Causality: The reason for this strict segregation lies in the final disposal technology. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[4] However, halogenated wastes cannot be treated this way because their combustion produces acidic gases (like hydrogen iodide) and other pollutants that require specialized, high-temperature incineration with advanced scrubbing systems.[4] This process is significantly more complex and costly. Cross-contaminating a large volume of non-halogenated solvent with even a small amount of a halogenated compound forces the entire volume to be treated via the more expensive incineration route.[4]
Waste Accumulation and Storage
-
Select the Correct Container: Obtain a designated hazardous waste container from your EHS department. This container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure, screw-top cap.[4][13]
-
Label Correctly and Completely: Before adding any waste, label the container clearly.[13] The label must include:
-
Accumulate Waste Safely:
-
Store Appropriately:
-
Store the waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area or a ventilated cabinet.[6][13]
-
Ensure the storage location is away from heat, sparks, open flames, or other ignition sources.[6][15]
-
Store in secondary containment to mitigate potential leaks.
-
Arranging for Final Disposal
Once the waste container is full or the project is complete, contact your institution's EHS office to arrange for a pickup. They will manage the logistics of transporting the waste to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all local, state, and federal regulations.[16][17]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for proper segregation and disposal of chemical waste.
References
- 1. This compound | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Isobutylbenzene | C10H14 | CID 10870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 85609-09-2 [chemicalbook.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. fishersci.com [fishersci.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Iodo-4-isobutylbenzene
As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. 1-Iodo-4-isobutylbenzene, a key intermediate in synthetic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions, is a prime example. However, its utility is matched by a need for rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, field-tested understanding of the necessary personal protective equipment (PPE) and handling procedures. Our goal is to build a culture of safety that is as robust as our science, ensuring that innovation and well-being advance hand-in-hand.
Hazard Assessment: Understanding the Chemistry of Risk
This compound is a halogenated aromatic hydrocarbon. Its hazard profile stems from its chemical structure and reactivity. The presence of the iodo- group and the benzene ring makes it a skin, eye, and respiratory irritant.[1] While not always classified as flammable, its structural similarity to isobutylbenzene, a flammable liquid, dictates that it should be handled with precautions against ignition sources.[2][3]
A thorough risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Pictogram | Code | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 - Exclamation Mark | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | GHS07 - Exclamation Mark | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | GHS07 - Exclamation Mark | H335 | May cause respiratory irritation.[1] |
The causality behind these classifications is clear: aromatic compounds can defat the skin, leading to irritation, while the reactivity of the carbon-iodine bond can provoke inflammatory responses in sensitive tissues like the eyes and respiratory tract.[3][4]
Core Directive: A Multi-Layered PPE Strategy
A self-validating PPE protocol is not just about wearing equipment; it's about selecting the right equipment for the specific task and understanding its limitations. Your PPE is the final barrier between you and the chemical, and it must be chosen and used with expert care.
Eye and Face Protection: The First Line of Defense
Rationale: The H319 classification ("Causes serious eye irritation") is a critical directive.[1] Splashes are a primary risk during transfers, and vapors can also cause significant irritation.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory for all operations. Standard safety glasses do not provide an adequate seal against vapors and splashes.[5][6]
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles. This provides a secondary layer of protection for the entire face.[7][8][9]
Skin and Body Protection: An Impermeable Barrier
Rationale: Direct skin contact, as warned by the H315 classification ("Causes skin irritation"), must be prevented.[1] Halogenated hydrocarbons can be absorbed through the skin or cause localized dermatitis.[4][10]
-
Gloves: Glove selection is paramount. Do not assume any laboratory glove is sufficient.
-
Material: Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always consult a glove compatibility chart from the manufacturer.[11]
-
Technique: Employ the double-gloving technique, especially when handling concentrated amounts. This provides a critical safety buffer in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[8]
-
-
Laboratory Coat: A flame-resistant laboratory coat is essential. Given the potential flammability of related compounds, this is a non-negotiable requirement.[2] Ensure the coat is fully buttoned with sleeves rolled down.
-
Additional Apparel: Wear long pants and fully enclosed, chemical-resistant shoes.[7][9]
Respiratory Protection: Ensuring Clean Air
Rationale: The H335 classification ("May cause respiratory irritation") indicates that inhalation of vapors is a significant risk.[1] Volatile organic compounds (VOCs) like this compound can irritate the respiratory tract and, with sufficient exposure, may have more systemic effects.[12]
-
Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[4]
-
Secondary Respiratory Protection: If engineering controls are insufficient or during a spill or emergency, respiratory protection is required.
-
Standard Operations (if fume hood fails): A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is necessary.[4][13][14]
-
Emergency/Spill Response: For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is the only acceptable option, providing a positive pressure air supply.[4][7]
-
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Routine Handling (<100mL) | Chemical Splash Goggles | Flame-Resistant Lab Coat, Double Nitrile Gloves | Certified Chemical Fume Hood |
| Large-Scale Transfer (>100mL) | Face Shield over Goggles | Flame-Resistant Lab Coat, Double Nitrile Gloves, Chemical Apron | Certified Chemical Fume Hood |
| Spill Cleanup (Minor) | Face Shield over Goggles | Chemical-Resistant Suit/Coveralls, Butyl Gloves | NIOSH-approved APR with OV Cartridges |
| Spill Cleanup (Major/Emergency) | Face Shield over Goggles | Encapsulating Chemical- and Vapor-Protective Suit | Self-Contained Breathing Apparatus (SCBA)[7] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Verify the certification of your chemical fume hood.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3][15]
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood to minimize movement.
-
Don all required PPE as outlined in the table above.
-
-
Aliquotting and Reaction:
-
Ground and bond the container when transferring the chemical to prevent static discharge, a potential ignition source.[2]
-
Perform all transfers and manipulations slowly and deliberately to avoid splashes.
-
Keep the container tightly sealed when not in use.[5]
-
Maintain the fume hood sash at the lowest possible working height.[4]
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware by rinsing with an appropriate solvent (e.g., acetone) inside the fume hood.
-
Collect all rinsate as halogenated hazardous waste.[4]
-
Wipe down the work surface in the fume hood.
-
Remove PPE carefully, starting with the outer gloves, and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.[8]
-
Logistical Plan: Spill Management and Disposal
Emergency Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial. The following workflow should be ingrained in all laboratory personnel.
Caption: Workflow for this compound Spill Response.
Waste Disposal: A Critical Final Step
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.[2]
-
Segregation: Halogenated organic waste must never be mixed with non-halogenated waste.[4] This is due to the different, and often more complex, disposal methods required for halogenated compounds.
-
Container: Use a designated, clearly labeled, and sealable container for all this compound waste, including contaminated PPE and absorbents. The label must read "Hazardous Waste," list the full chemical name, and indicate the associated hazards.[4]
-
Procedure: Adhere strictly to your institution's hazardous waste disposal program. Never pour this chemical down the drain, as it is toxic to aquatic life.[2]
By integrating these expert-level protocols into your daily workflow, you ensure that your pursuit of scientific advancement is built on an unshakeable foundation of safety.
References
- 1. chemscene.com [chemscene.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. youtube.com [youtube.com]
- 10. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 13. bp.com [bp.com]
- 14. gasmetenincontainers.nl [gasmetenincontainers.nl]
- 15. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
